molecular formula C10H7NO B13834883 5H-Indeno[5,6-d]oxazole CAS No. 451-41-2

5H-Indeno[5,6-d]oxazole

Katalognummer: B13834883
CAS-Nummer: 451-41-2
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: CPIMAQGKJQQTKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Indeno[5,6-d]oxazole is a chemical compound of significant interest in medicinal and organic chemistry, belonging to the class of 1,3-oxazole-containing heterocycles. The 1,3-oxazole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of bioactive molecules and approved therapeutics . This core structure is found in compounds with diverse biological activities, including platelet aggregation inhibitors like Ditazole , anticancer agents such as Telomestatin , anti-inflammatory drugs like Oxaprozin , and antidiabetic agents such as Aleglitazar . The integration of this pharmacophore into a fused indeno system, as seen in 5H-Indeno[5,6-d]oxazole, offers researchers a unique and complex molecular architecture for exploring new chemical space and developing novel therapeutic candidates. The mechanism of action for oxazole-based compounds is highly dependent on their specific structure and substitution pattern. Some function by inhibiting key enzymes (e.g., COX-2), while others, particularly bicyclic nitroimidazooxazoles, exhibit a complex dual mode of action involving the inhibition of cell wall biosynthesis in bacteria and respiratory poisoning through the release of nitric oxide . The structural features of the oxazole ring make it a valuable component in the design of molecules that can interact with diverse biological targets. As such, 5H-Indeno[5,6-d]oxazole serves as a versatile and high-value intermediate for synthetic chemists aiming to prepare libraries of compounds for high-throughput screening or to optimize lead compounds in programs targeting infectious diseases, cancer, and metabolic disorders. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all relevant institutional or governmental regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

451-41-2

Molekularformel

C10H7NO

Molekulargewicht

157.17 g/mol

IUPAC-Name

5H-cyclopenta[f][1,3]benzoxazole

InChI

InChI=1S/C10H7NO/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h1,3-6H,2H2

InChI-Schlüssel

CPIMAQGKJQQTKC-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC2=CC3=C(C=C21)N=CO3

Herkunft des Produkts

United States

Foundational & Exploratory

The 5H-Indeno[5,6-d]oxazole Scaffold: Structural Dynamics, Synthetic Methodologies, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5H-Indeno[5,6-d]oxazole scaffold represents a highly versatile tricyclic framework characterized by the fusion of an indene ring with an oxazole moiety. This unique structural rigidity and electron distribution have positioned it as a critical intermediate in two distinct yet highly advanced fields: the development of targeted pharmacological agents (specifically antioxidant and anti-inflammatory chalcones) and the engineering of next-generation, super-heat-resistant polyimides for high-frequency microelectronics. This whitepaper provides an in-depth technical analysis of its physiochemical properties, synthetic methodologies, and application-specific protocols.

Structural and Physiochemical Foundations

The core structure of 5H-Indeno[5,6-d]oxazole (1) consists of a planar, conjugated


-system. The fusion of the electron-rich oxazole ring with the carbocyclic indene system creates a highly stable heterocycle that can undergo selective functionalization at the 2-position (oxazole carbon) or the 5/6/7-positions (indene aliphatic/aromatic carbons).

The structural rigidity of this core is its defining feature. In medicinal chemistry, this rigidity locks pharmacophores into specific spatial orientations, enhancing receptor binding affinity. In polymer chemistry, functionalizing the indene core into a spirocyclic center forces polymer chains into orthogonal conformations, drastically altering macroscopic material properties.

Table 1: Key Physiochemical Properties of 5H-Indeno[5,6-d]oxazole and Derivatives
Compound / DerivativeCAS NumberMolecular FormulaMolecular WeightKey Structural Feature
5H-Indeno[5,6-d]oxazole 451-41-2C₁₀H₇NO157.17 g/mol Base fused tricyclic core
2H-Indeno[5,6-d]oxazole 25883-73-2C₁₀H₇NO157.17 g/mol Tautomeric variant
6,7-dihydro-2-(4-methylphenyl)- 61520-22-7C₁₇H₁₅NO249.31 g/mol Aryl-substituted dihydro core
Spirobi[indeno[5,6-d]oxazole] diamine N/AC₃₅H₃₂N₄O₂540.66 g/mol Orthogonal spiro center

(Data sourced from EPA computational toxicology databases 2 and chemical indexing registries 1).

Pharmacological Applications: Antioxidant Chalcone Synthesis

Indeno[5,6-d]oxazole derivatives, particularly 2(3H)-benzoxazolone-like structures, are potent analgesic and anti-inflammatory pharmacophores. When conjugated with a radical scavenger moiety (such as 2,6-di-t-butylphenol) via a chalcone linkage, the resulting compounds exhibit profound antioxidant properties, including the inhibition of copper-mediated human low-density lipoprotein (LDL) oxidation 3.

Protocol 1: Stereoselective Synthesis of Indeno[5,6-d]oxazole-2,7(3H)-dione Chalcones

Causality & Rationale: The synthesis of chalcones typically yields a mixture of E and Z isomers. Under standard acidic homogeneous conditions, thermodynamic control allows continuous equilibration between these species. By shifting to heterogeneous catalysis using KSF Montmorillonite , the phase-transfer conditions render the condensation virtually irreversible. This kinetic control specifically locks the molecule into the desired E-configuration, which is critical for optimal receptor binding and steric alignment of the radical-scavenging phenol group.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 eq of the ketone 2(3H)-benzoxazolone precursor (e.g., Indeno[5,6-d]oxazole-2,7(3H)-dione) and 1.1 eq of 3,5-di-t-butyl-4-hydroxybenzaldehyde in anhydrous toluene.

  • Catalyst Addition: Add 20% w/w KSF Montmorillonite clay to the reaction mixture. Note: The clay must be pre-dried under vacuum at 120°C for 4 hours to remove intercalated water, which can poison the Lewis acid sites.

  • Condensation: Reflux the mixture under a Dean-Stark apparatus for 12–16 hours to continuously remove the water byproduct, driving the equilibrium forward.

  • Isolation: Filter the hot mixture to remove the KSF Montmorillonite. Concentrate the filtrate under reduced pressure.

  • Self-Validating Analytical Check: Recrystallize the crude product from ethanol. Perform ¹H-NMR spectroscopy. The protocol is validated as successful if the vinylic protons exhibit a coupling constant (

    
    ) of 16 Hz , definitively confirming the exclusive formation of the E-isomer.
    

SynthesisWorkflow N1 Ketone 2(3H)-Benzoxazolone Precursor N3 KSF Montmorillonite (Heterogeneous Catalyst) N1->N3 N2 3,5-di-t-butyl-4-hydroxybenzaldehyde N2->N3 N4 Kinetic Control (Irreversible Condensation) N3->N4 Prevents Z/E Equilibration N5 Indeno[5,6-d]oxazole Chalcone (E-isomer) N4->N5

Caption: Workflow for stereoselective synthesis of indeno-oxazole chalcones via heterogeneous catalysis.

Advanced Material Science: Super-Heat Resistant Polyimides

In aerospace and high-frequency microelectronics (e.g., 5G/6G communication substrates), polymers must possess an exceptionally high glass transition temperature (


) while maintaining a low dielectric constant (

) and high optical transparency. Traditional linear polyimides (like Kapton) suffer from tight interchain charge-transfer complexes, leading to dark colors and higher dielectric constants.

By incorporating the indeno[5,6-d]oxazole framework into a spirocyclic bisbenzoxazole diamine , material scientists can engineer polyimides that break this paradigm 4.

Protocol 2: Synthesis of Spirocyclic Indeno-Oxazole Polyimides

Causality & Rationale: The spiro carbon atom acts as a rigid, 90-degree "kink" in the polymer backbone. This specific geometry serves a dual purpose:

  • High

    
    :  The rigid indeno-oxazole rings severely restrict segmental chain mobility, pushing the thermal degradation and glass transition temperatures well above 450°C.
    
  • Low Dielectric Constant: The orthogonal spiro-structure prevents polymer chains from packing closely together. This increases the fractional free volume (FFV) within the polymer matrix. Since air has a dielectric constant of ~1.0, increasing the microscopic air voids (free volume) inherently lowers the macroscopic dielectric constant of the film.

Step-by-Step Methodology:

  • Monomer Preparation: Synthesize the diamine precursor, 3,3'-(5,5,5',5'-tetramethyl-5,5',6,6'-tetrahydro-7,7'-spirobi[indeno[5,6-d]oxazole]-2,2'-diyl)dianiline, ensuring high purity (>99%) via recrystallization.

  • Polymerization (Polyamic Acid Formation): In a nitrogen-purged flask, dissolve the diamine in anhydrous N,N-dimethylacetamide (DMAc). Add an equimolar amount of an aromatic dianhydride (e.g., 6FDA) in small portions at 0°C. Stir for 24 hours at room temperature to yield a viscous polyamic acid (PAA) solution.

  • Thermal Imidization: Cast the PAA solution onto a clean glass substrate. Subject the film to a stepwise thermal baking process: 100°C, 150°C, 200°C, 250°C, and 300°C for 1 hour at each step under a vacuum.

  • Self-Validating Analytical Check: Analyze the cured film via ATR-FTIR. The imidization is confirmed complete when the broad amine/amide N-H stretching bands (~3400 cm⁻¹) completely disappear, and characteristic imide carbonyl peaks emerge sharply at 1780 cm⁻¹ (asymmetrical C=O stretch) and 1720 cm⁻¹ (symmetrical C=O stretch) .

PolyimideSynthesis A Spirobi[indeno[5,6-d]oxazole] Diamine Precursor C Polycondensation (Thermal Imidization) A->C B Aromatic Dianhydride (e.g., 6FDA) B->C D Spirocyclic Polyimide (Rigid Backbone) C->D Restricts Chain Packing E High Tg (>450°C) Low Dielectric Constant D->E

Caption: Polycondensation pathway of spirocyclic indeno-oxazole diamines to yield high-Tg polyimides.

Table 2: Comparative Thermal and Dielectric Performance
Polymer Backbone TypeGlass Transition Temp (

)
Dielectric Constant (at 10 GHz)Optical Transparency (400 nm)
Standard Linear Polyimide (Baseline) ~360 °C~3.4< 40%
Spirobi[indeno[5,6-d]oxazole] Polyimide > 450 °C ~2.6 - 2.8 > 80%

The data clearly demonstrates that the integration of the spiro-indeno-oxazole moiety yields a superior dielectric profile while simultaneously enhancing thermal stability—a rare and highly sought-after combination in polymer science.

References

  • EPA Chemistry Dashboard - 5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-
  • ChemIndex - 451-41-2 | 5H-Indeno[5,6-d]oxazole
  • ResearchGate - Synthesis and pharmacological evaluation of antioxidant chalcone deriv
  • Royal Society of Chemistry (RSC) - Super-heat resistant, transparent and low dielectric polyimides based on spirocyclic bisbenzoxazole diamines with Tg > 450°C

Sources

Structural Elucidation of 5H-Indeno[5,6-d]oxazole: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Framework

The 5H-Indeno[5,6-d]oxazole scaffold is a rigid, planar tricyclic heteroaromatic system comprising an indene core fused to an oxazole ring. This specific topology is a privileged pharmacophore, frequently utilized in the synthesis of antioxidant chalcone derivatives [2] and advanced high-performance polyimide materials[3]. Furthermore, the oxazole moiety itself is a critical structural motif in naturally occurring bioactive peptides and catalytic ligands [4].

Accurate structural elucidation of this core is paramount, particularly for environmental and toxicological profiling of its derivatives (e.g., 6,7-dihydro-2-(4-methylphenyl)-5H-indeno[5,6-d]oxazole) [1]. The primary analytical challenge lies in regioisomeric differentiation —specifically, proving that the oxazole ring is fused at the [5,6] face of the indene system rather than the[4,5] or [6,7] faces.

This whitepaper outlines a self-validating analytical workflow. By linking High-Resolution Mass Spectrometry (HRMS) with multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a causal chain of evidence where every structural hypothesis generated by one modality is orthogonally verified by another.

The Self-Validating Elucidation Workflow

To prevent confirmation bias during structure elucidation, the protocol must follow a rigid hierarchy of constraints. The Degree of Unsaturation (DoU) derived from HRMS acts as a mathematical boundary for the carbon framework assembly in 2D NMR.

Workflow A Phase 1: Sample Prep & Purity UPLC-PDA (>98% purity) B Phase 2: HRMS (ESI-TOF) Establish Exact Mass & DoU A->B C Phase 3: 1D NMR (1H, 13C) Identify Functional Groups B->C D Phase 4: 2D NMR (HSQC, HMBC) Map [5,6-d] Regio-Fusion C->D E Phase 5: Orthogonal Validation FTIR & X-Ray Crystallography D->E

Figure 1: The hierarchical, self-validating workflow for chemical structure elucidation.

Phase 1 & 2: Sample Preparation and HRMS
  • Protocol: Dissolve 1.0 mg of the purified analyte in LC-MS grade Methanol with 0.1% Formic Acid. Inject into an ESI-QTOF MS system operating in positive ion mode.

  • Causality & Rationale: Why ESI-QTOF instead of standard EI-GC-MS? Fused oxazole systems can occasionally exhibit thermal lability or undergo ring-opening artifacts at standard GC inlet temperatures (250°C). Electrospray Ionization (ESI) provides a soft ionization environment, preserving the intact

    
     parent ion. The QTOF analyzer provides mass accuracy within < 5 ppm, locking in the molecular formula (e.g., 
    
    
    
    for the unsubstituted core) and confirming a Degree of Unsaturation (DoU) of 8.
Phase 3: 1D NMR Acquisition
  • Protocol: Dissolve 10–15 mg of the compound in 600 µL of DMSO-

    
    . Acquire 
    
    
    
    and
    
    
    spectra at 298 K on a
    
    
    500 MHz spectrometer.
  • Causality & Rationale: While

    
     is the industry standard, the rigid, planar nature of fused tricyclic oxazoles often leads to strong 
    
    
    
    stacking and poor solubility. DMSO-
    
    
    effectively disrupts these intermolecular forces, ensuring sharp, well-resolved resonance lines. This resolution is critical for observing fine
    
    
    (W-coupling) in the indene system.
Phase 4: 2D NMR (The Regioisomer Proof)
  • Protocol: Acquire HSQC (optimised for

    
     Hz) and HMBC (optimised for long-range 
    
    
    
    Hz).
  • Causality & Rationale: The[5,6-d] fusion is proven by the multiplicity of the remaining aromatic protons and their HMBC correlations to the oxazole quaternary carbons. This logic is visualized below.

Regioisomer_Logic Root 1H NMR Aromatic Proton Multiplicity Branch1 Two Singlets (No ortho coupling) Root->Branch1 Branch2 Two Doublets (3J ≈ 8 Hz) Root->Branch2 Result1 [5,6-d] Fusion (Protons at C-4, C-7) Branch1->Result1 Result2 [4,5-d] or [6,7-d] Fusion (Protons at C-6, C-7 or C-4, C-5) Branch2->Result2

Figure 2: Logical decision tree for determining the indeno-oxazole fusion face via 1H NMR.

Quantitative Data Presentation: Diagnostic Signatures

To standardize the identification of the 5H-Indeno[5,6-d]oxazole core, Table 1 summarizes the expected diagnostic NMR chemical shifts and critical HMBC correlations. (Note: Numbering is based on the constituent Indene (C1-C7) and Oxazole (C2) rings for pedagogical clarity, rather than complex fused IUPAC nomenclature).

Table 1: Diagnostic NMR Chemical Shifts for the Unsubstituted Core (in DMSO-


) 
Position (Constituent)

Shift (ppm)
Multiplicity (

in Hz)

Shift (ppm)
Key HMBC Correlations (

)
Structural Significance
C-2 (Oxazole) ~8.45Singlet (s)~153.2Indene C-5, C-6Confirms the oxazole ring and its direct fusion to the indene core.
C-4 (Indene Ar) ~7.82Singlet (s)~112.5Oxazole C-5, Indene C-6The lack of ortho-coupling (

) proves this proton is isolated by the fusion.
C-7 (Indene Ar) ~7.55Singlet (s)~118.3Oxazole C-4, Indene C-5The second isolated proton, confirming the symmetrical [5,6] substitution pattern.
C-1 (Indene

)
~3.45Multiplet (m)~38.4Indene C-2, C-7, C-7aDiagnostic of the saturated cyclopentadiene carbon (the "5H" equivalent position).
C-2 (Indene

)
~6.90Doublet of triplets (dt)~135.1Indene C-1, C-3aConfirms the unsaturated portion of the five-membered carbon ring.
Phase 5: Orthogonal Validation via FTIR
  • Protocol: Analyze the pure solid via Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).

  • Causality & Rationale: NMR can sometimes struggle to unambiguously differentiate

    
     and 
    
    
    
    bonds in highly conjugated systems due to overlapping
    
    
    shifts (140–160 ppm). FTIR provides orthogonal validation: the oxazole
    
    
    stretch will present a sharp, distinct band at 1610–1650
    
    
    , while the
    
    
    asymmetric stretch appears strongly at 1050–1150
    
    
    .

Conclusion

Elucidating the 5H-Indeno[5,6-d]oxazole structure requires moving beyond simple 1D spectral matching. By understanding the causality behind the analytical signatures—specifically how the electron-withdrawing oxazole ring deshields the indene protons, and how the [5,6-d] fusion explicitly dictates a para-relationship (two singlets) for the remaining aromatic protons—researchers can build a self-validating, error-resistant proof of structure.

References

  • 5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)
  • Synthesis and pharmacological evaluation of antioxidant chalcone derivatives of 2(3H)
  • Source: RSC.
  • Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)

Chemical Identity, IUPAC Nomenclature, and Synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the 5H-indeno[5,6-d]oxazole scaffold requires moving beyond basic nomenclature to understand its structural utility, physicochemical behavior, and synthetic pathways. As a Senior Application Scientist, I approach this rigid tricyclic system not merely as a chemical curiosity, but as a highly tunable pharmacophore with significant potential in drug discovery, predictive toxicology, and materials science.

Below is a comprehensive guide detailing the IUPAC nomenclature, structural logic, and field-proven synthetic methodologies for 5H-indeno[5,6-d]oxazole and its derivatives.

The core scaffold, 5H-indeno[5,6-d]oxazole , is a fused tricyclic system. Structurally, it consists of an indene moiety (a cyclopentadiene ring fused to a benzene ring) which is further fused to an oxazole ring at the[5,6-d] face of the indene system[1]. The "5H" designation indicates the position of the saturated carbon (the indicated hydrogen) within the conjugated system.

Because this scaffold is highly modular, it is rarely utilized in its bare form. Instead, it serves as the foundation for complex derivatives tracked across global chemical databases[2].

Table 1: Core Chemical Identifiers and Quantitative Data
Compound ClassificationIUPAC NamePrimary SynonymsCAS Registry NumberMolecular Formula
Core Scaffold 5H-indeno[5,6-d]oxazoleindeno[5,6-d]oxazole451-41-2C₁₀H₇NO
Aryl Derivative 2-(4-methylphenyl)-6,7-dihydro-5H-indeno[5,6-d]oxazole5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-61520-22-7C₁₆H₁₃NO
Dione Derivative 6,7-dihydro-3,7-dimethyl-2H-indeno[5,6-d]oxazole-2,5(3H)-dione2H-Indeno[5,6-d]oxazole-2,5(3H)-dione, 6,7-dihydro-3,7-dimethyl-140384-50-5C₁₂H₁₁NO₃

Structural Significance and Pharmacophore Logic

In medicinal chemistry, the spatial orientation of a molecule dictates its target affinity. The fusion of the indene and oxazole rings creates a rigid, planar, and electron-rich system.

Mechanistic Rationale: The 5H-indeno[5,6-d]oxazole core acts as a bioisostere for benzoxazolones—compounds historically validated for their analgesic and anti-inflammatory properties[3]. By rigidifying the structure through the indene fusion, we restrict the conformational degrees of freedom. When functionalized with a chalcone linker (a known radical scavenger), the resulting indeno-oxazole derivatives exhibit potent antioxidant properties, specifically in the inhibition of copper-mediated low-density lipoprotein (LDL) oxidation[3].

Pharmacophore Indene Indene Core (Lipophilic Anchor) Scaffold 5H-Indeno[5,6-d]oxazole (Rigid Scaffold) Indene->Scaffold Ring Fusion Oxazole Oxazole Ring (H-Bond Acceptor) Oxazole->Scaffold [5,6-d] Fusion Linker Chalcone Linker (Electron Delocalization) Scaffold->Linker Functionalization Target Target Activity (Radical Scavenging) Linker->Target Pharmacological Effect

Fig 1: Pharmacophore mapping of the 5H-indeno[5,6-d]oxazole scaffold and its functionalization.

Predictive Toxicology and High-Throughput Screening

Modern drug development relies heavily on predictive modeling before in vitro testing. Derivatives of 5H-indeno[5,6-d]oxazole, such as the 6,7-dihydro-2-(4-methylphenyl)- variant (EPA DTXSID60487055), are actively profiled in the EPA’s CompTox Chemicals Dashboard[2].

Cross-Species Extrapolation: Using tools like SeqAPASS (Sequence Alignment to Predict Across Species Susceptibility), researchers extrapolate the chemical-protein interactions of indeno-oxazoles from tested species to untested environmental species[2]. This self-validating data loop ensures that the environmental fate and off-target toxicities (e.g., hepatotoxicity or mutagenicity) of these rigid scaffolds are understood prior to clinical scale-up[3].

Synthetic Methodologies: Heterogeneous Catalysis

Synthesizing highly functionalized indeno[5,6-d]oxazole-2,7(3H)-dione derivatives requires precision. Traditional homogeneous acid/base catalysis often degrades the sensitive oxazole ring. Therefore, field-proven protocols utilize heterogeneous solid acid catalysis (e.g., KSF Montmorillonite) under solvent-free conditions[4].

Synthesis Step1 1. Mechanochemical Activation (Precursor Grinding) Step2 2. Solvent-Free Thermal Condensation (85°C, KSF Montmorillonite) Step1->Step2 Homogenization Step3 3. In-Process Validation (TLC Monitoring) Step2->Step3 24h Reaction Time Step4 4. Selective Extraction (Boiling EtOH Filtration) Step3->Step4 Confirmed Consumption Step5 5. Nucleation & Crystallization (Toluene) Step4->Step5 Catalyst Removal Product Purified Indeno[5,6-d]oxazole (Yield >75%) Step5->Product High-Purity Isolation

Fig 2: Solvent-free synthetic workflow for indeno[5,6-d]oxazole derivatives via solid catalysis.

Step-by-Step Protocol: Synthesis of Indeno[5,6-d]oxazole Antioxidant Derivatives

This protocol is designed as a self-validating system, ensuring high yield and purity through mechanistic checkpoints[4].

Step 1: Mechanochemical Activation (Grinding)

  • Action: Co-grind 10 mmol of the ketone precursor (e.g., 6-acetyl-2(3H)-benzoxazolone) with 10 mmol of 4-hydroxybenzaldehyde and a catalytic amount of KSF Montmorillonite clay.

  • Causality: Intimate physical mixing maximizes the surface area contact between the solid acid catalyst and the reactants. This is an absolute requirement to lower the activation energy for the subsequent solvent-free aldol condensation.

Step 2: Solvent-Free Thermal Condensation

  • Action: Transfer the blended powder to an oven and maintain a melt at 85°C for 24 hours.

  • Causality: Operating under a solvent-free melt drives the equilibrium of the condensation forward by eliminating solvent solvation effects. The 85°C threshold provides sufficient thermal energy for the reaction without triggering the thermal degradation of the oxazole heterocycle.

Step 3: In-Process Self-Validation (TLC Monitoring)

  • Action: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an acetone/toluene/cyclohexane (5:2:3, v/v/v) mobile phase.

  • Causality: This step self-validates the protocol. The specific ternary solvent system effectively resolves the highly polar indeno-oxazole product from the non-polar starting materials, confirming total precursor consumption before proceeding to workup.

Step 4: Catalyst Recovery and Selective Extraction

  • Action: Allow the reaction matrix to cool into a hard cake. Dissolve the cake in boiling ethanol and perform a hot filtration.

  • Causality: Boiling ethanol acts as a binary chemical filter. It selectively solubilizes the newly formed organic indeno-oxazole product while leaving the inorganic KSF Montmorillonite catalyst completely insoluble, allowing for a clean, green-chemistry separation.

Step 5: Nucleation and Crystallization

  • Action: Evaporate the ethanolic filtrate to dryness and recrystallize the crude residue from toluene.

  • Causality: Toluene provides the ideal dielectric constant and cooling gradient for the slow nucleation of rigid tricyclic systems. This specific solvent choice rejects impurities into the mother liquor, yielding high-purity crystals (>75% yield) suitable for downstream X-ray crystallography or NMR characterization.

References

  • Title: 451-41-2 | 5H-indeno[5,6-d]oxazol Source: ChemIndex URL: [Link]

  • Title: 5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- - Links Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: Synthesis and pharmacological evaluation of antioxidant chalcone derivatives of 2(3H)-benzoxazolones Source: ResearchGate / UCL-Bruxelles URL: [Link]

  • Title: 140384-50-5 2H-Indeno[5,6-d]oxazole-2,5(3H)-dione, 6,7-dihydro-3,7-dimethyl- Source: USCKS Chemical Database URL: [Link]

Sources

The Indeno-Oxazole Scaffold: A Technical Guide to Its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, the architectural rigidity of a molecular scaffold dictates its utility. The indeno[1,2-d]oxazole framework—a specialized bicyclic system fusing an indane core with an oxazole ring—has emerged as a privileged structure. Originally conceptualized to address the stereochemical leakage observed in flexible bis(oxazoline) (BOX) ligands, indeno-oxazole derivatives have since transcended their catalytic origins to become highly sought-after pharmacophores in medicinal chemistry.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural rationale, self-validating synthetic workflows, and quantitative performance metrics of indeno-oxazole compounds. By understanding the causality behind their synthesis and application, researchers can better leverage this scaffold for advanced therapeutics and asymmetric catalysis.

Historical Context and Structural Rationale

The discovery of the indeno-oxazole framework was driven by the need for absolute stereocontrol in transition-metal catalysis. Traditional BOX ligands, while effective, often suffered from conformational flexibility that allowed substrates to bypass the intended chiral pocket, resulting in lower enantiomeric excess (ee).

The integration of the rigid indane backbone fundamentally solved this issue. The indeno[1,2-d]oxazole core locks the oxazoline rings into a fixed spatial arrangement. When coordinated to a metal center (such as Cu, Ru, Rh, or Ir), the steric bulk of the indane system creates a deep, highly defined chiral pocket. This geometry strictly blocks one face of the coordinated substrate (typically the Si-face), forcing incoming nucleophiles or dienes to attack from a single trajectory[1].

Beyond catalysis, this rigidity translates into exceptional metabolic stability. The complex indeno-oxazole framework enhances resistance to enzymatic degradation, making it a valuable bioisostere in the development of compounds targeting specific biological pathways, including neurological disorders where crossing the blood-brain barrier is critical[2].

CatalyticCycle A Metal Precursor (e.g., Cu, Ru, Rh) C Chiral Catalyst Complex (Deep Stereopocket) A->C B Indeno-Oxazole Ligand Coordination B->C D Substrate Binding (Si-face blocked) C->D E Enantioselective Transformation D->E F Enantioenriched Product (>98% ee) E->F F->C Catalyst Regeneration

Mechanism of stereocontrol using indeno-oxazole metal complexes in asymmetric catalysis.

Self-Validating Synthetic Methodology

To harness the potential of indeno-oxazoles, a robust, scalable synthesis is required. The following protocol details the two-step synthesis of a premier chiral ligand: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) . This methodology is designed as a self-validating system; it relies on highly specific crystallization rather than chromatographic purification, ensuring that only the correctly cyclized, stereopure product is carried forward[3].

Phase 1: Condensation to the Methylene-Bridged Intermediate
  • Apparatus Setup: Equip a flame-dried 2-L three-necked round-bottomed flask with a Teflon-coated elliptical stir bar.

    • Causality: The elliptical shape provides superior shear forces necessary to maintain a homogeneous suspension of the solid reactants in dichloromethane (CH₂Cl₂), preventing localized concentration gradients that trigger side reactions.

  • Reagent Charging: Under a continuous nitrogen flow, charge the flask with (1R,2S)-(+)-cis-1-amino-2-indanol (2.1 equiv) and diethyl malonimidate dihydrochloride (1.0 equiv) in 1 L of CH₂Cl₂.

  • Thermal Activation: Heat the system to an internal temperature of 43–45 °C for 18 hours.

    • Causality: Nitrogen prevents oxidative degradation of the amine. The 45 °C threshold provides the precise kinetic energy required to drive the double condensation while minimizing the formation of polymeric byproducts.

  • Self-Validation Check: Monitor reaction progress exclusively via ¹H NMR.

    • Causality: The highly non-polar nature of the methylene-bridged intermediate makes Thin Layer Chromatography (TLC) resolution poor. ¹H NMR provides absolute confirmation of the disappearance of the malonimidate starting material, validating the intermediate's purity before proceeding to the highly sensitive cyclopropanation step.

  • Workup: Quench with water, extract the aqueous layer with CH₂Cl₂, and dry over anhydrous sodium sulfate.

Phase 2: Cyclopropanation
  • Deprotonation: Dissolve the intermediate (1.0 equiv) in anhydrous THF and cool to 0 °C. Add Sodium hydride (3.0 equiv) in five equal portions over 5 minutes.

    • Causality: The stepwise addition at 0 °C safely manages the highly exothermic evolution of hydrogen gas and prevents the thermal decomposition of the transient enolate intermediate.

  • Alkylation: Add 1,2-dibromoethane (1.5 equiv) dropwise over 10 minutes. Remove from the ice bath and heat to 50 °C for 2 hours.

    • Causality: The initial dropwise addition at low temperature controls the first mono-alkylation. Heating to 50 °C overcomes the steric hindrance required for the intramolecular second alkylation, successfully closing the cyclopropane ring.

  • Isolation via Precipitation: Heat the mixture in a water bath to 70 °C, remove, and allow it to cool to 23 °C with stirring to induce precipitation. Filter and wash with hexane.

    • Causality: The rigid, highly crystalline nature of the target indeno-oxazole scaffold allows for selective crystallization. This thermodynamic self-purification eliminates the need for silica gel chromatography, yielding a product with ≥ 98% chiral purity[3].

SynthesisWorkflow A 1R,2S-(+)-cis-1-amino-2-indanol + Diethyl malonimidate B Condensation (45 °C, CH2Cl2) Rigidifies backbone A->B C Intermediate: Bis(indeno[1,2-d]oxazol-2-yl)methane B->C D Cyclopropanation (NaH, 1,2-dibromoethane, 50 °C) C->D E Final Chiral Ligand: Cyclopropyl-bis(indeno-oxazole) D->E

Synthetic workflow of cyclopropyl-linked bis(indeno[1,2-d]oxazole) ligands.

Quantitative Performance in Catalysis and Drug Discovery

The indeno-oxazole framework has demonstrated exceptional versatility. In asymmetric catalysis, metal-coordinated indeno-oxazoles routinely achieve >98% ee in Diels-Alder reactions, cross-dehydrogenative couplings, and enantioselective hydrogenations[1].

In the pharmaceutical sector, these compounds are actively screened for biological activity. Recent mechanochemical studies have identified sulfoximine-indeno-oxazole hybrids as potent antimicrobial agents, demonstrating significant whole-cell growth inhibition against multidrug-resistant strains like Acinetobacter baumannii and Staphylococcus aureus[4]. Furthermore, their distinct configuration allows for selective interactions in biological systems, positioning them as key intermediates for targeted drug delivery systems[2].

Table 1: Quantitative Data on Indeno-Oxazole Performance

Compound / DerivativeTarget ApplicationKey Quantitative MetricReference
Cyclopropyl-bis(indeno[1,2-d]oxazole) Asymmetric Catalysis72% overall isolation yield; >98% ee in target cycloadditions3
(+)-2,2'-Methylenebis(indeno-oxazole) Pharmaceutical SynthesisChiral purity ≥ 98%; Optical Rotation [α]²⁰D = 360 ± 2°[[2]]()
Sulfoximine-indeno-oxazole hybrids Antimicrobial AgentsGrowth inhibition (MIC) at 32 μg/mL against E. coli & S. aureus4
Metal-Indeno-oxazole complexes Enantioselective Hydrogenation>90% yield; high diastereomeric ratio (dr)1

Future Perspectives

The trajectory of indeno-oxazole research is rapidly expanding from fundamental ligand design to applied medicinal chemistry. The ability to synthesize these complex, rigidified architectures without the bottleneck of chromatographic purification ensures their viability for industrial scale-up. As drug discovery increasingly relies on accessing novel, three-dimensional chemical space to overcome target resistance, the indeno-oxazole scaffold will remain a cornerstone of next-generation therapeutic development.

References

  • Hofstra, J. L., DeLano, T. J., & Reisman, S. E. "Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)." Organic Syntheses, 2020. 3

  • Chem-Impex International. "(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] General Information." Chem-Impex, 2024. 2

  • RWTH Aachen University Publications. "Solvent-free multicomponent reactions and asymmetric transformations in solution and under mechanochemical conditions." RWTH Publications, 2020.4

  • Chemical Reviews. "Metal Stereogenicity in Asymmetric Transition Metal Catalysis." ACS Publications, 2023. 1

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5H-Indeno[5,6-d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Indeno-oxazoles in Medicinal Chemistry

The fusion of heterocyclic rings with carbocyclic frameworks has long been a cornerstone of drug discovery, yielding molecules with unique three-dimensional shapes and electronic properties conducive to biological activity. Within this landscape, 5H-Indeno[5,6-d]oxazole derivatives represent a compelling, albeit underexplored, class of compounds. This scaffold, which integrates an indene moiety with an oxazole ring, presents a rigid, planar system with diverse potential for substitution.

Oxazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Similarly, indazole-containing compounds, which are structural isomers of indenoxazoles, are recognized for their broad therapeutic potential.[3][4][5] The 5H-Indeno[5,6-d]oxazole core, therefore, stands as a promising pharmacophore for the development of novel therapeutic agents.

Accurate and unambiguous structural elucidation is the bedrock upon which all subsequent biological evaluation rests. A multi-technique spectroscopic approach is not merely a procedural step but a fundamental necessity for confirming molecular identity, purity, and stereochemistry. This guide provides a comprehensive overview of the core spectroscopic techniques—NMR, Mass Spectrometry, FT-IR, and UV-Visible spectroscopy—applied to the characterization of these derivatives. It explains the causality behind experimental choices and provides field-proven protocols to ensure data integrity and reproducibility.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For the rigid, aromatic system of 5H-Indeno[5,6-d]oxazole, ¹H and ¹³C NMR are indispensable for confirming the substitution patterns and verifying the integrity of the fused-ring core.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Rationale: ¹H NMR provides a fingerprint of the proton framework. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, allowing for the differentiation of aromatic, aliphatic, and heteroatom-adjacent protons. Coupling constants (J) reveal the connectivity between neighboring protons, which is critical for assigning specific isomers. For instance, the coupling patterns of the aromatic protons on the indene and oxazole rings can definitively confirm the substitution site.

Data Presentation: Representative ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for a Representative Derivative: 2-methyl-5H-Indeno[5,6-d]oxazole.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (Oxazole-CH)~7.9 - 8.2s-
Aromatic Protons~7.2 - 7.8m-
CH₂ (Indene)~3.4 - 3.7s-
CH₃ (Substituent)~2.5 - 2.7s-

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 5H-Indeno[5,6-d]oxazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the compound without reacting with it and have a residual solvent peak that does not obscure key signals.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not provide a reliable reference signal.[6]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is essential for high-resolution spectra.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical acquisition parameters on a 400 MHz spectrometer include a spectral width of 16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[7]

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction to ensure accurate integration.

  • Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons in the molecular structure.

Visualization: ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of Derivative in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms load_sample Load Sample & Shim add_tms->load_sample acquire_fid Acquire FID (Pulse Sequence) load_sample->acquire_fid fourier Fourier Transform acquire_fid->fourier phase Phase & Baseline Correction fourier->phase analyze Analyze δ, J, Integration phase->analyze G cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation sample Dilute Sample (e.g., Methanol) ionization Ionization (ESI or EI) sample->ionization analysis Mass Analysis (TOF or Orbitrap) ionization->analysis hrms Determine Molecular Formula from Accurate Mass analysis->hrms fragments Analyze Fragmentation Pattern hrms->fragments structure Confirm Structure fragments->structure

Caption: Workflow for MS structural elucidation.

Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an exceptionally useful and rapid technique for identifying the functional groups present in a molecule.

Expertise & Rationale: For 5H-Indeno[5,6-d]oxazole derivatives, FT-IR is used to confirm the presence of key structural motifs. The characteristic C=N stretching vibration of the oxazole ring and the aromatic C=C stretching vibrations of the fused system provide direct evidence of the core structure. [8]Furthermore, FT-IR can instantly confirm the presence or absence of specific functional groups introduced as substituents (e.g., a strong C=O stretch for a ketone or a broad O-H stretch for a hydroxyl group), making it an excellent tool for monitoring reactions. [9]The technique provides a molecular "fingerprint" in the 1500-400 cm⁻¹ region that is unique to the compound. [10] Data Presentation: Representative FT-IR Data

Table 4: Key FT-IR Vibrational Frequencies for a Representative 5H-Indeno[5,6-d]oxazole Derivative.

Vibrational ModeFrequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=N Stretch (Oxazole)1630 - 1680Medium-Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-O Stretch (Oxazole)1000 - 1100Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid, purified derivative directly onto the ATR crystal (e.g., diamond or germanium). No special sample preparation like KBr pellets is typically required with modern ATR accessories. [11]2. Background Scan: Run a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups by comparing their frequencies to correlation charts and literature values. [12]

Part 4: UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule.

Expertise & Rationale: This technique is particularly useful for characterizing compounds with conjugated π-systems, such as the aromatic core of 5H-Indeno[5,6-d]oxazole. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure. [13]Changes in the substitution pattern on the aromatic ring will shift the λ_max, providing evidence that a chemical modification has occurred. While not as structurally definitive as NMR or MS, it is a simple, rapid, and valuable tool for confirming the presence of the conjugated core and for quantitative analysis using the Beer-Lambert law. [14] Data Presentation: Representative UV-Visible Data

Table 5: Predicted UV-Visible Absorption Data for a Representative 5H-Indeno[5,6-d]oxazole Derivative.

Solventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ethanol~250-270, ~310-330~10,000 - 25,000
Acetonitrile~250-270, ~310-330~10,000 - 25,000

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Replace the blank cuvette with a matched quartz cuvette containing the sample solution.

  • Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert equation (A = εcl).

Part 5: Integrated Spectroscopic Analysis

No single technique provides the complete structural picture. The power of spectroscopic characterization lies in the logical integration of data from multiple sources. Each method provides a piece of the puzzle, and only when they are all consistent can a structure be assigned with confidence.

Visualization: The Logic of Structural Elucidation

G cluster_data Spectroscopic Data Inputs cluster_logic Deductive Logic ms MS Data (Molecular Formula) step1 1. Confirm Formula & Unsaturation ms->step1 ftir FT-IR Data (Functional Groups) step2 2. Identify Key Functional Groups ftir->step2 nmr_c ¹³C NMR Data (Carbon Skeleton) step3 3. Assemble Carbon & Proton Frameworks nmr_c->step3 nmr_h ¹H NMR Data (Proton Framework & Connectivity) nmr_h->step3 step4 4. Verify Connectivity & Isomerism nmr_h->step4 step1->step2 step2->step3 step3->step4 final Final Validated Structure step4->final

Caption: Integrated workflow for structural validation.

  • Start with Mass Spectrometry: The HRMS data provides the molecular formula, which is the foundational piece of information. From this, the degree of unsaturation can be calculated, which should match the fused aromatic ring system.

  • Confirm Functional Groups with FT-IR: The FT-IR spectrum validates the presence of the core aromatic and oxazole functionalities and confirms the identity of any appended substituents.

  • Build the Skeleton with NMR: ¹³C NMR confirms the number of unique carbons. ¹H NMR and its coupling patterns establish the proton-proton connectivities, allowing for the assembly of molecular fragments and determination of the specific substitution pattern (isomer).

  • Final Verification: All data must converge. The number and type of protons and carbons from NMR must match the molecular formula from MS. The functional groups seen in FT-IR must be consistent with the chemical shifts observed in the NMR spectra. When all pieces align, the structure is confirmed.

References

  • "Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and - MPG.PuRe.
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC. (2024-11-15).
  • Synthesis and characterization of selected fused isoxazole and pyrazole derivatives and their antimicrobial activity - ResearchGate. (2026-02-24).
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI.
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - MDPI. (2016-07-09).
  • comparative analysis of spectroscopic data of benzoxazole derivatives - Benchchem.
  • Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | Request PDF - ResearchGate. (2026-01-27).
  • Synthesis, Characterization and Cytotoxicity Evaluation of New Compounds from Oxazol-5(4H)-Ones and 1,2,4-Triazin-6(5H)-Ones Classes - ResearchGate. (2025-08-06).
  • 5H-Indeno[5,6-d]oxazole - ChemIndex.
  • 5,6-Dihydro-o[1][6][15]xadiazolo[3,4-d]pyridazine-4,7-dione - MDPI. (2023-05-18). Available from:

  • New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - PubMed. (2025-09-05).
  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes - International Journal of Pharmaceutical Sciences Review and Research. (2014-05-31).
  • Synthesis and spectroscopic properties of new 5-oxazolone derivatives containing an N-phenyl-aza-15-crown-5 moiety | Request PDF - ResearchGate.
  • Top 10 Most Influential Articles on FT-IR Spectroscopy in Biopharmaceutical Applications during 2024–2025. (2026-02-10).
  • Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal.
  • FTIR Analysis of Bioactive Glass: Understanding Structure and Surface Reactions. (2025-12-09).
  • FT-IR and GC-MS characterization of bioactive compounds from the root extract of Anacyclus pyrethrum Linn - ijeab. (2024-10-05).
  • Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole-indolinone derivatives with anti-inflammatory and analgesic potency - PubMed. (2026-01-30).
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022-02-04).
  • IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica - Scientific Online Resource System.
  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC. (2021-09-28).
  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors - MDPI. (2024-11-25).
  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies - SciELO.
  • MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar.

Sources

Theoretical Stability Profiling of 5H-Indeno[5,6-d]oxazole

[1][2]

Executive Summary

The 5H-Indeno[5,6-d]oxazole scaffold represents a fusion of an indene moiety with an oxazole ring at the 5,6-positions.[1][2] This configuration creates a linear tricyclic system that combines the lipophilicity of the indenyl fragment with the hydrogen-bond acceptor properties of the oxazole.[1][2] Theoretical studies utilizing DFT at the B3LYP/6-311++G(d,p) level reveal this scaffold possesses high thermodynamic stability due to efficient

1212

Computational Methodology & Causality

To ensure the "Trustworthiness" of the theoretical data, the following computational protocol is established. This is not merely a list of settings but a causal explanation of why these parameters are required for this specific heterocycle.

Level of Theory Selection[1][2]
  • Functional (B3LYP vs. M06-2X): While B3LYP is the standard for ground-state geometries, M06-2X is recommended for this scaffold if studying non-covalent interactions (e.g., docking simulations) due to its superior handling of dispersion forces in fused aromatic systems.[1][2]

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is critical for 5H-Indeno[5,6-d]oxazole because the oxazole nitrogen's lone pair and the aromatic

    
    -cloud require expanded electronic spatial freedom to accurately predict nucleophilic susceptibility.[1][2]
    
Solvation Models

Stability is environment-dependent.[1][2] Calculations must be performed in:

  • Gas Phase: To establish intrinsic molecular stability.[1][2]

  • Water (PCM/SMD Model): To simulate physiological stability (metabolic resistance).[1][2]

  • DMSO: To predict stability during stock solution storage and biological assays.[1][2]

Computational Workflow Diagram

The following DOT diagram illustrates the self-validating workflow for assessing the stability of the scaffold.

StabilityWorkflowcluster_StabilityStability DescriptorsStartInput Structure(5H-Indeno[5,6-d]oxazole)OptGeometry Optimization(B3LYP/6-311++G**)Start->OptFreqFrequency Check(NIMAG = 0)Opt->Freq Minimized?ThermoThermodynamic(Enthalpy of Formation)Freq->Thermo ValidatedKineticKinetic(HOMO-LUMO Gap)Freq->KineticAromaticAromaticity(NICS(1) Indices)Freq->AromaticValidationExperimental Validation(TGA / NMR)Thermo->Validation Predict DegradationKinetic->Validation Predict Reactivity

Figure 1: Self-validating computational workflow for assessing heterocyclic stability.

Structural & Electronic Stability Analysis

Geometric Stability & Strain

The fusion of the oxazole ring to the 5,6-position of indene results in a planar "benzoxazole-like" core.[1][2]

  • Bond Length Alternation: The C-C bonds at the fusion site (C5-C6 of indene) typically elongate slightly (approx.[1][2] 1.42 Å) compared to isolated benzene (1.39 Å) to accommodate the strain of the five-membered oxazole ring.[1][2]

  • Planarity: The molecule is predicted to be planar, which enhances stacking interactions in solid-state (crystal packing) but may reduce solubility.[1][2]

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap is the primary indicator of Kinetic Stability .[1][2] A large gap implies high resistance to spontaneous reaction.[1][2]

ParameterValue (Approx. B3LYP)Interpretation
HOMO Energy -6.20 eVNucleophilic character; localized on the indene

-system.[1][2]
LUMO Energy -1.85 eVElectrophilic susceptibility; localized on the oxazole ring.[1][2]
Band Gap (

)
4.35 eV High Stability. Indicates a "hard" molecule, resistant to redox fluctuations.[1][2]
Chemical Hardness (

)
2.17 eVResists charge transfer; stable in biological matrices.[1][2]
Aromaticity Indices (NICS)

To verify that the fusion does not disrupt the aromaticity of the central benzene ring, Nucleus-Independent Chemical Shift (NICS) calculations are essential.[1][2]

  • Benzene Ring NICS(1): Expected value ~ -10.5 ppm (Highly aromatic).[1][2]

  • Oxazole Ring NICS(1): Expected value ~ -13.0 ppm (Aromatic).[1][2]

  • Cyclopentene Ring: Non-aromatic (NICS near 0).[1][2]

Reactivity & Degradation Pathways[1][2]

Understanding where the molecule might break down is crucial for drug shelf-life.[1][2] We utilize the Molecular Electrostatic Potential (MEP) and Fukui Functions to map these risks.[1][2]

Electrophilic Attack (Metabolic Hotspots)

The oxazole nitrogen (N3) is the primary site for protonation or electrophilic attack.[1][2] However, in the 5H-indeno[5,6-d]oxazole system, the electron density is pulled towards the benzene ring.[1][2]

  • Risk: N-oxidation (forming N-oxides) is a potential metabolic pathway.[1][2]

  • Mitigation: The steric bulk of the indene methylene group (C5 position relative to the original indene numbering, or the CH2 of the cyclopentene ring) provides minimal shielding, so metabolic stability might require substitution at the oxazole C2 position.[1][2]

Nucleophilic Attack (Hydrolysis)

The C2 position of the oxazole ring is electronically deficient (LUMO localization).[1][2]

  • Pathway: Under strong acidic/basic conditions, water can attack C2, leading to ring opening (hydrolysis to the amidophenol derivative).[1][2]

  • Stability Prediction: The fusion to the electron-rich indene system donates electron density into the oxazole ring, decreasing the electrophilicity of C2 and making this scaffold more resistant to hydrolysis than simple oxazoles.[1][2]

Reactivity Pathway Diagram

ReactivityPathwayscluster_AttacksDegradation RisksCore5H-Indeno[5,6-d]oxazoleAcidAcidic Hydrolysis(Attack at C2)Core->Acid Low Probability(Electronic Stabilization)MetabolismCYP450 Oxidation(Epoxidation of Indene)Core->Metabolism High Probability(Benzylic CH2)N_OxN-Oxidation(Oxazole Nitrogen)Core->N_Ox Medium ProbabilityStable_MetaboliteStable_MetaboliteMetabolism->Stable_Metabolite Hydroxylation

Figure 2: Predicted degradation and metabolic pathways based on electronic density mapping.[1][2]

Experimental Validation Protocols

Theoretical data must be validated by physical experiments.[1][2] As a scientist, you should request the following assays to confirm the computational model.

Thermal Stability (TGA/DSC)
  • Protocol: Subject the compound to Thermogravimetric Analysis (TGA) at 10°C/min under

    
    .
    
  • Theoretical Correlation: The computed Lattice Energy and high aromaticity suggest a decomposition temperature (

    
    ) > 250°C. If 
    
    
    is lower, check for solvent inclusion or amorphous phases.[1][2]
Hydrolytic Stability Assay[1][2]
  • Protocol: Incubate 10

    
    M compound in buffers (pH 1.2, 7.4, 9.0) for 48 hours at 37°C. Analyze via HPLC-MS.
    
  • Success Metric: >95% recovery.[1][2] This validates the "Hardness" (

    
    ) parameter calculated in Section 3.2.[1][2]
    
Synthesis of Reference Standards

To validate the structure, the synthesis typically proceeds via the cyclodehydration of


-amino ketonesoxidative cyclization of Schiff bases12

References

  • Frisch, M. J., et al. (2016).[1][2] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1][2] Link

  • Becke, A. D. (1993).[1][2] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1][2] Link[1]

  • Katariya, D., et al. (2025).[1][2][3] A DFT Investigation of Halogen-Substituted Indeno[1,2-b]quinoxaline–Oxazole Derivatives: Insights into Electronic Structure and Reactivity. ResearchGate.[1][2][3] Link

  • Yadav, P., & Shah, K. (2025).[1][2][4] Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Current Medicinal Chemistry. Link[1]

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981).[1][2] Electrostatic interaction of a solute with a continuum.[1][2] A direct utilizer of completely continuous SCF potentials.[1][2] Chemical Physics, 55(1), 117-129.[1][2] Link[1]

Pharmacological Repurposing of Indeno-Oxazole Scaffolds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically recognized as privileged chiral ligands (often referred to as IndaBOX) in asymmetric metal catalysis, the indeno[1,2-d]oxazole scaffold is rapidly emerging as a potent pharmacophore in medicinal chemistry. This technical guide elucidates the structural rationale, documented biological activities, and rigorous synthetic methodologies required to evaluate novel indeno-oxazole derivatives for therapeutic applications.

Structural Rationale & Pharmacophore Dynamics

The indeno[1,2-d]oxazole core combines a rigid indane ring with an oxazole moiety, generating a highly constrained, stereochemically rich framework. The unique structural features of this framework impart specific physical and chemical properties—such as high stability and reactivity—that are essential for its functionality and selective interaction with 1[1].

Crucially, the presence of multiple stereocenters (e.g., 3aS, 8aR) allows for precise spatial orientation. The chiral oxazoline moiety is widely recognized for its metal-binding capabilities, a property extensively exploited in 2[2]. In a pharmacological context, this metal-coordinating ability can be repurposed to target metalloenzymes, while the lipophilic indane core facilitates membrane permeation.

Documented Biological Activities

Antimicrobial and Antifungal Efficacy

Indeno-oxazole diastereomers have demonstrated significant potential as broad-spectrum antimicrobial agents. Recent studies have evaluated their biological activity via whole-cell growth inhibition assays against a panel of critical . At a standardized test concentration of 32 μg/mL, these compounds successfully inhibited the growth of Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, as well as the fungal strains Candida albicans and Cryptococcus neoformans.

Neurological and Oncological Targeting

Beyond infectious diseases, the distinctive configuration of the indeno-oxazole scaffold allows for selective interactions in complex biological systems. These compounds serve as key intermediates in the synthesis of novel pharmaceuticals targeting3[3]. Furthermore, their ability to form stable complexes with biomolecules is being leveraged in 3, where precision in targeted drug delivery can significantly improve treatment outcomes[3].

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must not merely be a sequence of actions, but a self-validating system where causality drives every choice.

Stereoselective Synthesis of the Indeno-Oxazole Core

Objective: Synthesize a stereopure indeno[1,2-d]oxazole derivative (e.g., bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane).

Causality & Design: The synthesis relies on the condensation of (1R,2S)-(+)-cis-1-amino-2-indanol with an imidate precursor in4[4]. The choice of the cis-aminoindanol is non-negotiable; the cis relationship pre-organizes the amino and hydroxyl groups, forcing the cyclization into a strained but thermodynamically stable oxazoline ring while preventing epimerization.

Self-Validating Steps:

  • Reaction: Charge an oven-dried flask with (1R,2S)-(+)-cis-1-amino-2-indanol (2.1 equiv) and diethyl malonimidate dihydrochloride (1 equiv) under a continuous nitrogen flow[4].

  • Cyclization: Heat the mixture to 80 °C. The thermal energy overcomes the activation barrier for the dual condensation, releasing ethanol and water.

  • Validation (Critical): Prior to any biological evaluation, the isolated product must undergo chiral High-Performance Liquid Chromatography (HPLC). If the enantiomeric excess (ee) is < 98%, the batch must be discarded. Biological data derived from racemic mixtures of highly constrained scaffolds often yield false positives due to off-target binding of the opposite enantiomer.

High-Throughput Antimicrobial Screening (Whole-Cell Assay)

Objective: Determine the inhibitory efficacy of the synthesized scaffold.

Causality & Design: Testing is conducted at a strict threshold of 32 μg/mL. This specific concentration is chosen to filter out weak inhibitors and highly lipophilic compounds that non-specifically disrupt membranes, thereby isolating true pharmacological hits.

Self-Validating Steps:

  • Inoculum Preparation: Standardize microbial cultures (e.g., S. aureus, E. coli) to an OD600 of 0.01 in Mueller-Hinton broth.

  • Compound Administration: Dissolve the indeno-oxazole derivative in DMSO. Validation: A DMSO tolerance curve must be established. The final DMSO concentration in the assay well must not exceed 1% v/v to ensure the observed growth inhibition is a function of the compound, not solvent toxicity.

  • Incubation & Readout: Incubate at 37 °C for 18-24 hours. Measure OD600. A positive control (e.g., Ciprofloxacin) and a negative vehicle control must be included to validate the assay window.

Quantitative Data Summary

The following table summarizes the standardized screening parameters and expected bioactivity profiles for indeno-oxazole derivatives based on documented whole-cell growth inhibition assays.

Target PathogenClassificationAssay ThresholdExpected Bioactivity Profile
Escherichia coliGram-negative bacterium32 μg/mLGrowth Inhibition
Klebsiella pneumoniaeGram-negative bacterium32 μg/mLGrowth Inhibition
Acinetobacter baumanniiGram-negative bacterium32 μg/mLGrowth Inhibition
Pseudomonas aeruginosaGram-negative bacterium32 μg/mLGrowth Inhibition
Staphylococcus aureusGram-positive bacterium32 μg/mLGrowth Inhibition
Candida albicansFungal pathogen32 μg/mLGrowth Inhibition
Cryptococcus neoformansFungal pathogen32 μg/mLGrowth Inhibition

Workflow Visualization

G N1 Synthesis of Indeno-Oxazole Library (via cis-1-amino-2-indanol) N2 Stereochemical Validation (Chiral HPLC, ee > 98%) N1->N2 N3 Antimicrobial Screening (ESKAPE Pathogens at 32 µg/mL) N2->N3 N4 Neurological & Oncology Assays (Targeted Pathway Inhibition) N2->N4 N5 Hit Identification & SAR (Confirmed Bioactivity) N3->N5 N4->N5 N6 Lead Optimization (Preclinical Development) N5->N6

Figure 1: Self-validating high-throughput screening workflow for indeno-oxazole derivatives.

References

  • CAS 182122-12-9: (3aS,3′aS,8aR,8′aR) - CymitQuimica. CymitQuimica.
  • Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] – Chem-Impex. Chem-Impex.
  • Solvent-free multicomponent reactions and asymmetric transformations in solution and under mechanochemical conditions.
  • Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane - Organic Syntheses Procedure. Organic Syntheses.
  • Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applic

Sources

5H-Indeno[5,6-d]oxazole: A Comprehensive Technical Guide on Synthesis, Pharmacological Evaluation, and Advanced Material Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5H-indeno[5,6-d]oxazole scaffold is a highly rigid, planar tricyclic system formed by the fusion of an indene ring with an oxazole moiety. While historically underexplored, recent breakthroughs have established this core as a privileged structure in two radically different scientific domains. In medicinal chemistry, it serves as a conformationally locked pharmacophore for potent antioxidant chalcones capable of halting lipid peroxidation. In polymer science, its incorporation into spirocyclic diamines has shattered previous performance ceilings, yielding colorless polyimides (CPIs) with ultra-high glass transition temperatures (


) and exceptionally low dielectric constants.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews. Here, we dissect the causality behind the synthetic methodologies, outline self-validating experimental protocols, and provide the mechanistic grounding necessary for researchers to leverage the indeno[5,6-d]oxazole core in their own drug discovery or materials engineering pipelines.

Part 1: Medicinal Chemistry & Pharmacological Applications

Mechanistic Grounding: The Dual-Action Antioxidant Pharmacophore

Oxidative stress, specifically the copper-mediated oxidation of human low-density lipoprotein (LDL), is a primary driver of atherosclerosis. To combat this, researchers designed a dual-action molecule by fusing the known analgesic 2(3H)-benzoxazolone heterocycle into the rigid indeno[5,6-d]oxazole system, and linking it to a 2,6-di-t-butylphenol radical scavenger via a chalcone bridge ().

The rigid indeno-oxazole core is not merely structural; it restricts conformational freedom, locking the chalcone strictly in the thermodynamically favored E-geometry (trans). This extended planar conjugation allows for rapid electron delocalization when the phenolic moiety donates a hydrogen atom to quench reactive oxygen species (ROS), stabilizing the resulting phenoxyl radical.

G A Cu2+ Oxidative Stress B Lipid Peroxidation (LDL) A->B Initiates F Protected Native LDL B->F Prevents Oxidation C Indeno[5,6-d]oxazole Chalcone D Phenolic H-Atom Transfer C->D Donates H+ D->B Quenches ROS E Stable Phenoxyl Radical D->E Delocalizes e-

Mechanism of Cu2+-induced LDL oxidation inhibition by indeno[5,6-d]oxazole chalcones.

Self-Validating Protocol: Synthesis of Indeno[5,6-d]oxazole-2,7(3H)-dione (Compound 4)

The synthesis of the active derivative (also known as S20478) requires strict stereochemical control.

Step 1: Reagent Milling and Activation

  • Action: Grind 10 mmol of 6-acetyl-2(3H)-benzoxazolone and 10 mmol of 3,5-di-t-butyl-4-hydroxybenzaldehyde with KSF Montmorillonite (1:1 weight ratio to reactants).

  • Causality: Mechanical grinding ensures intimate contact between the solid reactants and the acidic sites of the heterogeneous catalyst. KSF Montmorillonite is chosen over homogeneous acids (like HCl) because it prevents the oxidation of the highly sensitive aldehyde and locks the reaction under kinetic control, exclusively yielding the thermodynamically stable E-isomer without side-product equilibration.

  • Validation Check: The mixture must form a uniform, fine powder. Dissolve a micro-aliquot in ethanol and run a baseline TLC (Dichloromethane/Ligroin 1:4) to establish starting material

    
     values.
    

Step 2: Solvent-Free Condensation

  • Action: Heat the solid blend in an oven at 85°C for 24 hours.

  • Causality: Solvent-free conditions maximize the local concentration of reactants on the catalyst surface, driving the condensation forward without the need for toxic solvents or Dean-Stark water removal.

  • Validation Check: The powder will fuse into a hard cake. Monitor progress by TLC; the disappearance of the aldehyde spot (

    
    ) and emergence of a lower-
    
    
    
    product spot indicates completion.

Step 3: Extraction and Crystallization

  • Action: Cool the cake, dissolve in boiling ethanol, and filter hot. Evaporate the filtrate to dryness and recrystallize the residue from toluene.

  • Causality: Hot ethanol selectively dissolves the chalcone product while leaving the inorganic KSF Montmorillonite suspended for easy filtration. Toluene provides the ideal polarity for the selective crystallization of the indeno[5,6-d]oxazole derivative.

  • Validation Check: Yield should be ~78%. Confirm identity via IR spectroscopy (sharp OH stretch at 3655 cm⁻¹; C=O stretch at 1675 cm⁻¹) and ¹H-NMR (olefinic protons must show a coupling constant

    
    , definitively validating the E-geometry).
    
Quantitative Pharmacological Data

The resulting indeno[5,6-d]oxazole chalcone demonstrates an exceptional ability to halt lipid peroxidation, outperforming clinical reference drugs by an order of magnitude.

Table 1: Inhibition of Cu²⁺-induced Human LDL Oxidation (at 10 µM)

Compound / Agent Inhibition of Conjugated Dienes (%) Inhibition of TBARS (%) Mechanistic Note
Compound 4 (S20478) > 90% > 95% Rapid H-atom transfer; highly stable radical.

| Probucol (Reference) | ~ 9% | ~ 12% | Slower kinetics in aqueous/lipid interfaces. |

Part 2: Advanced Polymer Materials (Optoelectronics)

Mechanistic Grounding: Spirocyclic Bisbenzoxazole Polyimides

Flexible displays and optoelectronic devices require substrates that are highly transparent, thermally invincible, and possess a low dielectric constant (


). Traditional polyimides fail here; they are inherently yellow/brown due to strong intermolecular Charge Transfer Complexes (CTC) between polymer chains.

By synthesizing diamines containing the indeno[5,6-d]oxazole moiety fused at a spiro-center (), materials scientists engineered a solution. The spiro-center acts as a strict 90-degree kink, forcing the polymer backbone into a highly twisted conformation. This disrupts chain packing, entirely suppressing CTC formation (yielding colorless transparency) and increasing free volume (lowering the dielectric constant). Simultaneously, the extreme rigidity of the indeno-oxazole rings maintains an ultra-high


.

G Step1 Spiro-Indeno[5,6-d]oxazole Diamine + 6FDA Dianhydride Step2 Polycondensation NMP Solvent, 0-5°C, 24h Step1->Step2 Step3 Polyamic Acid (PAA) Viscous Precursor Step2->Step3 Step4 Chemical Imidization Ac2O / Pyridine, 120°C Step3->Step4 Step5 Colorless Polyimide (CPI) Film Tg > 450°C, Dk < 2.9 Step4->Step5

Workflow for synthesizing ultra-high Tg colorless polyimide films via chemical imidization.

Self-Validating Protocol: Fabrication of CPI Films

To preserve the optical properties of the indeno[5,6-d]oxazole core, the polymerization must avoid high-temperature thermal degradation.

Step 1: Polycondensation to Polyamic Acid (PAA)

  • Action: Dissolve the spirocyclic indeno[5,6-d]oxazole diamine in anhydrous N-methyl-2-pyrrolidone (NMP) under nitrogen. Cool to 0–5°C. Add an equimolar amount of 6FDA dianhydride in small batches. Stir for 24 hours.

  • Causality: The bulky indeno[5,6-d]oxazole moiety sterically hinders the amine groups. Cooling to 0–5°C controls the exothermic ring-opening of the dianhydride, preventing premature chain termination. NMP's high polarity stabilizes the growing polymer chains.

  • Validation Check: The solution must transition from a clear liquid to a highly viscous, pale-yellow syrup (PAA). An inherent viscosity check (target

    
    ) confirms sufficient molecular weight for robust film casting.
    

Step 2: Chemical Imidization

  • Action: Add a mixture of acetic anhydride and pyridine (1:1 molar ratio to PAA repeat units) to the viscous PAA solution. Stir at 120°C for 12 hours.

  • Causality: Chemical imidization is strictly chosen over thermal imidization (>300°C). Thermal curing induces oxidative cross-linking, which yellows the film. Acetic anhydride acts as a dehydrating agent, and pyridine acts as a base catalyst, allowing complete imide ring-closure at a much lower temperature (120°C), thereby preserving absolute colorless transparency.

  • Validation Check: Precipitation of a small aliquot into methanol should yield a white, fibrous solid. FT-IR of this solid must show the disappearance of amide peaks (1650 cm⁻¹) and the appearance of characteristic imide rings (1780 cm⁻¹ and 1720 cm⁻¹) and the oxazole C-O-C stretch (1173 cm⁻¹).

Step 3: Film Casting

  • Action: Dissolve the precipitated CPI in chloroform, cast onto a clean glass substrate, and evaporate the solvent slowly at 80°C under vacuum.

  • Causality: Chloroform is a low-boiling solvent that easily evaporates without requiring high-temperature baking, further protecting the optical clarity of the film.

  • Validation Check: The resulting film should easily peel off the glass after soaking in deionized water. It must be visually colorless, highly flexible (surviving a 180° crease test without micro-fractures), and transparent.

Quantitative Thermomechanical & Dielectric Data

The integration of the indeno[5,6-d]oxazole core yields polymers that break the traditional trade-off between heat resistance and transparency.

Table 2: Properties of Indeno[5,6-d]oxazole-based CPIs | Polymer System | Glass Transition (


) | Transmittance at 550 nm | Dielectric Constant (

) | Moisture Absorption | | :--- | :--- | :--- | :--- | :--- | | SPI-6FDA | 491 °C | 85 - 90 % | 2.32 | 0.52 % | | SPI-CBDA | > 450 °C | 88 - 90 % | 2.93 | 0.61 % |

Part 3: Future Perspectives

The 5H-indeno[5,6-d]oxazole core is a textbook example of how rigid, planar, and electron-rich heterocycles can solve complex engineering problems across disciplines. For drug development professionals, the scaffold offers a stable, non-toxic anchor for designing next-generation radical scavengers targeting neurodegenerative diseases. For materials scientists, the spiro-fused derivatives represent the pinnacle of substrate technology for next-generation flexible OLEDs and high-frequency 6G antenna substrates.

References

  • Aichaoui, H., Guenadil, F., & McCurdy, C. R. (2009). Synthesis and pharmacological evaluation of antioxidant chalcone derivatives of 2(3H)-benzoxazolones. Medicinal Chemistry Research, 18(6), 467-476. URL:[Link]

  • Xiao, P., He, X., Zheng, F., & Lu, Q. (2022). Super-heat resistant, transparent and low dielectric polyimides based on spirocyclic bisbenzoxazole diamines with Tg > 450 °C. Polymer Chemistry, 13(24), 3660-3669. URL:[Link]

Physicochemical Profiling of Substituted Indeno[2,1-d]oxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indeno[2,1-d]oxazole scaffold represents a privileged, rigidified heteroaromatic system that bridges the structural gap between biaryl oxazoles and tetracyclic alkaloids. By fusing the electron-rich indene fragment with the oxazole moiety, this scaffold offers unique physicochemical properties—specifically constrained planarity, tunable fluorescence, and distinct pi-stacking capabilities—that are advantageous in designing DNA intercalators (e.g., Topoisomerase inhibitors) and organelle-targeting fluorophores.

This guide provides a technical deep-dive into the physicochemical characterization of these compounds, moving beyond basic synthesis to the functional profiling required for lead optimization.

Structural Architecture & Electronic Distribution

The core indeno[2,1-d]oxazole system is planar, facilitating intercalation into nucleic acids. The electron density is unevenly distributed, with the oxazole nitrogen serving as a weak hydrogen bond acceptor and the indene ring acting as a lipophilic anchor.

Electronic Tuning via Substitution

The physicochemical behavior is heavily dictated by substituents at the C-2 (oxazole) and C-4/5/6/7 (indene) positions.

  • C-2 Position: Dictates pKa and metabolic stability. Aryl substitution here extends conjugation (bathochromic shift).

  • Indene Ring (C-5/6): Modulates lipophilicity (LogP) and solubility. Electron-withdrawing groups (EWGs) here can lower the LUMO energy, stabilizing the scaffold against oxidative metabolism.

Visualization: SAR & Electronic Logic

The following diagram illustrates the structure-activity relationship (SAR) logic governing the physicochemical traits.

IndenoOxazole_SAR Core Indeno[2,1-d]oxazole Core Scaffold C2_Sub C-2 Substitution (Aryl/Alkyl) Core->C2_Sub Site 1 Indene_Sub Indene Ring Substitution (R5, R6) Core->Indene_Sub Site 2 Prop_pKa pKa Modulation (Basicity of N) C2_Sub->Prop_pKa Electronic Effect Prop_Fluor Fluorescence (Quantum Yield) C2_Sub->Prop_Fluor Conjugation Length Prop_LogP Lipophilicity (LogP) & Solubility Indene_Sub->Prop_LogP Hydrophobic Bulk Indene_Sub->Prop_Fluor e- Donor/Acceptor Prop_Intercal DNA Intercalation Potential Indene_Sub->Prop_Intercal Pi-Stacking Area

Caption: Logical flow of substituent effects on the core physicochemical properties of indeno-oxazoles.

Physicochemical Characteristics

The following data summarizes the typical ranges for substituted indeno-oxazoles, derived from structure-property relationships of analogous fused oxazole systems (e.g., naphthoxazoles, phenanthro-oxazoles).

Quantitative Profile
ParameterTypical RangeDeterminantsBiological Implication
LogP (Lipophilicity) 2.5 – 5.5Increases with alkyl/aryl bulk on Indene. Decreases with polar groups (e.g., -OH, -NH2).High LogP correlates with BBB permeability but risks metabolic clearance.
pKa (Conjugate Acid) 1.5 – 3.5Oxazole N is weakly basic. EWGs on C-2 aryl decrease pKa; EDGs increase it.Generally uncharged at physiological pH (7.4), ensuring passive membrane diffusion.
Solubility (Aq) < 10 µM (Native)Low due to planarity/stacking.Requires formulation (e.g., cyclodextrins) or polar appendages (aminoalkyl chains) for IV delivery.
PSA (Polar Surface Area) 25 – 60 ŲDependent on H-bond acceptors/donors added.Values < 90 Ų are ideal for CNS penetration.
Fluorescence (

)
380 – 550 nmHighly sensitive to solvent polarity (Solvatochromism).Useful for intracellular tracking (organelle staining).[1]
Fluorescence & Solvatochromism

Indeno-oxazoles exhibit Positive Solvatochromism . As solvent polarity increases (e.g., Hexane


 Methanol), the emission maximum shifts to longer wavelengths (Red shift). This indicates a larger dipole moment in the excited state compared to the ground state, a property exploitable for sensing local cellular environments (e.g., hydrophobic protein pockets vs. cytosol).

Experimental Protocols

To ensure data integrity, the following protocols are recommended for characterizing new derivatives. These are designed to be self-validating.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

Unlike kinetic solubility, this method determines the equilibrium limit, critical for formulation.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • HPLC-grade Acetonitrile.

  • 0.45 µm PTFE Syringe Filters.

  • Orbital Shaker.

Step-by-Step Methodology:

  • Saturation: Add excess solid compound (~2 mg) to 1.0 mL of PBS in a glass vial.

  • Equilibration: Seal and shake at 25°C for 24 hours. Validation: Visually confirm undissolved solid remains. If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant using a pre-saturated PTFE filter (discard first 200 µL to prevent adsorption loss).

  • Quantification: Dilute filtrate 1:1 with Acetonitrile. Analyze via HPLC-UV against a 5-point calibration curve of the standard dissolved in DMSO/ACN.

  • Calculation:

    
    .
    
Protocol: Spectrophotometric pKa Determination

Suitable for the weakly basic oxazole nitrogen.

Materials:

  • Universal Buffer (Britton-Robinson), pH range 1.0 – 6.0.

  • UV-Vis Spectrophotometer (Quartz cuvettes).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM stock solution of the compound in varying pH buffers (maintaining <1% DMSO cosolvent).

  • Scanning: Record UV-Vis spectra (200–500 nm) for each pH point.

  • Isosbestic Check: Self-Validation: Verify the presence of isosbestic points (wavelengths where absorbance is constant), confirming a two-state equilibrium (protonated

    
     neutral).
    
  • Data Fitting: Plot Absorbance at

    
     (of the neutral species) vs. pH. Fit to the Henderson-Hasselbalch equation:
    
    
    
    

Synthesis & Pathway Validation

The construction of the indeno[2,1-d]oxazole core often utilizes the Robinson-Gabriel Cyclodehydration or Van Leusen protocols. Below is a validated workflow for the cyclodehydration route, which offers high regioselectivity.

Synthesis_Workflow Start Start: Alpha-Amino Indanone Acylation Acylation (R-COCl / Et3N) Start->Acylation Step 1 Intermediate Amide Intermediate (Isolated) Acylation->Intermediate Yield >80% Cyclization Cyclodehydration (POCl3 or H2SO4) Intermediate->Cyclization Step 2: Heat Product Indeno[2,1-d]oxazole Product Cyclization->Product Purification

Caption: Step-wise synthesis via Robinson-Gabriel cyclization. Step 2 requires anhydrous conditions to prevent hydrolysis.

Causality in Synthesis:

  • Choice of Cyclizing Agent:

    
     is preferred over 
    
    
    
    for sensitive substrates because it operates at lower temperatures, reducing the risk of charring the electron-rich indene ring.
  • Regiochemistry: The fusion is forced by the pre-existing indanone ring, eliminating regioisomer formation common in open-chain oxazole synthesis.

References

  • BenchChem. (2025).[2] In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds. Link

  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Link

  • Palmer, B. D., et al. (2008). Synthesis, cytotoxicity, DNA interaction, and topoisomerase II inhibition properties of novel indeno[2,1-c]quinolin-7-one derivatives.[3][4] Journal of Medicinal Chemistry. Link

  • Zhang, Y., et al. (2020). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores. Scientific Reports. Link

  • Cushman, M., et al. (2007). Nitrated indenoisoquinolines as topoisomerase I inhibitors: a systematic study and optimization. Journal of Medicinal Chemistry. Link

Sources

Introduction: The Emergence of Fused Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5H-Indeno[5,6-d]oxazole Analogs

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents.[1] Among these, fused heterocyclic systems, which combine multiple ring structures, offer a unique three-dimensional architecture that can be exploited for highly specific interactions with biological targets. The 5H-Indeno[5,6-d]oxazole core represents a compelling example of such a scaffold, merging the rigid, planar indene system with the electronically versatile oxazole ring. This fusion creates a privileged structure with significant potential for developing novel therapeutics, particularly in oncology and inflammatory diseases.[2][3]

The oxazole moiety, a five-membered heterocycle with oxygen and nitrogen atoms, is a known pharmacophore found in numerous natural products and synthetic drugs.[4][5] It can act as a bioisostere for amide or peptide bonds, participate in hydrogen bonding, and be readily substituted to fine-tune the electronic and steric properties of a molecule.[5] When fused to an indene backbone, the resulting 5H-Indeno[5,6-d]oxazole system presents distinct regions for chemical modification, allowing for a systematic exploration of its Structure-Activity Relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the SAR of this scaffold, grounded in established medicinal chemistry principles and experimental validation.

Synthetic Strategies: Building the Core

The construction of the 5H-Indeno[5,6-d]oxazole scaffold can be approached through several established synthetic methodologies for oxazole synthesis, adapted for the fused indene starting material. A common and effective route is a variation of the Robinson-Gabriel synthesis.[6]

General Synthetic Workflow

The process typically begins with a functionalized indanone precursor. The key steps involve the formation of an α-acylamino ketone intermediate, followed by a cyclodehydration reaction to form the oxazole ring.

G A Start: Substituted 5,6-dihydro-4H-inden-5-one B Step 1: Amination & Acylation (e.g., Schmidt reaction or similar) A->B Introduce N-acyl group C Intermediate: 6-Acylamino-indan-5-one B->C D Step 2: Cyclodehydration (e.g., H2SO4, PPA, or POCl3) C->D Ring closure E Final Core: 5H-Indeno[5,6-d]oxazole D->E F Step 3: Further Functionalization (e.g., Suzuki coupling, alkylation) E->F Diversification G Target Analogs F->G

Caption: General workflow for the synthesis of 5H-Indeno[5,6-d]oxazole analogs.

This multi-step synthesis allows for the introduction of diversity at various positions. Substituents on the starting indanone can be carried through the synthesis, while the choice of acylating agent in Step 1 determines the substituent at the 2-position of the oxazole ring. Further modifications can be made to the final core structure.[6]

Structure-Activity Relationship (SAR) Analysis

The therapeutic efficacy of 5H-Indeno[5,6-d]oxazole analogs is critically dependent on the nature and position of various substituents. The following analysis dissects the scaffold to understand how modifications at key positions influence biological activity, with a focus on anticancer and anti-inflammatory potential.[2][7]

Caption: Key SAR points on the 5H-Indeno[5,6-d]oxazole scaffold.

Substitutions at the 2-Position of the Oxazole Ring

The 2-position is the most synthetically accessible and functionally significant point for modification. The substituent here often dictates the primary pharmacological activity and target selectivity.

  • Aromatic and Heteroaromatic Groups: The introduction of substituted phenyl, pyridyl, or thiophenyl rings is a common strategy.[8]

    • Causality: These groups can engage in π-π stacking, hydrophobic, and van der Waals interactions within the target's binding pocket. For kinase inhibition, for example, these groups often occupy the ATP-binding site.[9]

    • Observation: Analogs bearing electron-rich phenyl rings (e.g., 3,4,5-trimethoxyphenyl) have shown potent cytotoxicity against breast cancer cell lines.[8] The methoxy groups can act as hydrogen bond acceptors, improving target affinity.

  • Small Alkyl and Functionalized Chains: Smaller, more flexible groups can also be effective.

    • Causality: These groups can probe smaller pockets and improve aqueous solubility. The inclusion of amine-terminated chains can introduce a positive charge at physiological pH, enabling ionic interactions.

    • Observation: In related oxazolo[5,4-d]pyrimidines, short aliphatic chains at the C(2) position were found to be optimal for in vivo anticancer activity.[9]

Modifications to the Indene Moiety

The indene portion of the scaffold primarily influences the molecule's overall physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

  • Aromatic Ring Substituents (Positions 4 and 7):

    • Causality: Introducing small, lipophilic, and electron-withdrawing groups like halogens (F, Cl) can enhance membrane permeability and potentially improve binding affinity through halogen bonding.

    • Observation: For many heterocyclic kinase inhibitors, fluorination of a phenyl ring is a well-established strategy to increase potency.[7]

  • Cyclopentane Ring (Position 5):

    • Causality: The sp3-hybridized carbon at position 5 creates a specific kink in the molecule's geometry. Modifications here, such as the introduction of a carbonyl group (to create an indenone) or large substituents, can drastically alter this geometry and disrupt binding to the target.

    • Observation: SAR studies on similar fused systems often show that this position is highly sensitive to steric bulk, with unsubstituted or minimally substituted analogs showing the best activity.[10]

Quantitative SAR Data

The following table summarizes hypothetical but representative data for a series of 5H-Indeno[5,6-d]oxazole analogs evaluated for their cytotoxic activity against the MCF-7 human breast cancer cell line.

Compound IDR1 (2-Position Substituent)R2 (7-Position Substituent)IC50 (µM) vs. MCF-7Notes
IND-OX-01 Phenyl-H15.2Baseline activity.
IND-OX-02 4-Methoxyphenyl-H8.5Electron-donating group improves potency.
IND-OX-03 3,4,5-Trimethoxyphenyl-H1.9Multiple H-bond acceptors significantly enhance activity.[8]
IND-OX-04 4-Chlorophenyl-H6.1Electron-withdrawing group also beneficial.
IND-OX-05 3,4,5-Trimethoxyphenyl-F1.2Halogen substitution on the indene ring further boosts potency.
IND-OX-06 Pyridin-4-yl-H4.8Heteroaromatic ring offers improved solubility and potency.

Biological Targets and Mechanism of Action

Oxazole-based compounds are known to interact with a wide array of biological targets, leading to diverse pharmacological effects.[2][11] For the 5H-Indeno[5,6-d]oxazole core, the primary areas of investigation are oncology and inflammation.

  • Anticancer Activity: Potential mechanisms include:

    • Kinase Inhibition: Many heterocyclic compounds target protein kinases like VEGFR2 or EGFR, which are crucial for tumor growth and angiogenesis.[9] The oxazole scaffold can act as a hinge-binding motif in the ATP pocket.

    • Tubulin Polymerization Inhibition: Some compounds can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

    • Topoisomerase Inhibition: These agents can interfere with DNA replication and repair by inhibiting enzymes like topoisomerase I.[10]

  • Anti-inflammatory Activity: The primary mechanism is often the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the inflammatory cascade.[7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor (e.g., VEGFR2, EGFR) Kinase Kinase Cascade (e.g., RAS/RAF/MEK) Receptor->Kinase Signal Transduction Transcription Gene Transcription (Proliferation, Angiogenesis) Kinase->Transcription Apoptosis Apoptosis Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin IndenoOxazole 5H-Indeno[5,6-d]oxazole Analog IndenoOxazole->Receptor Inhibits IndenoOxazole->Kinase Inhibits IndenoOxazole->Tubulin Inhibits Polymerization

Caption: Potential anticancer mechanisms of action for 5H-Indeno[5,6-d]oxazole analogs.

Experimental Protocols: Assessing In Vitro Cytotoxicity

To validate the SAR and quantify the anticancer potential of newly synthesized analogs, a robust and reproducible experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5H-Indeno[5,6-d]oxazole analogs against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO to create 10 mM stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete media.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media (e.g., from 100 µM to 0.1 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old media from the wells and add 100 µL of media containing the different compound concentrations.

    • Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only).

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Conclusion and Future Directions

The 5H-Indeno[5,6-d]oxazole scaffold represents a promising framework for the development of novel therapeutic agents. The SAR analysis reveals that the biological activity of these analogs can be systematically modulated through targeted chemical modifications. The 2-position of the oxazole ring is a critical determinant of potency and target interaction, while substitutions on the indene moiety fine-tune the molecule's pharmacokinetic profile.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets (e.g., which kinases or enzymes) for the most potent analogs to better understand their mechanism of action.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-like potential.

  • In Vivo Efficacy: Advancing the most promising candidates into preclinical animal models of cancer or inflammation to validate their therapeutic efficacy.

By integrating rational design, chemical synthesis, and rigorous biological evaluation, the full therapeutic potential of the 5H-Indeno[5,6-d]oxazole core can be unlocked.

References

  • Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Al-Ostath, A., et al. (2020). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Journal of Chemistry. Available at: [Link]

  • Kaur, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Chemistry Central Journal. Available at: [Link]

  • Ali, A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Scientific Reports. Available at: [Link]

  • Verma, P., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kaur, H., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Kumar, M., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Liu, Y., et al. (2024). Natural and synthetic 5‐(3′‐indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. Medicinal Research Reviews. Available at: [Link]

  • Gaikwad, D. D., et al. (2024). Synthesis of indazole derivatives in different methods. ResearchGate. Available at: [Link]

  • Kaur, H., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]

  • Głowacka, I. E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. Available at: [Link]

  • Lesyk, R., et al. (2021). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][12][13][14]triazole-6(5H)-ones as Possible Anticancer Agents. Molecules. Available at: [Link]

  • Various Authors. (2025). Oxazole-Based Compounds As Anticancer Agents. ResearchGate. Available at: [Link]

  • Głowacka, I. E., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. Available at: [Link]

  • Fernandes, C., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules. Available at: [Link]

  • Kumar, R., et al. (2024). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. Available at: [Link]

  • Ahmad, A., et al. (2024). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available at: [Link]

  • Lee, H., et al. (2020). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. ChemistryOpen. Available at: [Link]

  • Leroi, M., et al. (2020). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. Molecules. Available at: [Link]

Sources

Methodological & Application

Green Synthesis Approaches for Oxazole Derivatives: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Oxazoles and the Imperative of Green Chemistry

Oxazoles, five-membered heterocyclic compounds containing nitrogen and oxygen, are a cornerstone of medicinal chemistry.[1][2] Their derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][2] The immense therapeutic potential of oxazole-containing molecules has spurred the development of numerous synthetic methodologies. However, classical synthetic routes often rely on harsh reaction conditions, hazardous solvents, and stoichiometric reagents, leading to significant environmental concerns and waste generation.[1][3]

In response to these challenges, the principles of green chemistry have become a critical driver in modern organic synthesis. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] For oxazole synthesis, this translates to the adoption of methodologies that are more efficient, consume less energy, utilize safer solvents, and employ recyclable catalysts.[1][3][4] This technical guide provides an in-depth exploration of several cutting-edge green approaches for the synthesis of oxazole derivatives, complete with detailed protocols, comparative data, and workflow visualizations to empower researchers in drug discovery and sustainable chemical production.

Microwave-Assisted Synthesis: Accelerating Reactions with Focused Energy

Microwave irradiation has revolutionized organic synthesis by offering a rapid and efficient means of heating.[1] Unlike conventional heating, which relies on conduction and convection, microwaves directly excite polar molecules, leading to uniform and instantaneous heating throughout the reaction mixture. This often results in dramatic reductions in reaction times, increased product yields, and enhanced purity.[1][3]

Causality Behind the Choice: Why Microwaves?

The primary advantage of microwave synthesis lies in its thermal efficiency. The direct interaction of microwaves with the reaction components minimizes heat loss to the surroundings and can lead to localized superheating, accelerating reaction rates far beyond what is achievable with conventional methods. This is particularly beneficial for reactions that typically require long reflux times. Furthermore, the rapid heating and cooling cycles afforded by modern microwave reactors allow for precise control over reaction parameters, often leading to cleaner reactions with fewer byproducts.

Protocol 1: Microwave-Assisted van Leusen Synthesis of 5-Substituted Oxazoles

This protocol describes the synthesis of 5-substituted oxazoles via a [3+2] cycloaddition of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in isopropanol, a relatively green solvent, under microwave irradiation.[5][6][7] The use of potassium phosphate (K₃PO₄) as a base is crucial for the reaction's success.[5][6][7]

Experimental Protocol:

  • Reactant Preparation: In a 50 mL round-bottom flask suitable for microwave synthesis, combine the substituted aryl aldehyde (1.18 mmol, 1.0 equiv) and 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 equiv).[5]

  • Solvent and Base Addition: Add 10 mL of isopropanol to the flask, followed by potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv).[1]

  • Microwave Irradiation: Place the open vessel in a microwave reactor and irradiate the mixture at 65°C and 350 W for 8 minutes.[5][7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[1][5]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure.[1] Dilute the residue with water (10 mL) and extract with ethyl acetate (3 x 15 mL).[1]

  • Purification: Combine the organic layers, wash with water (5 mL) and brine (5 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1] The crude product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data:

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde5-Phenyloxazole896
24-Chlorobenzaldehyde5-(4-Chlorophenyl)oxazole894
34-Methoxybenzaldehyde5-(4-Methoxyphenyl)oxazole892
42-Naphthaldehyde5-(Naphthalen-2-yl)oxazole895

Table adapted from Mukku et al., 2020.[5][7]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine: - Aldehyde (1.0 equiv) - TosMIC (1.0 equiv) - K₃PO₄ (2.0 equiv) - Isopropanol (10 mL) microwave Microwave Irradiation (65°C, 350W, 8 min) reactants->microwave evaporation Evaporate Isopropanol microwave->evaporation extraction Aqueous Work-up & Ethyl Acetate Extraction evaporation->extraction purification Column Chromatography (if necessary) extraction->purification product Pure 5-Substituted Oxazole purification->product

Caption: Workflow for microwave-assisted van Leusen oxazole synthesis.

Ultrasound-Assisted Synthesis: Harnessing the Power of Cavitation

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid.[8] This implosion generates localized "hot spots" with transient high temperatures and pressures, leading to a significant acceleration of reaction rates.[8][9]

Causality Behind the Choice: Why Ultrasound?

The extreme conditions generated during cavitation can break chemical bonds, generate reactive intermediates, and increase mass transfer, all of which contribute to enhanced reaction kinetics.[8] Sonochemistry is particularly effective for heterogeneous reactions as the shockwaves produced by cavitation can clean and activate the surface of solid reactants or catalysts. This energy-efficient technique often allows for reactions to be conducted at lower temperatures and in shorter times compared to conventional methods.[1][9]

Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis of 2-Amino-Oxazole Derivatives

This protocol details the synthesis of 2-amino-oxazole derivatives from an acetophenone derivative and urea in a deep eutectic solvent (DES) under ultrasound irradiation.[1] DESs are a new class of green solvents, typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor. They are often biodegradable, non-toxic, and inexpensive.

Experimental Protocol:

  • DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and urea in a 1:2 molar ratio and gently heating until a clear, homogeneous liquid is formed.[1]

  • Reactant Addition: In a suitable flask, add the acetophenone derivative (1 mmol) and urea (2 mmol) to the prepared deep eutectic solvent (3 mL).[1]

  • Sonication: Place the flask in an ultrasonic bath and irradiate the mixture at room temperature for approximately 8 minutes.[1][10]

  • Reaction Monitoring: Monitor the reaction progress by TLC.[1]

  • Work-up and Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the product.[1]

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry.[1] The crude product can be recrystallized from ethanol to obtain the pure 2-amino-oxazole derivative.[1]

Quantitative Data:

MethodReaction TimeYield (%)
Ultrasound-assisted8 min90
Conventional (Thermal)3.5 h69

Table comparing the synthesis of 4-(4-nitrophenyl)-1,3-oxazol-2-amine.[1][10]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine: - Acetophenone Derivative - Urea - Deep Eutectic Solvent ultrasound Ultrasonic Irradiation (Room Temp, 8 min) reactants->ultrasound precipitation Add Water to Precipitate ultrasound->precipitation filtration Filter and Wash Solid precipitation->filtration purification Recrystallize from Ethanol filtration->purification product Pure 2-Amino-oxazole Derivative purification->product

Caption: Workflow for the ultrasound-assisted synthesis of 2-amino-oxazoles.

Synthesis in Green Solvents: The Ionic Liquid Advantage

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic, flammable, and contribute to air pollution. Ionic liquids (ILs) have emerged as promising green alternatives due to their negligible vapor pressure, high thermal stability, and potential for recyclability.[1]

Causality Behind the Choice: Why Ionic Liquids?

Ionic liquids can act as both solvents and catalysts, and their unique properties can influence reaction rates and selectivity.[1] Their non-volatile nature prevents their release into the atmosphere, and their stability allows for easy recovery and reuse, a key principle of green chemistry.[4]

Protocol 3: One-Pot van Leusen Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid

This protocol describes an improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles using an ionic liquid, [bmim]Br, as a recyclable solvent.[1][4]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve tosylmethyl isocyanide (TosMIC), an aliphatic halide, and an aldehyde in the ionic liquid [bmim]Br.

  • Reaction: Stir the reaction mixture at the appropriate temperature until the reaction is complete, as monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether). The ionic liquid, containing the inorganic salts, can be recovered.

  • Purification: The organic extracts are combined, washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.[1]

  • Ionic Liquid Recycling: The recovered ionic liquid can be washed, dried under vacuum, and reused for subsequent reactions. It has been shown that [bmim]Br can be reused up to six times without a significant loss in product yield.[3][4]

Experimental Workflow:

cluster_prep Reaction cluster_workup Work-up & Recycling reactants Combine: - TosMIC - Aliphatic Halide - Aldehyde - Ionic Liquid ([bmim]Br) reaction Stir at Optimal Temperature reactants->reaction extraction Extract Product with Organic Solvent reaction->extraction purification Purify by Column Chromatography extraction->purification recycle Recover and Reuse Ionic Liquid extraction->recycle product Pure 4,5-Disubstituted Oxazole purification->product

Caption: One-pot van Leusen synthesis of oxazoles in ionic liquids.

Heterogeneous Catalysis: Designing for Recovery and Reuse

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce energy consumption. Heterogeneous catalysts, which are in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and cost.[11]

Causality Behind the Choice: Why Heterogeneous Catalysts?

The ease of separation (e.g., by filtration or magnetic separation) and reusability of heterogeneous catalysts are their primary green attributes.[12] This simplifies product purification and reduces the generation of catalyst-containing waste streams. Magnetic nanoparticles as catalyst supports are especially attractive as they can be recovered using an external magnet.

Protocol 4: Synthesis of 1,3-Oxazole Derivatives Using a Reusable Magnetic Nanocatalyst

This protocol describes a multicomponent reaction for the synthesis of 1,3-oxazole derivatives using Fe₃O₄@MWCNT magnetic nanoparticles (MNCs) as a catalyst in water, an environmentally benign solvent.[11]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, combine an α-bromo ketone, an acid chloride, and ammonium thiocyanate in water.

  • Catalyst Addition: Add a catalytic amount of Fe₃O₄@MWCNT MNCs to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50°C and stir until the reaction is complete (monitored by TLC).

  • Catalyst and Product Separation: After cooling the reaction mixture, the magnetic catalyst can be easily separated from the reaction medium using an external magnet. The product can then be isolated by filtration or extraction.

  • Catalyst Recycling: The recovered catalyst can be washed, dried, and reused for several reaction cycles with only a minor decrease in its catalytic activity.[11]

Experimental Workflow:

G cluster_main Reaction Cycle cluster_recycle Catalyst Recycling A Combine: - α-Bromo Ketone - Acid Chloride - Ammonium Thiocyanate - Fe₃O₄@MWCNT Catalyst - Water B Heat to 50°C and Stir A->B C Cool Reaction Mixture B->C D Separate Magnetic Catalyst with External Magnet C->D E Isolate Product (Filtration/Extraction) D->E G Wash and Dry Recovered Catalyst D->G F Pure 1,3-Oxazole Derivative E->F H Reuse Catalyst in New Reaction Batch G->H H->A Recycle

Caption: Synthesis of 1,3-oxazoles with a recyclable magnetic nanocatalyst.

Conclusion: A Greener Future for Oxazole Synthesis

The green synthesis of oxazole derivatives is not merely an academic exercise but a practical necessity for the future of pharmaceutical and chemical industries.[1][3] The methodologies presented in this guide—microwave-assisted synthesis, ultrasound-promoted reactions, the use of ionic liquids, and heterogeneous catalysis—offer significant advantages over traditional approaches. They not only minimize the environmental footprint but also often lead to more efficient, faster, and higher-yielding reactions.[1][3][4] By embracing these green chemistry principles, researchers can continue to unlock the vast therapeutic potential of oxazole derivatives in a sustainable and responsible manner.

References

  • Joshi, S. D., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-289. [Link]

  • Joshi, S. D., et al. (2023). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. [Link]

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28098-28113. [Link]

  • Joshi, S. D., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Publications. [Link]

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Semantic Scholar. [Link]

  • Li, J., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]

  • Adhikari, M. D., et al. (2018). Scheme 1. Thermal and ultrasound assisted synthesis of oxazole derivatives 3a-d using deep eutectic solvent as reaction medium. ResearchGate. [Link]

  • Thakur, A., et al. (2022). Multicomponent Synthesis of Diversified Chromeno [3, 2-d]oxazoles. Request PDF. [Link]

  • ResearchGate. (2023). Catalyst‐free electro‐photochemical facile synthesis of oxazoles using... [Link]

  • Mohammadi, M., et al. (2022). Green synthesis of oxazole triazole derivatives: Application of Fe3O4@MWCNT MNCs. Polycyclic Aromatic Compounds. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 1,3-oxazoles. [Link]

  • Joshi, S. D., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]

  • Li, J., et al. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]

  • Toche, R. B., et al. (2019). Green Synthesis of Pyrazole and Oxazole Derivatives. K.T.H.M. College. [Link]

  • Greening of Monocyclic N- and O-Azole Synthesis through Sonochemistry. ACS Omega. [Link]

  • Kumar, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles. [Link]

  • Bakulev, V. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Microwave-Assisted Green Synthesis of New 1,3,4-Oxadiazole Derivatives and their Pharmacological Evaluation. [Link]

  • Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

  • Taylor & Francis. (2023). Catalyst free, one-pot green synthesis of 2-aryl-2-oxazoline derivatives from aryl nitrile using ionic liquid. [Link]

  • Li, Z., et al. (2017). Acid-Promoted Multicomponent Tandem Cyclization to Synthesize Fully Substituted Oxazoles via Robinson–Gabriel-Type Reaction. The Journal of Organic Chemistry. [Link]

Sources

Optimized NMR Characterization Protocols for Indeno[2,1-d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NMR-IOX-001

Executive Summary & Scientific Rationale

Indeno-oxazoles (specifically indeno[2,1-d]oxazole and its [1,2-d] regioisomer) are privileged scaffolds in medicinal chemistry, exhibiting potent anti-inflammatory and anti-cancer properties. However, their characterization presents specific challenges:

  • Solubility: The planar, fused aromatic system leads to strong

    
    -
    
    
    
    stacking, often resulting in poor solubility and broad line shapes.
  • Structural Ambiguity: Synthetic routes (e.g., cyclization of

    
    -keto ketoximes or 
    
    
    
    -halo ketones) often yield regioisomeric mixtures of [2,1-d] and [1,2-d] fused systems.
  • Quaternary Carbon "Blind Spots": The core fused skeleton is proton-deficient, relying heavily on quaternary carbons that are difficult to assign without optimized long-range heteronuclear correlations.

This guide provides a self-validating protocol to unequivocally assign these structures, moving beyond standard "submit-and-wait" workflows to a targeted, causality-driven approach.

Sample Preparation: The Solubility-Resolution Trade-off

The choice of solvent is the first variable affecting data integrity. For indeno-oxazoles, standard CDCl


 is often insufficient due to aggregation.
Solvent Selection Matrix
SolventPropertiesSuitability for Indeno-oxazolesRecommendation
CDCl

Low viscosity, cheap.Poor. Often leads to aggregation and broad aromatic signals.Use only for highly substituted (non-planar) derivatives.
DMSO-d

High polarity, disrupts stacking.Excellent. Solubilizes planar systems; separates exchangeable protons.Primary Choice. Run at 300K or 320K to sharpen peaks.
TFA-d

Strong acid.Specialist. Protonates N-sites; drastically alters shifts.Use only if DMSO fails. Warning: Can degrade sensitive oxazoles.

Protocol Step 1: Dissolve 2–5 mg (for 1H) or 20–30 mg (for 13C) in 0.6 mL DMSO-d


.
Critical Check:  If the solution is cloudy, do not filter . Centrifuge the tube directly or heat gently to 40°C. Filtering removes the compound of interest if it is in suspension.

1H NMR Acquisition Strategy

The oxazole ring proton (if C2 is unsubstituted) or the substituents on the indene ring provide the initial "fingerprint."

Key Diagnostic Signals
  • Oxazole C2-H: Typically a sharp singlet in the downfield region (

    
     8.0 – 8.8 ppm). This is the most deshielded proton unless nitro-groups are present on the aromatic ring.
    
  • Bridgehead Protons (Dihydro- species): If characterizing the dihydro intermediate (indeno[2,1-d]oxazoline), look for the benzylic protons (

    
     and 
    
    
    
    ) around
    
    
    5.0–6.5 ppm. They often appear as doublets (J ~ 6-9 Hz) due to cis/trans relationships.
Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Angle: 30° (Ernst angle approximation) to ensure rapid relaxation.

  • Relaxation Delay (d1): Set to 2.0 s (minimum). The rigid aromatic core has inefficient relaxation mechanisms; short d1 leads to integration errors, particularly for the isolated oxazole proton.

  • Spectral Width: 14 ppm (offset 6 ppm) to catch downfield NH or OH protons if the ring is open or functionalized.

13C NMR & The Quaternary Challenge

The indeno-oxazole core contains up to four quaternary carbons (bridgeheads) that are invisible in DEPT-135 and HSQC.

The "Inverse Gated" Solution for Quantitation

Standard proton decoupling (Waltz-16) enhances signal via NOE, but quaternary carbons receive little NOE enhancement and have long


 times (up to 5-10s).
  • Protocol: Use Inverse Gated Decoupling (decoupler on during acquisition, off during delay) if integration is needed.

  • Relaxation Agent: For rapid qualitative 13C, add 5 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ] . This paramagnetic relaxation agent reduces 
    
    
    
    for all carbons, allowing a recycle delay of 1-2 seconds and significantly boosting the signal of bridgehead carbons.

Regioisomer Assignment: The HMBC "Smoking Gun"

Distinguishing Indeno[2,1-d]oxazole (Isomer A ) from Indeno[1,2-d]oxazole (Isomer B ) is the most critical analytical task. This cannot be done by 1H NMR alone.

The Logic of Connectivity

You must establish the connectivity between the Oxazole segment and the Indene bridgehead carbons.

  • Identify Bridgehead Carbons: Use 13C NMR to find the quaternary carbons.

  • Run HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling (

    
     Hz).
    
  • Trace the Path:

    • Isomer A ([2,1-d]): The Oxygen is attached to the indene C2 position. The Nitrogen is at C1.

    • Isomer B ([1,2-d]): The Oxygen is attached to the indene C1 position.

Note: If the structure is fully aromatic, the chemical shifts of the bridgeheads are similar. If it is a dihydro-structure, the C-O carbon (


 ~80-90) is distinct from the C-N carbon (

~60-70).
Workflow Visualization

NMR_Workflow Start Sample: Indeno-oxazole Derivative Solubility Solubility Test: DMSO-d6 (Preferred) Start->Solubility H1_NMR 1H NMR (d1 = 2s) Identify Oxazole H (s, >8.0 ppm) Solubility->H1_NMR C13_Screen 13C NMR + DEPT-135 Identify Quaternary Carbons H1_NMR->C13_Screen HSQC 2D HSQC Link Protons to Carbons C13_Screen->HSQC Decision Is Structure Ambiguous? ([1,2-d] vs [2,1-d]) HSQC->Decision HMBC 2D HMBC (opt. 8Hz) Trace Oxazole-to-Bridgehead Decision->HMBC Yes Final Structural Assignment Decision->Final No NOESY 1D NOE / 2D NOESY Spatial Proximity Check HMBC->NOESY If needed NOESY->Final

Figure 1: Decision-matrix workflow for structural elucidation of fused heterocyclic systems.

Detailed Experimental Protocol

Instrument Setup (600 MHz recommended, 400 MHz acceptable)
Step 1: Temperature Equilibration
  • Set probe temperature to 298 K (25°C) .

  • Advanced: If peaks are broad in the aromatic region (6.5–8.0 ppm), increase temperature to 323 K (50°C) to induce rapid tumbling and average out rotamers.

Step 2: 2D HMBC Configuration (The Critical Experiment)

To prove the regiochemistry, you must see the coupling from the aromatic protons to the bridgehead carbons.

  • Pulse Sequence: hmbcgplpndqf (Gradient selected HMBC with low-pass J-filter).

  • cnst13 (J-coupling): Set to 8 Hz .

    • Troubleshooting: If no cross-peaks appear to the quaternary carbons, reduce cnst13 to 5 Hz . Fused ring systems sometimes exhibit smaller long-range couplings due to bond strain.

  • Scans (NS): Minimum 32 scans per increment. Indeno-oxazoles are often mass-limited; signal-to-noise in the F1 dimension is the usual failure point.

  • Increments (TD1): 256.

Step 3: Data Processing
  • Window Function: Use a Sine-Bell Squared (QSINE) function (SSB = 2) in both dimensions. This is superior to exponential multiplication for 2D datasets as it preserves resolution while suppressing truncation artifacts.

  • Linear Prediction: Apply Forward Linear Prediction (LP) in F1 to improve resolution without increasing experiment time.

Regioisomer Differentiation Logic

When analyzing the HMBC spectrum, use the following logic to distinguish the isomers.

Regioisomer_Logic Input HMBC Spectrum (Oxazole Proton / Substituent) Bridgehead_A Correlation to C4a (Indene Bridgehead) Input->Bridgehead_A 3-bond J Bridgehead_B Correlation to C8a (Indene Bridgehead) Input->Bridgehead_B 3-bond J Shift_Analysis Check 13C Shift of Target Bridgehead_A->Shift_Analysis Bridgehead_B->Shift_Analysis Result_21 Indeno[2,1-d]oxazole (Isomer A) Shift_Analysis->Result_21 Correlates to C-N side Result_12 Indeno[1,2-d]oxazole (Isomer B) Shift_Analysis->Result_12 Correlates to C-O side

Figure 2: Logic flow for assigning regioisomers based on HMBC correlations to bridgehead carbons.

Explanation of Logic: In the [2,1-d] isomer, the oxazole nitrogen is typically closer to the bridgehead carbon that was originally C1 of the indanone precursor. In the [1,2-d] isomer, the oxygen is closer to that position. By comparing the HMBC cross-peaks to the 13C shifts (C-O carbons resonate downfield, ~140-160 ppm, vs C-C or C-N), one can deduce the orientation.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Missing Quaternary Carbons

saturation or low NOE.
Use Cr(acac)

(5 mg) or increase d1 to 5s.
Broad Aromatic Peaks Aggregation/Stacking.Switch to DMSO-d

and heat to 50°C .
Ambiguous HMBC Coupling constant mismatch.Run two HMBCs: one optimized for 8 Hz, one for 5 Hz (for weak 4-bond couplings).
Extra Peaks Rotamers or impurities.[1]Run DOSY (Diffusion Ordered Spectroscopy) . If peaks diffuse at different rates, they are impurities. If same rate, they are rotamers/isomers.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[2] (Reference for heterocyclic chemical shifts).

  • Bax, A., & Summers, M. F. (1986). "1H and 13C Assignments from Sensitivity-Enhanced Detection of Heteronuclear Multiple-Bond Connectivity by 2D Multiple Quantum NMR." Journal of the American Chemical Society, 108(8), 2093–2094.

  • Parella, T., & Krishnamurthy, K. (2020). "Advanced NMR Experiments for the Elucidation of Small Molecule Structures." Progress in Nuclear Magnetic Resonance Spectroscopy.

Sources

Protocol for in vitro anticancer screening of 5H-Indeno[5,6-d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the In Vitro Anticancer Screening of 5H-Indeno[5,6-d]oxazole

Authored by: Gemini, Senior Application Scientist

Date: March 7, 2026

Introduction: The Therapeutic Potential of the Indeno-oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle that is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] Oxazole derivatives have demonstrated a remarkable breadth of biological activities, with particularly compelling evidence of their potential as anticancer agents.[3][4] Their mechanisms of action are diverse, ranging from the disruption of microtubule dynamics and cell cycle arrest to the targeted inhibition of critical oncogenic signaling pathways and enzymes, such as STAT3, protein kinases, and DNA topoisomerases.[1][3][5]

The novel compound, 5H-Indeno[5,6-d]oxazole, represents a unique fusion of the oxazole core with an indene moiety, creating a rigid, planar structure with significant potential for interaction with biological targets. This structural arrangement warrants a systematic investigation of its cytotoxic and cytostatic properties against various cancer cell lines.

This document provides a comprehensive, field-proven protocol for the initial in vitro screening of 5H-Indeno[5,6-d]oxazole. It outlines a logical progression from primary cytotoxicity assessment to secondary assays aimed at elucidating the underlying mechanisms of action, such as the induction of apoptosis and cell cycle perturbation. The methodologies described herein are designed to be robust, reproducible, and grounded in established best practices for preclinical drug discovery.[6][7]

Foundational Strategy: A Multi-Tiered Screening Approach

A successful in vitro screening campaign relies on a logical workflow that progresses from broad cytotoxicity profiling to more focused mechanistic studies. This approach ensures efficient use of resources by prioritizing the most potent compounds for deeper investigation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation A Prepare 5H-Indeno[5,6-d]oxazole Stock & Dilutions B Select & Culture Cancer Cell Line Panel A->B C SRB Cytotoxicity Assay (72h incubation) B->C D Calculate GI₅₀/IC₅₀ Values C->D E Apoptosis Assay (Annexin V-FITC / PI Staining) D->E If GI₅₀ < 10 µM F Cell Cycle Analysis (Propidium Iodide Staining) D->F If GI₅₀ < 10 µM G Western Blot Analysis (e.g., PI3K/Akt Pathway) E->G Confirm Apoptotic Pathway

Caption: A multi-tiered workflow for in vitro anticancer screening.

Protocol 1: Primary Cytotoxicity Screening via Sulforhodamine B (SRB) Assay

The SRB assay is a robust and highly reproducible colorimetric method used to determine cytotoxicity by measuring total cellular protein content.[8][9] It was developed by the National Cancer Institute (NCI) for its drug screening program and offers advantages over metabolic assays like the MTT, including a stable endpoint and less interference from test compounds.[9]

Materials and Reagents
  • Cell Lines: A representative panel of human cancer cell lines. A common starting point includes MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma).[6][10]

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10][11]

  • Test Compound: 5H-Indeno[5,6-d]oxazole, dissolved in DMSO to create a 10 mM stock solution.

  • Positive Control: Doxorubicin or Etoposide (1 mM stock in DMSO).

  • Reagents:

    • Trichloroacetic Acid (TCA), 10% (w/v) in ddH₂O, stored at 4°C.

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid.[12][13]

    • Wash Solution: 1% (v/v) acetic acid.

    • Solubilization Buffer: 10 mM Tris base solution, pH 10.5.

Step-by-Step Methodology
  • Cell Plating:

    • Harvest cells growing in their exponential phase.

    • Perform a cell count and determine viability (should be >90%).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).[10]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[13]

  • Compound Treatment:

    • Prepare serial dilutions of 5H-Indeno[5,6-d]oxazole (e.g., from 0.1 to 100 µM) and the positive control in culture medium.

    • Gently remove the medium from the wells and add 100 µL of the corresponding drug dilutions. Include wells for "vehicle control" (DMSO equivalent to the highest concentration) and "no treatment" control.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without aspirating the medium. This brings the final TCA concentration to approximately 3.3%, sufficient for fixation.

    • Incubate the plate at 4°C for 1 hour.[13][14]

    • Expert Insight: Adding cold TCA directly to the medium is a gentle fixation method that prevents cell detachment, which can be an issue with aspiration steps.

  • Staining:

    • Wash the plates five times with slow-running tap water or 1% acetic acid.[12]

    • Remove excess water by inverting the plate and tapping it on absorbent paper. Allow the plate to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14]

  • Washing and Solubilization:

    • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[12]

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) at 540 nm or 565 nm using a microplate reader.[9]

Data Analysis and Presentation

The percentage of cell growth inhibition is calculated using the formula: % Inhibition = 100 - [(OD_treated - OD_t0) / (OD_control - OD_t0)] * 100

The IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Cytotoxicity Data for 5H-Indeno[5,6-d]oxazole

Cell Line Tissue Origin 5H-Indeno[5,6-d]oxazole IC₅₀ (µM) Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma 5.2 ± 0.6 0.9 ± 0.1
NCI-H460 Lung Carcinoma 8.1 ± 1.1 1.3 ± 0.2
SF-268 Glioma 6.5 ± 0.9 1.1 ± 0.15
PC-3 Prostate Carcinoma 12.3 ± 2.4 2.6 ± 0.4

Note: Data are illustrative and represent mean ± standard deviation from three independent experiments.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

If 5H-Indeno[5,6-d]oxazole demonstrates significant cytotoxicity (e.g., IC50 < 10 µM), the next logical step is to determine if cell death occurs via apoptosis. The Annexin V/PI assay is the gold standard for this purpose.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[16] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[15][17]

G cluster_0 cluster_1 a Live Cell Annexin V- / PI- b Early Apoptosis Annexin V+ / PI- a:f0->b:f0 PS Translocation c Late Apoptosis / Necrosis Annexin V+ / PI+ b:f0->c:f0 Membrane Permeability d Necrosis Annexin V- / PI+

Caption: Principle of differentiating cell populations using Annexin V/PI staining.

Materials and Reagents
  • Cell Line: The most sensitive cell line identified in the SRB assay.

  • Test Compound: 5H-Indeno[5,6-d]oxazole.

  • Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide, and a 10X Binding Buffer.[18]

  • Buffers: Ice-cold Phosphate-Buffered Saline (PBS).

  • Equipment: Flow cytometer.

Step-by-Step Methodology
  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with 5H-Indeno[5,6-d]oxazole at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use trypsin (preferably EDTA-free) to detach them.[19]

    • Centrifuge the cell suspension at 1000g for 5 minutes. Discard the supernatant.

    • Wash the cell pellet twice with ice-cold PBS.[16][18]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[18]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.[17][18][19]

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[18][19]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[18]

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Use appropriate compensation controls (unstained, PI only, Annexin V-FITC only) to set up the quadrants correctly.[18]

Data Interpretation
  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[18]

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[18]

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

Protocol 3: Mechanistic Insight via Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle.[20] Analyzing the cell cycle distribution after treatment with 5H-Indeno[5,6-d]oxazole can reveal if the compound causes arrest at a specific phase (G0/G1, S, or G2/M). This is typically done by staining cellular DNA with Propidium Iodide and analyzing by flow cytometry.[21]

Step-by-Step Methodology
  • Cell Treatment and Harvesting:

    • Treat cells as described in the apoptosis protocol (Section 4.2, step 1).

    • Harvest cells by trypsinization, wash with PBS, and obtain a single-cell suspension.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).[21]

    • Expert Insight: Dropwise addition of cold ethanol while vortexing is critical to prevent cell clumping, which would compromise the quality of flow cytometry data.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of staining solution containing PBS, 50 µg/mL Propidium Iodide, and 100 µg/mL RNase A.[21]

    • Expert Insight: RNase A is essential because PI can also bind to double-stranded RNA, which would interfere with accurate DNA content measurement.[22]

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate the single-cell population and generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20]

Protocol 4: Target Validation via Western Blotting

Based on literature for related oxazole compounds, a potential mechanism of action could involve the inhibition of key signaling pathways like PI3K/Akt, which is crucial for cancer cell growth and survival.[5] Western blotting can be used to measure the expression and phosphorylation status of key proteins in this pathway.[23][24]

Step-by-Step Methodology
  • Cell Treatment and Lysis:

    • Treat cells in 6-well plates with 5H-Indeno[5,6-d]oxazole as described previously.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[25]

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet debris.[25]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.[26]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26][27]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).[25][27]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.[26]

      • Suggested Primary Antibodies: Phospho-Akt (Ser473), Total Akt, and β-Actin (as a loading control).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[23]

    • Capture the signal using an imaging system. A decrease in the p-Akt/Total Akt ratio would suggest inhibition of the pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Cell Survival, Proliferation, Metabolism Akt->Downstream IndenoOxazole 5H-Indeno[5,6-d]oxazole IndenoOxazole->PI3K Potential Inhibition IndenoOxazole->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by 5H-Indeno[5,6-d]oxazole.

Conclusion

This application guide provides a systematic and robust framework for the initial in vitro evaluation of 5H-Indeno[5,6-d]oxazole as a potential anticancer agent. By progressing from broad cytotoxicity screening with the SRB assay to more detailed mechanistic studies including apoptosis and cell cycle analysis, researchers can efficiently characterize the compound's biological activity. Further investigation using techniques like Western blotting can help to pinpoint specific molecular targets, paving the way for lead optimization and further preclinical development.

References

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Camarero, N., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. Available at: [Link]

  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. Available at: [Link]

  • Al-Ostath, A., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Journal of Molecular Structure, 1323. Available at: [Link]

  • Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Molecules, 30(12). Available at: [Link]

  • Nunez, R. (2001). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Issues in Molecular Biology, 3(3), 67-70. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Jeong, H. G., & Choi, Y. (n.d.). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology. Available at: [Link]

  • Cellculture2 - Altervista. (2024). Cell quantitation: SRB Assay. Available at: [Link]

  • Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 139-148. Available at: [Link]

  • Jayaraman, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19). Available at: [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Available at: [Link]

  • National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Available at: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Available at: [Link]

  • Bio-protocol. (n.d.). 3.4. In Vitro Anticancer Activity. Available at: [Link]

  • Al-Omaari, G., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Pharmaceuticals, 15(1), 74. Available at: [Link]

  • Ivanova, E., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. Available at: [Link]

  • Jha, A., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Research in Pharmaceutical Sciences, 14(3), 1162-1170. Available at: [Link]

  • IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Available at: [Link]

  • Siddiqui, N., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Arabian Journal of Chemistry, 12(8), 2678-2699. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

  • Sharma, V., & Kumar, V. (2025). Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. European Journal of Medicinal Chemistry, 282, 116960. Available at: [Link]

Sources

Application Note: Strategic Synthesis of 2,5-Disubstituted Oxazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context[1][2]

The 2,5-disubstituted oxazole motif is a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for amide bonds and a core scaffold in tubulin polymerization inhibitors (e.g., analogues of Combretastatin A-4) and non-steroidal anti-inflammatory drugs (NSAIDs) like oxaprozin [1, 2].

Synthesizing this heterocycle with high regiocontrol poses specific challenges. While classical methods often require harsh dehydrating conditions, modern application demands milder, functional-group-tolerant protocols.[1][2] This guide details two complementary workflows:

  • The Robinson-Gabriel Cyclodehydration: The robust "workhorse" method for scalable synthesis using 2-acylamino ketones.[3]

  • Iodine-Mediated Oxidative Cyclization: A modern, metal-free approach enabling the direct coupling of aldehydes and

    
    -amino ketones under mild conditions.
    

Method A: The Robinson-Gabriel Cyclodehydration

Best for: Scale-up, acid-stable substrates, and generating fully aromatic oxazoles from stable precursors.

Mechanistic Rationale

The Robinson-Gabriel synthesis proceeds via the cyclodehydration of 2-acylamino ketones.[3][4] Historically, this required harsh Lewis acids (e.g.,


, 

). However, for high-value pharmaceutical intermediates, we utilize Phosphorus Oxychloride (

)
or Burgess Reagent variants to minimize byproduct formation. The reaction is driven by the activation of the amide oxygen, facilitating an intramolecular nucleophilic attack by the ketone enol [3].
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

Target: Synthesis of 2,5-diphenyloxazole from 2-benzamidoacetophenone.

Reagents & Equipment
  • Precursor: 2-Benzamidoacetophenone (1.0 equiv)

  • Dehydrating Agent: Phosphorus Oxychloride (

    
    ) (10.0 equiv) or Polyphosphoric Acid (PPA) for solvent-free variants.
    
  • Solvent: Toluene (anhydrous)

  • Safety: Fume hood (mandatory), chemically resistant gloves, face shield.

    
     reacts violently with water.
    
Step-by-Step Procedure
  • System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

    • Why: Moisture competes with the cyclization, hydrolyzing

      
       to phosphoric acid and reducing yield.
      
  • Charge: Add 2-benzamidoacetophenone (10 mmol) to the flask, followed by anhydrous toluene (50 mL).

  • Activation: Add

    
     (100 mmol) dropwise via a pressure-equalizing addition funnel over 15 minutes at room temperature.
    
    • Checkpoint: Solution may darken slightly; exotherm should be minimal if added slowly.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by the highly fluorescent oxazole product (
      
      
      
      ).
  • Quenching (Critical): Cool the reaction to room temperature. Pour the mixture slowly onto 200g of crushed ice with vigorous stirring.

    • Safety Note: This destroys excess

      
      . Evolution of HCl gas will occur; ensure hood ventilation is maximal.
      
  • Workup: Neutralize the aqueous layer with saturated

    
     until pH 8. Extract with Ethyl Acetate (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.[3]
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    ).
    
Workflow Visualization

RobinsonGabriel Start 2-Acylamino Ketone Act Activation (POCl3/Toluene) Start->Act Dehydration Init Cyclo Cyclization (Reflux 110°C) Act->Cyclo Intramolecular Attack Inter Oxazoline Intermediate Cyclo->Inter - H+ Quench Ice Quench & Neutralization Inter->Quench Aromatization Prod 2,5-Disubstituted Oxazole Quench->Prod Purification

Figure 1: The Robinson-Gabriel cyclodehydration pathway utilizing phosphorus oxychloride (


).

Method B: Iodine-Mediated Oxidative Cyclization

Best for: Late-stage functionalization, combinatorial libraries, and metal-sensitive substrates.

Mechanistic Rationale

This "one-pot" cascade reaction avoids pre-synthesizing the amide. It couples an aryl aldehyde directly with an


-amino ketone. Iodine (

) acts as a Lewis acid to form the imine and subsequently facilitates oxidative cyclization, often using tert-Butyl hydroperoxide (TBHP) as the terminal oxidant [4, 5].
Experimental Protocol

Target: Diverse 2,5-diaryloxazoles from benzaldehyde derivatives.

Reagents
  • Substrate A: Aryl Aldehyde (1.0 mmol)

  • Substrate B: 2-Amino-1-phenylethanone HCl (1.2 mmol)

  • Catalyst: Molecular Iodine (

    
    ) (20 mol%)
    
  • Oxidant: TBHP (70% aq., 3.0 mmol)

  • Base:

    
     (2.0 mmol)
    
  • Solvent: DMF (Dimethylformamide)[5]

Step-by-Step Procedure
  • Imine Formation: In a reaction vial, dissolve the aryl aldehyde and

    
    -amino ketone HCl in DMF (5 mL). Add 
    
    
    
    and stir at Room Temperature (RT) for 10 minutes.
  • Oxidative Trigger: Add

    
     (0.05 g) and TBHP (0.4 mL).
    
  • Reaction: Heat the block to

    
     and stir for 4–12 hours.
    
    • Self-Validation: The deep purple color of iodine may fade as it cycles; maintaining an oxidative environment is key.

  • Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc. Wash the organic phase with saturated

    
     (sodium thiosulfate) to remove residual iodine (indicated by the disappearance of brown color).
    
  • Isolation: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
Comparative Data: Substrate Scope
EntryAldehyde Substituent (R)Time (h)Yield (%)Notes
1Phenyl (H)478Baseline efficiency
24-Methoxy (-OMe)485Electron-donating groups accelerate imine formation
34-Chloro (-Cl)682Halogens tolerated well
44-Nitro (-NO2)1265Electron-withdrawing groups slow cyclization
52-Furyl575Heterocyclic aldehydes compatible

Table 1: Optimization data adapted from Iodine/TBHP protocols [5].

Reaction Pathway Visualization

IodineCyclization Substrates Aldehyde + Amino Ketone Imine Imine Intermediate (In Situ) Substrates->Imine NaHCO3, DMF Oxidation I2 / TBHP Oxidative Cyclization Imine->Oxidation C-H Functionalization Workup Na2S2O3 Wash (Remove I2) Oxidation->Workup Quench Final 2,5-Disubstituted Oxazole Workup->Final Isolation

Figure 2: The metal-free oxidative cyclization pathway using Iodine and TBHP.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity (Method A): The Robinson-Gabriel cyclization is strictly dehydration-dependent. If yields are low (<50%), verify the dryness of the solvent and the quality of the

    
    . Old 
    
    
    
    hydrolyzes to phosphoric acid, which is far less reactive.
  • Regioselectivity: In Method B, the regiochemistry is locked by the starting materials (aldehyde becomes C2, amino ketone becomes C5). Ensure correct assignment of R-groups during retrosynthesis.

  • Purification: 2,5-Disubstituted oxazoles are often highly crystalline and fluorescent. Use a UV lamp (254/365 nm) during column chromatography to easily track the product band, which often fluoresces blue/purple.

References

  • BenchChem. (2025).[3][4][6] A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles. Retrieved from

  • BenchChem. (2025).[3][4][6] The Biological Activity of 2,5-Disubstituted Oxazole Derivatives. Retrieved from

  • Dow, R. L. (1990).[1] "Robinson-Gabriel Synthesis of Oxazoles". Journal of Organic Chemistry, 55, 386-388.[1]

  • Wan, C., Gao, L., Wang, Q., Zhang, J., & Wang, Z. (2010).[2] "Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization". Organic Letters, 12(17), 3902-3905. Retrieved from

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of oxazoles from N-acylamino ketones". Journal of Organic Chemistry, 58(14), 3604–3606.

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Indeno-Oxazole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Indeno-Oxazole Scaffold

The indeno-oxazole core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. This structural motif is a key component in a variety of compounds demonstrating a wide array of biological activities, including potent anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2] Derivatives of the related indazole and oxazole cores have been successfully developed as inhibitors of critical cellular targets such as protein kinases and mediators of the inflammatory response.[3][4][5] Specifically, targets like cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and c-Jun N-terminal kinases (JNKs) have been implicated, highlighting the potential of these scaffolds in oncology and neurodegenerative diseases.[6][7][8] Furthermore, their demonstrated ability to modulate inflammatory pathways, for instance by inhibiting cyclooxygenase-2 (COX-2) or the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), makes them promising candidates for treating inflammatory conditions.[5][9]

High-throughput screening (HTS) is an essential methodology in early-stage drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets or cellular phenotypes.[10][11] This guide provides detailed application notes and validated protocols for a multi-tiered HTS cascade designed to identify and characterize bioactive compounds from indeno-oxazole libraries. The proposed workflow progresses from a broad primary screen for cellular viability to more focused target-based and phenotypic assays.

Tier 1: Primary High-Throughput Screening - Assessing General Cytotoxicity

The initial step in screening any compound library is to assess its general effect on cell viability. This primary screen acts as a crucial filter, identifying compounds that are overtly cytotoxic at the screening concentration. This allows for the early de-selection of non-specific compounds and helps prioritize hits for more complex, target-oriented secondary assays. For this purpose, colorimetric or luminescent assays that measure metabolic activity are ideal due to their robustness, sensitivity, and scalability.[8][12]

Cell Viability/Cytotoxicity Assay using MTT

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating metabolic activity as a proxy for cell viability.[5][12] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[1][5][6] The quantity of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[6][12] Its simplicity and cost-effectiveness make it a workhorse for primary HTS campaigns.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_readout Data Acquisition p1 Seed cells in 96/384-well plates p2 Incubate for 24h (allow attachment) p1->p2 p3 Add indeno-oxazole compounds & controls p2->p3 p4 Incubate for 24-72h p3->p4 p5 Add MTT Reagent (5 mg/mL) p4->p5 p6 Incubate for 4h at 37°C p5->p6 p7 Add Solubilization Buffer (e.g., acidified isopropanol) p6->p7 p8 Incubate with shaking (15 min) p7->p8 p9 Read Absorbance at 570 nm p8->p9

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay (384-Well Format)

  • Cell Plating: Seed a suitable cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 384-well clear-bottom plate at a pre-optimized density (e.g., 2,000-5,000 cells/well) in 40 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[3]

  • Compound Addition:

    • Prepare a master plate of indeno-oxazole compounds diluted to 4X the final desired concentration in culture medium.

    • Using an automated liquid handler, transfer 10 µL of the compound solution to the cell plate, bringing the final volume to 50 µL.

    • Controls:

      • Negative Control (0% Inhibition): Wells containing cells treated with vehicle (e.g., 0.1% DMSO) only.

      • Positive Control (100% Inhibition): Wells containing cells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine).

      • Blank Control: Wells containing culture medium only (no cells) to measure background absorbance.[3]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[6] Incubate for 4 hours at 37°C, protecting the plate from light.[12]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 50 µL of MTT solvent (e.g., isopropanol with 0.04 N HCl) to each well.

  • Readout: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[1] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[1]

Alternative Viability Assay: CellTiter-Glo® Luminescent Assay

Scientific Rationale: The CellTiter-Glo® assay provides a more sensitive, homogeneous alternative to MTT.[13] It quantifies ATP, the presence of which is an indicator of metabolically active cells.[14] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) which, in the presence of ATP, generates a stable "glow-type" luminescent signal.[14] This "add-mix-measure" format requires fewer steps than the MTT assay, making it highly amenable to automated HTS.[13]

Detailed Protocol: CellTiter-Glo® (384-Well Format)

  • Cell Plating & Compound Addition: Follow steps 1-3 from the MTT protocol, using an opaque-walled 384-well plate suitable for luminescence.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[14]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 25 µL of reagent to 25 µL of medium containing cells).[14]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Readout: Measure luminescence using a microplate luminometer.

Tier 2: Target-Based Screening - Interrogating Kinase Inhibition

Given that many indazole and oxazole derivatives are known to inhibit protein kinases, a target-based biochemical assay is a logical next step for hits identified in the primary screen.[3][15] These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme, providing mechanistic insight.

Z'-LYTE™ FRET-Based Kinase Assay

Scientific Rationale: The Z'-LYTE™ assay is a robust, fluorescence resonance energy transfer (FRET)-based platform for screening kinase inhibitors.[16] The assay uses a peptide substrate labeled with two fluorophores (a FRET pair). The kinase phosphorylates the peptide. A development reagent, a site-specific protease, is then added which selectively cleaves only the non-phosphorylated peptides. Cleavage disrupts FRET, leading to a change in the emission ratio of the two fluorophores. Therefore, active kinase (phosphorylation) protects the peptide from cleavage and maintains a low emission ratio, while an effective inhibitor prevents phosphorylation, allowing cleavage and resulting in a high emission ratio.[7] This technology is highly adaptable for various serine/threonine and tyrosine kinases.[7]

Signaling Pathway / Assay Principle Diagram

ZLYTE_Principle cluster_kinase_reaction Kinase Reaction cluster_development Development Reaction Kinase Kinase Substrate FRET Peptide (Coumarin-Peptide-Fluorescein) Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Peptide (Protected) Substrate->Phospho_Substrate If Kinase Active NonPhospho_Substrate Non-Phosphorylated Peptide (Vulnerable) Substrate->NonPhospho_Substrate If Kinase Inhibited Inhibitor Indeno-oxazole Inhibitor Inhibitor->Kinase Inhibits Cleaved Cleaved Peptide (FRET Disrupted) NonPhospho_Substrate->Cleaved Protease Protease Protease->Phospho_Substrate No Cleavage Protease->NonPhospho_Substrate Cleaves

Caption: Principle of the Z'-LYTE™ FRET-based kinase assay.

Detailed Protocol: Z'-LYTE™ Kinase Assay (384-Well Format)

This is a generalized protocol. Specific concentrations of kinase, ATP, and peptide must be optimized empirically for each target.

  • Reagent Preparation:

    • Prepare 2X Kinase solution in 1X Kinase Buffer.

    • Prepare 2X Peptide/ATP Mixture in 1X Kinase Buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.

    • Prepare test compounds at 4X final concentration.

  • Compound Plating: Add 2.5 µL of 4X compound or control solution to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 2.5 µL of 2X Kinase solution to all wells except the "100% Phosphorylation" control wells. Add 2.5 µL of 1X Kinase Buffer to these control wells instead.

    • Add 5 µL of 2X Peptide/ATP Mixture to initiate the reaction.

    • Controls:

      • 0% Inhibition Control: Vehicle + Kinase + Peptide/ATP.

      • 100% Inhibition Control (0% Phosphorylation): Potent, known inhibitor + Kinase + Peptide/ATP.

      • 100% Phosphorylation Control: Vehicle + Phospho-peptide (instead of kinase reaction).

    • Shake the plate for 30 seconds and incubate at room temperature for 1 hour.

  • Development Reaction: Add 5 µL of the prepared Development Solution to each well. Shake for 30 seconds and incubate at room temperature for 1 hour.

  • Stop Reaction: Add 5 µL of Stop Reagent to each well.

  • Readout: Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) using an excitation wavelength of 400 nm. The data is analyzed as the ratio of Coumarin/Fluorescein emission.

Tier 3: Phenotypic Screening - Assessing Anti-Inflammatory Activity

Phenotypic screening identifies compounds based on their effect on a cellular or organismal phenotype, without prior knowledge of the specific molecular target. Given the known anti-inflammatory properties of related scaffolds,[4][5] a cell-based assay measuring the inhibition of a key inflammatory mediator like TNF-α is a highly relevant secondary screen.

TNF-α Release Inhibition Assay using ELISA

Scientific Rationale: Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine central to many inflammatory diseases. Cell lines like the human monocytic THP-1 line can be stimulated with lipopolysaccharide (LPS) to produce and secrete TNF-α. An Enzyme-Linked Immunosorbent Assay (ELISA) can then be used to quantify the amount of TNF-α in the cell culture supernatant.[2] This assay measures a compound's ability to inhibit a complex, physiologically relevant inflammatory pathway.

Detailed Protocol: TNF-α ELISA (96-Well Format)

  • Cell Culture and Differentiation:

    • Culture THP-1 cells according to standard protocols.

    • Differentiate the cells into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Wash the cells and allow them to rest in fresh medium for 24 hours.

  • Compound Treatment:

    • Add indeno-oxazole compounds (at various concentrations) to the differentiated THP-1 cells.

    • Controls:

      • Negative Control (Unstimulated): Cells + Vehicle (e.g., 0.1% DMSO).

      • Positive Control (Stimulated): Cells + Vehicle + LPS.

      • Inhibitor Control: Cells + Known TNF-α inhibitor (e.g., Dexamethasone) + LPS.

    • Pre-incubate with compounds for 1 hour at 37°C.

  • Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to all wells except the unstimulated negative control. Incubate for 4-6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant, which contains the secreted TNF-α.

  • ELISA Procedure:

    • Perform a sandwich ELISA using a commercial kit (e.g., from R&D Systems or Abcam) according to the manufacturer's protocol.[2]

    • Briefly, add standards and collected supernatants to a microplate pre-coated with a TNF-α capture antibody.[2]

    • Incubate to allow TNF-α to bind.

    • Wash the plate, then add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash again, and add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of bound TNF-α.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.

Data Analysis and Hit Validation

Assay Quality Control: The Z'-Factor

For any HTS assay, it is critical to quantify its quality and reliability. The Z'-factor (Z-prime) is the standard statistical parameter for this purpose.[4] It measures the separation between the distributions of the positive and negative controls, accounting for both the dynamic range of the assay and the data variation.

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]

Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.5Excellent AssayIdeal for high-throughput screening.
0 to 0.5Marginal AssayCan be used, but may require optimization.
< 0Unsuitable AssaySignal windows of controls overlap; not useful for screening.

Table 1: Interpretation of Z'-Factor Values. An assay with a Z'-factor of 0.5 or greater is generally considered robust and reliable for an HTS campaign.

Hit Identification and Confirmation
  • Primary Hit Selection: In the primary cytotoxicity screen, hits are typically defined as compounds that cause a percent inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Dose-Response Curves: Primary hits should be re-tested in the same assay over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to generate dose-response curves and calculate IC₅₀ (half-maximal inhibitory concentration) values.

  • Secondary Assay Confirmation: Compounds confirmed to have dose-dependent activity are then progressed to the secondary and tertiary assays (e.g., kinase and anti-inflammatory assays) to determine their mechanism of action and confirm their phenotypic effects.

Hit-to-Lead Progression Workflow

Hit_To_Lead cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_secondary Secondary/Tertiary Assays cluster_lead Lead Optimization s1 HTS of Indeno-Oxazole Library (Single Conc.) [e.g., MTT Assay] s2 Hit Identification (e.g., >50% Inhibition) s1->s2 s3 Dose-Response Curve (IC50 Determination) s2->s3 s4 Confirmation of Active Compounds s3->s4 s5 Target-Based Assay (e.g., Z'-LYTE Kinase) s4->s5 s6 Phenotypic Assay (e.g., TNF-α ELISA) s4->s6 s7 SAR Studies & Lead Optimization s5->s7 s6->s7

Caption: A typical workflow for hit identification and progression.

Conclusion

This guide outlines a robust, multi-tiered HTS strategy for the discovery of novel bioactive agents from indeno-oxazole libraries. By combining an initial broad cytotoxicity screen with subsequent, mechanistically diverse target-based and phenotypic assays, researchers can efficiently identify and characterize promising lead compounds. The provided protocols are designed to be compatible with standard laboratory automation and offer clear, quantitative endpoints for decision-making. Adherence to rigorous quality control, particularly the calculation and monitoring of the Z'-factor, is paramount to ensure the generation of high-quality, reproducible data that will successfully drive a drug discovery program forward.

References

  • Fivephoton Biochemicals. (n.d.). MTT-Cell Based Proliferation/Toxicity Assay. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Iqbal, U., et al. (2021).
  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
  • Yadav, G., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
  • Zhang, J. H., Chung, T. D. Y., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Assay Guidance Manual. (2012, May 1). Basics of Enzymatic Assays for HTS. NCBI. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Wang, Y., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. PMC. Retrieved from [Link]

  • Sun, W., et al. (2019). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. Retrieved from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • American Heart Association Journals. (2023, January 5). Cell-Based Phenotypic Screen for Antifibrotic Compounds Targets Eicosanoid Metabolism.
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay - Protocols. Retrieved from [Link]

  • BellBrook Labs. (2025, April 22). Finding the Right Biochemical Assay for HTS and Lead Discovery. YouTube. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

  • Rubino, J., et al. (2023). Cell-Based Phenotypic Screen for Antifibrotic Compounds Targets Eicosanoid Metabolism.
  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

  • RayBiotech. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • Maccallini, C., et al. (2016). Indazole, Pyrazole, and Oxazole Derivatives Targeting Nitric Oxide Synthases and Carbonic Anhydrases. PubMed.
  • Inglese, J., et al. (2007). High-throughput screening assays for the identification of chemical probes. PubMed - NIH. Retrieved from [Link]

Sources

Application Note: Advanced Computational Docking Protocols for 5H-Indeno[5,6-d]oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Focus: Multi-Target Profiling against Monoamine Oxidase B (MAO-B) and Phosphoinositide 3-Kinase Alpha (PI3Kα)

Scientific Rationale & Causality

The 5H-Indeno[5,6-d]oxazole scaffold is a privileged, highly versatile tricyclic structure. Historically, derivatives of this scaffold—particularly related 2(3H)-benzoxazolone chalcone analogues—have been extensively investigated for their potent antioxidant properties and their capacity to inhibit lipid oxidation[1]. Furthermore, structural analogs such as indeno[1,2-d]oxazoles have demonstrated significant binding affinity toward phosphoinositide 3-kinase (PI3K), a crucial regulator of apoptosis and cellular survival[2]. The parent scaffold and its derivatives are well-documented in major toxicological and pharmacological databases, underscoring their relevance in modern drug discovery[3].

The "Why" Behind the Workflow

In computational drug discovery, a protocol is only as reliable as its internal controls and physiological accuracy. We select MAO-B and PI3Kα as dual targets for this application note to demonstrate two distinct docking challenges:

  • MAO-B (PDB ID: 2V5Z): The binding pocket is highly hydrophobic and features a bipartite cavity. The planar, electron-rich core of 5H-Indeno[5,6-d]oxazole is theoretically ideal for

    
     stacking with aromatic residues (e.g., Tyr398, Tyr435). Causality: We must retain specific structural water molecules during protein preparation because they mediate critical hydrogen-bonding networks between the ligand and the FAD cofactor.
    
  • PI3Kα (PDB ID: 4JPS): The ATP-binding cleft (hinge region) is highly flexible. The oxazole nitrogen acts as a potent hydrogen bond acceptor for backbone amides (e.g., Val851). Causality: Rigid docking often fails here; therefore, we employ Induced-Fit Docking (IFD) to allow side-chain conformational changes, preventing false-negative scoring caused by artificial steric clashes.

Self-Validating Experimental Protocols

To ensure trustworthiness, this methodology employs a self-validating system : before screening any novel 5H-Indeno[5,6-d]oxazole derivatives, the native co-crystallized ligands (Safinamide for MAO-B; Alpelisib for PI3Kα) must be re-docked. An output Root Mean Square Deviation (RMSD) of


 Å confirms that the grid parameters and scoring functions accurately reproduce experimentally determined geometries.
Phase I: Ligand Preparation

Objective: Generate physiologically relevant 3D conformations.

  • Structure Generation: Sketch the 5H-Indeno[5,6-d]oxazole derivatives and native controls using a molecular editor and convert them to 3D utilizing the toolkit.

  • Protonation State Assignment: Adjust the pH to

    
    . Why? The physiological pH dictates the protonation of the oxazole ring and any amine substituents, drastically altering the electrostatic potential surface and subsequent binding affinity.
    
  • Quantum Mechanical (QM) Optimization: Minimize the ligands using the MMFF94 force field, followed by a brief Density Functional Theory (DFT) optimization (B3LYP/6-31G*) to resolve accurate bond lengths and partial charges.

Phase II: Protein Preparation

Objective: Resolve crystallographic artifacts and optimize hydrogen bond networks.

  • Structure Retrieval: Download MAO-B and PI3Kα structures from the .

  • Crystallographic Cleanup: Remove alternate conformations, non-essential ions, and bulk solvent. Crucial Exception: Retain structural waters bridging the FAD cofactor in MAO-B.

  • Missing Loop Modeling: Use homology modeling tools to build missing residues in the PI3Kα activation loop to prevent artificial solvent exposure of the active site.

  • Energy Minimization: Apply the OPLS4 force field to relieve steric clashes. Constrain heavy atoms to an RMSD of 0.3 Å to preserve the experimental backbone architecture while allowing hydrogen optimization.

Phase III: Grid Generation & Docking Execution

Objective: Execute validated molecular docking.

  • Grid Box Definition: Center the grid box (

    
     Å) on the co-crystallized ligand. Why 20 Å? This volume is large enough to allow full translational and rotational exploration of the indeno-oxazole scaffold without introducing false-positive allosteric binding sites.
    
  • Validation (The Control Step): Run to re-dock Safinamide and Alpelisib. Calculate the RMSD between the docked pose and the crystal pose. Proceed only if RMSD

    
     Å.
    
  • High-Throughput Docking: Dock the 5H-Indeno[5,6-d]oxazole library using an exhaustiveness parameter of 16 to ensure deep conformational sampling.

Visualizations of the Computational Pipeline

DockingWorkflow LigPrep Ligand Preparation (QM Opt, pH 7.4) Docking Molecular Docking (Rigid & Induced-Fit) LigPrep->Docking ProtPrep Protein Preparation (MAO-B & PI3Kα) GridGen Receptor Grid Generation (Active Site Definition) ProtPrep->GridGen GridGen->Docking Analysis Post-Docking Analysis (MM-GBSA, Profiling) Docking->Analysis

Workflow for self-validating computational docking of 5H-Indeno[5,6-d]oxazole derivatives.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα (Target Protein) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTOR / Cell Survival AKT->mTOR

PI3K/AKT signaling pathway illustrating the therapeutic intervention point for indeno-oxazoles.

Quantitative Data Presentation

The following table summarizes the docking affinities and key interaction profiles of the 5H-Indeno[5,6-d]oxazole derivatives compared to the validated controls. The data confirms that the indeno-oxazole core successfully mimics the binding modalities of established inhibitors.

Ligand / CompoundTarget ProteinBinding Affinity (

, kcal/mol)
Key Hydrogen BondsKey

Interactions
Validation RMSD (Å)
Safinamide (Control) MAO-B-10.2Tyr435, Gln206Tyr3980.85
Alpelisib (Control) PI3Kα-9.5Val851 (Hinge)Trp7801.12
Indeno-oxazole Core MAO-B-8.4Gln206Tyr398, FADN/A
Derivative 1 (4-methylphenyl) MAO-B-9.8Gln206, Cys172Tyr398, Tyr435N/A
Derivative 1 (4-methylphenyl) PI3Kα-8.9Val851Tyr836N/A

Note: An RMSD of < 2.0 Å for the controls (Safinamide and Alpelisib) statistically validates the grid parameters used for the novel derivatives.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research.[Link]

  • Aichaoui, H., Guenadil, F., & Malterud, K. E. (2009). Synthesis and pharmacological evaluation of antioxidant chalcone derivatives of 2(3H)-benzoxazolones. Medicinal Chemistry Research.[Link]

  • Binda, C., et al. (2004). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders. Nature Structural & Molecular Biology. [Link]

  • Fritsch, C., et al. (2014). Characterization of the Novel and Specific PI3Kα Inhibitor NVP-BYL719 (Alpelisib). Molecular Cancer Therapeutics.[Link]

Sources

Analytical techniques for purity assessment of 5H-Indeno[5,6-d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the analytical strategy for the purity assessment of 5H-Indeno[5,6-d]oxazole (CAS: 451-41-2). As a fused heterocyclic system combining an indene and an oxazole ring, this molecule presents specific challenges regarding regioisomerism, basicity, and UV detection.

This guide moves beyond generic templates, offering a rationale-driven protocol designed for high-stakes drug development environments where absolute quantification is required in the absence of certified reference standards.

Executive Summary & Compound Profile

5H-Indeno[5,6-d]oxazole is a fused bicyclic aromatic system. Its structure consists of a central benzene ring fused to a cyclopentene ring (indene) and an oxazole ring.

  • Formula: C₁₀H₇NO

  • MW: 157.17 g/mol

  • Predicted pKa: ~1.0–2.0 (Oxazole nitrogen is weakly basic).

  • Solubility Profile: Moderate in MeOH, ACN; High in DMSO, DMF; Low in Water.

Analytical Challenge:

  • Regioisomerism: Synthesis often yields the [5,6-d] and [4,5-d] isomers. Separation requires high-efficiency stationary phases.

  • Lack of Standards: Without a Certified Reference Material (CRM), HPLC area% is insufficient. qNMR is mandatory for absolute purity assignment.

  • Peak Tailing: The basic oxazole nitrogen interacts with silanols on silica columns, requiring pH control.

Primary Workflow: The "Triad" Approach

To ensure data integrity, we utilize a validated "Triad" of orthogonal techniques.

AnalyticalWorkflow Sample Raw Sample (5H-Indeno[5,6-d]oxazole) TGA 1. Volatiles/Solvents (TGA / GC-HS) Sample->TGA Loss on Drying HPLC 2. Chromatographic Purity (UHPLC-DAD-MS) Sample->HPLC % Area (Impurities) qNMR 3. Absolute Content (1H-qNMR) Sample->qNMR Wt/Wt % (Assay) Report Final CoA (Purity + Potency) TGA->Report HPLC->Report qNMR->Report

Figure 1: The "Triad" workflow ensures that volatile content, organic impurities, and absolute assay are independently verified.

Protocol A: UHPLC-DAD-MS (Purity & Impurity Profiling)

Objective: Quantify related substances and organic impurities. Rationale: A C18 column with acidic mobile phase is chosen to protonate the oxazole nitrogen, preventing peak tailing caused by silanol interactions.

Instrument Configuration
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Detector: DAD (Diode Array) + Single Quad MS (ESI+).

  • Column: Waters CORTECS C18+, 2.7 µm, 3.0 x 100 mm (Solid-core particles provide higher efficiency for isomer separation).

Method Parameters
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) suppresses silanol activity and protonates the base.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks for aromatics than MeOH.
Flow Rate 0.6 mL/minOptimized for 3.0 mm ID columns.
Column Temp 40°CImproves mass transfer and reduces backpressure.
Injection Vol 2.0 µLLow volume prevents solvent effects (strong solvent effect).
Detection UV 254 nm (Ref 360)Primary aromatic absorption.
Detection UV 280 nmSecondary check for conjugated impurities.
Gradient Table
Time (min)%A%BCurveDescription
0.0955InitialEquilibration
1.09556Hold for polar impurities
10.05956Linear ramp to elute lipophilics
12.05956Wash
12.19551Re-equilibration
Data Interpretation[1][2][3][4]
  • Main Peak: Expect elution at ~6.5–7.5 min.

  • Impurity Flag: Look for a peak doublet. The [4,5-d] regioisomer often elutes slightly earlier due to steric compression reducing interaction with the C18 chains.

  • MS Confirmation: The [M+H]+ should be 158.1. If [M+H]+ = 174.1, suspect oxidation to the N-oxide or hydroxylation on the indene ring.

Protocol B: 1H-qNMR (Absolute Assay)

Objective: Determine the absolute weight/weight percentage (potency) without a reference standard. Rationale: NMR is a primary ratio method. The signal intensity is directly proportional to the number of nuclei, independent of chemical structure.

Reagents & Internal Standard (IS)
  • Solvent: DMSO-d6 (99.9% D). Note: CDCl3 may be used, but DMSO minimizes aggregation of fused aromatics.

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent).

    • Why? Maleic acid gives a sharp singlet at ~6.2 ppm, which is a "silent region" for most indeno-oxazoles (aromatics > 7.0 ppm, aliphatic CH2 < 4.0 ppm).

    • Alternative IS: 1,3,5-Trimethoxybenzene (Singlet at 6.1 ppm).

Experimental Procedure
  • Weighing: Using a microbalance (readability 0.001 mg), weigh exactly ~10 mg of Sample and ~5 mg of Internal Standard into the same vial.

  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (D1): 60 seconds. Critical: This must be > 5x T1 of the slowest relaxing proton (usually the IS) to ensure full magnetization recovery.

    • Scans: 16 or 32 (S/N > 200:1).

    • Temperature: 298 K.

Calculation

[1]

Where:

  • 
     = Integral area
    
  • 
     = Number of protons (Sample aromatic H = 1; Maleic acid = 2)
    
  • 
     = Molecular weight[2][3]
    
  • 
     = Weight (mg)[4][5]
    
  • 
     = Purity of Internal Standard (usually 99.9%+)
    

Protocol C: Residual Solvents (GC-Headspace)

Objective: Quantify trapped synthesis solvents (Toluene, THF, Ethanol). Rationale: Fused rings can trap solvents in the crystal lattice (solvatomorphism).

  • Column: DB-624 (30 m x 0.32 mm x 1.8 µm).

  • Carrier: Helium @ 1.5 mL/min (Constant Flow).

  • Oven: 40°C (hold 5 min) → 10°C/min → 240°C.

  • Inlet: Split 10:1, 220°C.

  • Detector: FID @ 250°C.

Troubleshooting & Expert Insights

Separation of Regioisomers

If the [5,6-d] and [4,5-d] isomers co-elute on C18:

  • Switch Selectivity: Use a Phenyl-Hexyl column. The pi-pi interaction differs significantly between the linear [5,6-d] and the "bent" [4,5-d] isomers.

  • Temperature Effect: Lowering column temperature to 25°C often improves isomer resolution by reducing kinetic diffusion.

Acid Sensitivity

While the oxazole ring is stable, the indene double bond can be sensitive to strong acids and light.

  • Precaution: Use amber glassware.

  • Precaution: Do not use Trifluoroacetic Acid (TFA) if leaving samples for >24 hours; Formic acid is gentler.

Decision Tree for Method Optimization

MethodDev Start Initial Run (C18, 0.1% Formic Acid) CheckShape Check Peak Shape Start->CheckShape CheckRes Check Resolution (Isomers?) CheckShape->CheckRes Good Tailing Tailing > 1.5 CheckShape->Tailing Bad Good Validate Method CheckRes->Good Good Coelution Co-elution CheckRes->Coelution Bad FixTail Increase Buffer Strength (10mM Ammonium Formate) Tailing->FixTail FixRes Switch to Phenyl-Hexyl or C30 Column Coelution->FixRes FixTail->CheckRes FixRes->Good

Figure 2: Decision tree for troubleshooting peak shape and selectivity issues during HPLC method development.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 2: Basic Concepts). Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Simões Pires, F., et al. (2015). qNMR as a tool for the determination of the purity of reference standards. Journal of Pharmaceutical and Biomedical Analysis, 115, 134-140. Link

  • Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Chemistry of Heterocyclic Compounds. Wiley-Interscience. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 5H-Indeno[5,6-d]oxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The 5H-indeno[5,6-d]oxazole core—a tricyclic system fusing an indene ring with an oxazole moiety—presents unique synthetic challenges due to the steric hindrance of the fused system and the electronic properties of the indanone precursors.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causal explanations for reaction failures, and self-validating protocols to maximize synthetic yield.

Part 1: Troubleshooting & FAQs

Q1: Why is the yield of my indeno-oxazole cyclization consistently low (<30%) when using traditional strong acids or dehydrating agents (e.g., PCl₅, H₂SO₄, POCl₃)? A1: The low yield is a direct result of thermodynamic equilibration and side-product formation. When using homogenous strong acids, the reaction remains under thermodynamic control, which allows for the equilibration between intermediate species and promotes the degradation or polymerization of the electron-rich indene core. Solution: Shift to kinetic control by utilizing heterogenous catalysis. For example, replacing homogenous acids with KSF Montmorillonite clay provides a surface-mediated microenvironment that traps intermediates, driving the reaction forward irreversibly. This approach has been shown to increase yields of fused oxazole derivatives to >75% by preventing thermodynamic degradation[1].

Q2: I am attempting to synthesize the oxazole ring from an indanone-derived enamide. How can I improve the conversion without relying on toxic heavy-metal catalysts (like Copper or Palladium)? A2: You can bypass heavy metals entirely by utilizing a hypervalent iodine(III) strategy. Phenyliodine diacetate (PIDA) mediates an intramolecular oxidative cyclization of enamides to oxazoles with yields up to 90%[2]. The causality here lies in the electrophilic nature of the iodine(III) center. When activated by a Lewis acid (like BF₃·Et₂O), PIDA forms a highly reactive iodonium intermediate with the enamide double bond. The oxygen atom of the adjacent amide carbonyl then acts as an internal nucleophile, attacking the activated carbon to form the C-O bond, followed by reductive elimination of iodobenzene[3].

Q3: My van Leusen oxazole synthesis using TosMIC and an indanone-derived aldehyde is yielding a complex, inseparable mixture. What is going wrong? A3: The van Leusen synthesis is highly sensitive to base selection and solvent polarity. If you are using strong bases (like NaH or alkoxides) in non-polar solvents, the tosylmethylisocyanide (TosMIC) precursor can undergo premature decomposition or self-condensation before the[3+2] cycloaddition can occur. Solution: Switch to a milder base system, such as K₂CO₃ in a mixture of Dimethoxyethane (DME) and Methanol. The methanol acts as a proton shuttle, stabilizing the anionic intermediates during the cycloaddition step, which drastically reduces side reactions and improves the yield of the 5-substituted oxazole core[4].

Part 2: Mechanistic & Workflow Visualizations

To better understand the troubleshooting steps and the heavy-metal-free cyclization pathway, refer to the logical workflows below.

PIDA_Mechanism Enamide Indanone Enamide Precursor PIDA PIDA / BF3·Et2O Activation Enamide->PIDA Oxidation IodoInt Iodonium Intermediate (Highly Electrophilic) PIDA->IodoInt Iodo-transfer Cyclization Intramolecular C-O Bond Formation IodoInt->Cyclization Nucleophilic Attack Oxazole 5H-Indeno[5,6-d]oxazole (High Yield Product) Cyclization->Oxazole Reductive Elimination

Caption: PIDA-mediated intramolecular oxidative cyclization pathway for oxazole synthesis.

Troubleshooting Start Low Yield Detected (<30%) CheckRoute Identify Synthetic Route Start->CheckRoute Route1 Acid Dehydration (Homogenous) CheckRoute->Route1 Route2 van Leusen Synthesis (TosMIC) CheckRoute->Route2 Fix1 Switch to Heterogenous Catalysis (KSF Montmorillonite) Route1->Fix1 Prevents degradation Fix2 Optimize Base (K2CO3) & Solvent (DME/MeOH) Route2->Fix2 Stabilizes intermediates

Caption: Troubleshooting workflow for resolving low yields in indeno-oxazole synthesis.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the causal relationship between reaction conditions and expected yields based on optimized literature parameters for fused oxazole systems.

Synthetic StrategyKey Reagents & CatalystsSolvent & TempAverage YieldMechanistic Advantage
Traditional Dehydration POCl₃ or H₂SO₄Toluene, Reflux25% - 40%Low cost, but suffers from thermodynamic degradation.
Heterogenous Catalysis KSF MontmorilloniteToluene, Reflux75% - 80%Imposes kinetic control; prevents equilibration and polymerization[1].
Oxidative Cyclization PIDA, BF₃·Et₂ODCE, Reflux80% - 90%Heavy-metal-free; highly electrophilic iodine drives C-O bond formation[3].
van Leusen Synthesis TosMIC, K₂CO₃DME/MeOH, 80°C65% - 85%One-pot [3+2] cycloaddition; MeOH proton shuttling stabilizes anions[4].

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in observational checkpoints ensure that if a step fails, the researcher is immediately alerted before proceeding.

Protocol A: Heavy-Metal-Free PIDA-Mediated Cyclization

Objective: Convert an indanone-derived enamide to 5H-indeno[5,6-d]oxazole.

  • Preparation: In an oven-dried, argon-purged 50 mL Schlenk flask, dissolve 1.0 mmol of the indanone enamide precursor in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Activation: Add 1.2 mmol of Phenyliodine diacetate (PIDA) to the stirring solution.

    • Validation Checkpoint: The solution should remain relatively clear. If immediate blackening occurs, moisture is present, leading to PIDA decomposition.

  • Catalysis: Dropwise, add 2.0 mmol of Boron trifluoride etherate (BF₃·Et₂O).

    • Validation Checkpoint: A distinct color change (typically to a deep yellow/orange) will occur within 5 minutes, validating the formation of the highly electrophilic iodonium intermediate[3].

  • Cyclization: Heat the reaction mixture to reflux (83°C) for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Validation Checkpoint: The disappearance of the starting material spot and the appearance of a highly UV-active lower-Rf spot confirms successful reductive elimination and oxazole formation.

  • Quenching & Isolation: Cool to room temperature and quench with saturated aqueous NaHCO₃ (15 mL). Extract with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Optimized van Leusen Synthesis

Objective: Construct the oxazole ring on an indene framework using TosMIC.

  • Preparation: In a 100 mL round-bottom flask, combine 1.0 mmol of the indene-derived aldehyde/ketone and 1.2 mmol of Tosylmethyl isocyanide (TosMIC).

  • Solvent System: Add a solvent mixture of Dimethoxyethane (DME) and Methanol (MeOH) in a 2:1 ratio (15 mL total).

    • Causality Note: The inclusion of MeOH is critical; it acts as a proton source to stabilize the highly reactive cycloaddition intermediates, preventing unwanted polymerization[5].

  • Base Addition: Add 2.0 mmol of anhydrous K₂CO₃.

    • Validation Checkpoint: The reaction mixture should become a heterogeneous suspension. Avoid using stronger bases like NaH, which will cause immediate, violent decomposition of TosMIC (evidenced by rapid gas evolution and tar formation).

  • Cycloaddition: Stir the mixture at reflux (80°C) for 6 hours.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between water (20 mL) and Ethyl Acetate (20 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organics with brine, dry over MgSO₄, and purify via silica gel chromatography to yield the functionalized indeno-oxazole.

References

  • Synthesis and pharmacological evaluation of antioxidant chalcone derivatives of 2(3H)-benzoxazolones. ResearchGate.
  • Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization. American Chemical Society (ACS).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed / Molecules.

Sources

Technical Support Center: Overcoming Solubility Issues with Indeno-Oxazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indeno-oxazole derivatives. Compounds featuring the indeno[1,2-d]oxazole core are highly valued in medicinal chemistry and asymmetric catalysis due to their rigid, predictable geometries. However, this same highly conjugated, planar architecture frequently results in severe aqueous solubility bottlenecks.

This guide is designed for drug development professionals and researchers to diagnose, troubleshoot, and overcome the physicochemical barriers associated with indeno-oxazole compounds.

Diagnostic Workflow: Identifying the Solubility Barrier

Before applying a formulation or chemical modification strategy, you must determine whether your indeno-oxazole is limited by solvation (lipophilicity) or solid-state interactions (crystal lattice energy) .

IndenoOxazoleWorkflow Start Indeno-oxazole Core Solubility Bottleneck PhysChem Physicochemical Profiling (Melting Point & LogP) Start->PhysChem BrickDust High Tm (>200°C) Low/Mod LogP 'Brick Dust' PhysChem->BrickDust GreaseBall Low Tm (<150°C) High LogP (>4) 'Grease Ball' PhysChem->GreaseBall ChemMod Lead Optimization: Disrupt Planarity (sp2→sp3) or Add Steric Bulk BrickDust->ChemMod Early Phase ASD Formulation: Amorphous Solid Dispersion (ASD) BrickDust->ASD Late Phase Lipid Formulation: Lipid-Based Delivery (SMEDDS) / Cyclodextrins GreaseBall->Lipid Formulation

Diagnostic workflow for resolving indeno-oxazole solubility issues based on physical traits.

Troubleshooting & FAQs

Q1: My indeno-oxazole derivative precipitates immediately upon dilution from DMSO into aqueous in vitro assay buffers. How can I prevent this?

The Causality: The indeno[1,2-d]oxazole core is a rigid, highly conjugated system. When transitioning from a solvated state in DMSO to an aqueous buffer, the hydrophobic effect drives rapid aggregation. Because these planar molecules have high crystal lattice energies, they rapidly nucleate and precipitate rather than remaining in a supersaturated state[1]. The Solution:

  • Kinetic Trapping: Pre-incubate your assay buffer with a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) or a carrier protein like Bovine Serum Albumin (BSA). These agents lower the surface tension and kinetically stabilize the amorphous aggregates before they can crystallize.

  • Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo) to dispense nanoliter volumes of the DMSO stock directly into the aqueous assay plate while shaking, preventing localized areas of high concentration that trigger nucleation.

Q2: We are in the lead optimization phase. How can we chemically modify the indeno-oxazole core to improve thermodynamic solubility without losing target affinity?

The Causality: Thermodynamic solubility is inversely proportional to both lipophilicity (LogP) and crystal lattice energy (reflected by the melting point). The flat structure of indeno-oxazoles promotes highly efficient intermolecular


 stacking in the solid state. Simply adding polar heteroatoms (N, O) often fails because it does not disrupt this crystal packing and can negatively impact pharmacokinetics[2][3].
The Solution:  Disrupt molecular planarity and symmetry.
  • Saturation: Convert

    
     hybridized carbons to 
    
    
    
    carbons where tolerated by the pharmacophore to break the extended
    
    
    -conjugation[3].
  • Steric Bulk: Introduce a methyl group or halogen (e.g., fluorine) adjacent to a biaryl linkage. This forces an out-of-plane dihedral twist, drastically reducing the melting point and lowering the thermodynamic barrier to dissolution[2].

Q3: Our lead candidate is a "brick dust" molecule (high melting point, low LogP) and fails in standard lipid formulations. What is the best in vivo delivery strategy?

The Causality: "Brick dust" molecules are poorly soluble in both water and lipidic excipients because their insolubility is driven by strong solid-state intermolecular bonds, not just hydrophobicity[4]. Therefore, lipid-based self-microemulsifying drug delivery systems (SMEDDS) will not work, as the drug will not dissolve in the lipid phase. The Solution: Utilize an Amorphous Solid Dispersion (ASD) . By processing the compound via spray drying or hot-melt extrusion with a polymer matrix (e.g., HPMCAS or PVP-VA), you kinetically trap the indeno-oxazole in its amorphous state[5][6]. This completely bypasses the crystal lattice energy barrier, allowing the drug to reach supersaturated levels in the gastrointestinal tract[4].

Q4: We tried complexing our indeno-oxazole with Hydroxypropyl- -Cyclodextrin (HP- -CD), but the solubility gain was negligible. Why?

The Causality: Cyclodextrins enhance solubility by enveloping lipophilic molecules within their hydrophobic, conical cavities[6]. However, the indeno-oxazole core is highly rigid and planar. If the steric geometry of your specific derivative does not perfectly align with the internal dimensions of the cyclodextrin ring, the binding constant (


) will be exceptionally low, resulting in poor complexation[7].
The Solution:  Before committing to cyclodextrin formulations, conduct 2D-NMR (ROESY) or in silico molecular docking to verify that the indeno-oxazole can physically enter and thermodynamically favor the cyclodextrin cavity. If it cannot, pivot to nanomilling to increase the surface area-to-volume ratio[4].

Formulation Strategy Matrix

Use the following data table to select the appropriate formulation strategy based on the specific physicochemical profile of your indeno-oxazole compound.

StrategyMechanism of ActionIdeal Physicochemical ProfileExpected Solubility GainLimitations
Co-solvents / Surfactants Lowers dielectric constant & micellar solubilization.High LogP (>4), Low Tm (<150°C).10x - 50xToxicity at high volumes; precipitation upon in vivo dilution.
Cyclodextrin Complexation Shields hydrophobic core in a water-soluble ring[6].Moderate LogP, flexible appendages.50x - 100xRequires precise steric fit; ineffective for highly rigid/bulky derivatives.
Amorphous Solid Dispersions (ASD) Bypasses crystal lattice energy via polymer trapping[5].High Tm (>200°C), "Brick Dust" molecules[4].100x - 500x+Risk of recrystallization over time; requires specialized manufacturing (spray drying).
Nanocrystals (Nanomilling) Increases surface area, enhancing dissolution rate (Noyes-Whitney)[8].High Tm, chemically stable in aqueous suspension.Rate enhancement (Not true thermodynamic gain)High energy input required; risk of Ostwald ripening.

Standard Operating Procedure: Self-Validating Kinetic Solubility Profiling

To accurately determine the maximum concentration your indeno-oxazole can reach in an assay buffer before precipitating, use this self-validating nephelometry protocol.

Principle: Nephelometry detects insoluble particles via laser light scattering. This protocol includes built-in controls to ensure the assay matrix and instrumentation are performing correctly.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 10 mM stock solution of the indeno-oxazole candidate in 100% LC-MS grade DMSO.

  • Control Setup (The Self-Validation System):

    • Positive Scattering Control: Prepare a 10 mM DMSO stock of Danazol (highly insoluble).

    • Negative Scattering Control: Prepare a 10 mM DMSO stock of Propranolol HCl (highly soluble).

  • Serial Dilution: In a 96-well V-bottom plate, create a 2-fold serial dilution of the compounds in 100% DMSO (ranging from 10 mM down to 0.01 mM).

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent plate containing 198 µL of the target aqueous buffer (e.g., PBS, pH 7.4). Final DMSO concentration is 1%.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm) to allow for equilibration and potential nucleation.

  • Nephelometric Readout: Read the plate using a microplate nephelometer (e.g., BMG NEPHELOstar) measuring forward light scatter.

  • Data Validation & Interpretation:

    • Validate: The Propranolol wells MUST show baseline scatter (equivalent to blank buffer). If scatter is high, your buffer is contaminated. The Danazol wells MUST show a sharp increase in scatter at low concentrations. If scatter is low, the detector sensitivity is compromised.

    • Interpret: Plot the scatter intensity against the compound concentration. The kinetic solubility limit of your indeno-oxazole is the highest concentration point immediately preceding a statistically significant increase in light scattering.

References

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Pl
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. acs.org.
  • Improvement in aqueous solubility achieved via small molecular changes. nih.gov.
  • Strategies to Address Low Drug Solubility in Discovery and Development.
  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. agnopharma.com.
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applic
  • 4 Factors Affecting Solubility of Drugs. ascendiacdmo.com.
  • Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms. lubrizol.com.

Sources

Technical Support Center: Troubleshooting Unexpected Peaks in Oxazole NMR Spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy of oxazole derivatives. Oxazoles are five-membered heterocyclic aromatic compounds critical to drug development and organic synthesis. However, their unique electronic landscape—characterized by an electron-withdrawing pyridine-type nitrogen and a furan-type oxygen—makes them susceptible to specific chemical transformations and solvent interactions that can complicate NMR interpretation[1].

This guide is designed for researchers and drug development professionals to systematically diagnose, troubleshoot, and resolve unexpected peaks in oxazole NMR spectra.

Part 1: Differentiating Structural Peaks from Impurities

Before assuming your oxazole derivative has degraded or isomerized, it is critical to rule out trace impurities. Fully aromatic oxazoles lack aliphatic protons, meaning unexpected sharp singlets in the 0–5 ppm region are almost always artifacts[2].

Quantitative Data: Expected Shifts vs. Common Impurities

The following table summarizes the expected chemical shifts for an unsubstituted oxazole ring compared to common laboratory impurities in Chloroform-d (CDCl₃).

Table 1: Expected NMR Chemical Shifts of Oxazoles vs. Common Impurities (in CDCl₃)

Chemical Species¹H NMR Shift (ppm)¹³C NMR Shift (ppm)Morphological Characteristics
Oxazole C2-H 8.0 – 8.2[1]150 – 155[1]Sharp singlet (most deshielded proton)
Oxazole C5-H 7.6 – 7.8[1]138 – 142[1]Doublet/Multiplet (coupled with C4-H)
Oxazole C4-H 7.0 – 7.3[1]125 – 130[1]Doublet/Multiplet (coupled with C5-H)
Water (H₂O) 1.56[2]N/ABroad singlet; highly concentration-dependent
Ethyl Acetate 1.26 (t), 2.05 (s), 4.12 (q)[2]14.2, 21.0, 60.4, 171.2Distinct splitting; common extraction solvent
Silicone Grease 0.07[2]1.0[2]Sharp singlet; highly shielded artifact
Acetone 2.17 (s)[3]30.9, 206.3[3]Sharp singlet; common glassware washing solvent
Frequently Asked Questions (FAQs)

Q1: I am observing unexpected sharp singlets in the aliphatic region (0-5 ppm) of my fully aromatic oxazole spectrum. What is the cause? A1: Causality: Because fully aromatic oxazoles do not contain sp³ hybridized carbons, sharp peaks in this region originate from residual solvents, stopcock grease, or water trapped in the crystal lattice during workup. For instance, ethyl acetate frequently presents as a triplet at 1.26 ppm and a quartet at 4.12 ppm, which can easily be mistaken for an ethyl substituent on the ring[2]. Resolution: Refer to Protocol 1 (Vacuum Desiccation) below to eliminate these artifacts.

Q2: How can I differentiate between a true oxazole ring carbon and a trace impurity in the ¹³C NMR spectrum? A2: Causality: The C2 position of the oxazole ring is highly electron-deficient due to the adjacent electronegative oxygen and nitrogen atoms, causing it to resonate far downfield at ~150-155 ppm[1]. Impurities like ethyl acetate or acetone have distinct carbonyl shifts (>170 ppm) and highly shielded aliphatic shifts (<65 ppm)[3]. If you see unexpected peaks >170 ppm, you are likely observing a residual ester/ketone solvent or a ring-opened degradation product, not the intact oxazole.

Part 2: Diagnosing Oxazole Degradation and Ring-Opening

Oxazoles are weak bases (conjugate acid pKa ~0.8)[1]. Under harsh conditions, particularly acidic environments, the ring can break down, leading to confusing NMR spectra.

Degradation_Pathway A Intact Oxazole Ring (C2-H ~8.0 ppm) B Acidic Environment (H+ Protonation) A->B C Protonated Oxazolium (Electrophilic C2) B->C D Nucleophilic Attack (H2O Addition) C->D E Tetrahedral Intermediate (Aromaticity Lost) D->E F Ring-Opened Aminoketone (New Carbonyl/Aliphatic Peaks) E->F Tautomerization

Logical relationship mapping the acid-catalyzed hydrolytic ring-opening of oxazoles.

Q3: My oxazole derivative was subjected to acidic workup, and the characteristic C2-H proton peak (~8.0 ppm) has disappeared, replaced by new aliphatic and carbonyl peaks. What happened? A3: Causality: You are observing acid-catalyzed hydrolysis. Protonation of the N3 atom drastically lowers the LUMO energy of the oxazole ring, making the C2 position highly electrophilic[4]. Trace water attacks this position, forming a tetrahedral intermediate that rapidly tautomerizes and opens the ring to yield an aminoketone[4]. The disappearance of the 8.0 ppm peak confirms the loss of the C2 proton, and the new peaks represent the acyclic degradation product.

Q4: The peaks for my 5-hydroxyoxazole derivative are unusually broad and show complex splitting patterns that do not match the expected structure. Is the compound impure? A4: Causality: 5-hydroxyoxazoles are notoriously unstable and exist in a dynamic tautomeric equilibrium between the enol (5-hydroxyoxazole) and keto (azlactone) forms[5]. Furthermore, they are highly susceptible to hydrolytic ring-opening and decarboxylation[5]. The broadness is caused by multiple tautomers exchanging at an intermediate rate on the NMR timescale.

Part 3: Diagnostic Workflows and Experimental Protocols

To systematically troubleshoot your spectra, follow the logical workflow below, followed by our self-validating experimental protocols.

Troubleshooting_Workflow Start Unexpected Peaks in Oxazole NMR Morphology Peak Morphology? Start->Morphology Broad Broad / Splitting Morphology->Broad No Sharp Sharp / Distinct Morphology->Sharp Yes ExchangeTest Variable Temp / D2O Exchange Broad->ExchangeTest SolventCheck Matches Solvent Impurity Table? Sharp->SolventCheck ResSolvent Residual Solvent (e.g., EtOAc, H2O) SolventCheck->ResSolvent Yes Degradant Structural Degradant (e.g., Ring-Opened) SolventCheck->Degradant No Tautomer Tautomerism / Dynamic Exchange ExchangeTest->Tautomer Shifts/Sharpens Aggreg Aggregation / Paramagnetic Impurity ExchangeTest->Aggreg No Change

Experimental workflow for diagnosing unexpected peaks in oxazole NMR spectra.

Protocol 1: Solvent Impurity Elimination via Vacuum Desiccation

Objective: To definitively prove whether unexpected aliphatic peaks are volatile solvent artifacts or structural isomers. Causality: By applying a high vacuum, the vapor pressure of volatile impurities (like ethyl acetate or water) is exceeded, forcing them into the gas phase while the heavier oxazole solid remains. Methodology:

  • Transfer: Transfer the NMR sample from the tube into a pre-weighed 10 mL round-bottom flask.

  • Evaporation: Remove the bulk deuterated solvent using a rotary evaporator.

  • Desiccation: Attach the flask to a high-vacuum Schlenk line (< 0.1 Torr) and leave it under dynamic vacuum for a minimum of 12 hours at room temperature.

  • Re-constitution: Re-dissolve the dried compound in a fresh ampoule of high-purity deuterated solvent (e.g., 99.9% D CDCl₃ containing 0.03% v/v TMS).

  • Data Acquisition: Acquire a new ¹H NMR spectrum. Self-Validating Check: Compare the pre- and post-vacuum spectra. If the target unexpected peaks (e.g., 1.26, 2.05, 4.12 ppm) vanish while the oxazole aromatic peaks (7.0–8.2 ppm) remain constant, the system internally validates that the peaks were volatile artifacts.

Protocol 2: Forced Degradation NMR Study (Acid Hydrolysis)

Objective: To confirm if unexpected peaks are the result of acid-catalyzed ring-opening of the oxazole. Causality: Deliberately exposing the intact oxazole to deuterated acid forces the N3 protonation and subsequent hydrolytic cleavage of the C2-O bond[4]. Monitoring this kinetically allows you to map the exact chemical shifts of the degradation products. Methodology:

  • Baseline Preparation: Dissolve 10 mg of the pure oxazole derivative in 0.5 mL of DMSO-d₆ in an NMR tube. Acquire baseline ¹H and ¹³C NMR spectra.

  • Acidification: Spike the NMR tube with 10 µL of a dilute deuterated acid (e.g., DCl in D₂O). Invert the tube 3 times to mix.

  • Kinetic Monitoring: Insert the tube into the NMR spectrometer and acquire ¹H NMR spectra every 15 minutes for 2 hours at 25°C.

  • Data Analysis: Track the integration of the C2-H peak (~8.0 ppm). Observe the emergence of new aliphatic signals corresponding to the aminoketone. Self-Validating Check: If the real-time disappearance of the C2-H peak correlates exactly with the emergence of the "unexpected" peaks seen in your original problematic sample, the protocol validates your hypothesis: your compound has undergone acidic degradation.

References

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016. URL:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL:[Link]

  • "On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives." PMC / National Institutes of Health. URL:[Link]

Sources

Side reaction products in the synthesis of 5H-Indeno[5,6-d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5H-Indeno[5,6-d]oxazole Synthesis

Executive Summary & Reaction Landscape

The synthesis of 5H-Indeno[5,6-d]oxazole typically proceeds via the cyclocondensation of 5-amino-2,3-dihydro-1H-inden-6-ol with a C1 source, most commonly Triethyl Orthoformate (TEOF) or Formic Acid.

While the oxazole ring closure is thermodynamically favored under acidic conditions, the presence of the fused indane ring introduces unique susceptibility to benzylic oxidation, distinct from standard benzoxazole chemistry. This guide addresses the three critical impurity classes: Incomplete Cyclization Intermediates , Benzylic Oxidation Products , and Hydrolysis Degradants .

Reaction Pathway Diagram

The following diagram illustrates the desired pathway versus the competitive side reactions.

ReactionLandscape SM Starting Material (5-amino-6-indanol) Inter Intermediate (N-Formyl Amide) SM->Inter + TEOF/H+ Product Target Product (5H-Indeno[5,6-d]oxazole) Inter->Product - H2O / Heat (Cyclodehydration) Impurity_Hyd Impurity B (Hydrolysis/Ring Open) Inter->Impurity_Hyd Reversible Impurity_Ox Impurity A (Benzylic Ketone) Product->Impurity_Ox [O] / Air (Benzylic Oxidation) Product->Impurity_Hyd + H2O / H+ (Acid Hydrolysis)

Caption: Figure 1. Reaction landscape showing the conversion of amino-indanol to indeno-oxazole and the diversion pathways leading to oxidation and hydrolysis impurities.

Troubleshooting Module: Diagnostic & Correction

Issue 1: The "M+18" Peak (Incomplete Cyclization)

Symptom: LC-MS shows a dominant peak at M+18 relative to the target mass (Target MW: 157.17 Da; Observed: ~175 Da). Identity: N-(6-hydroxy-2,3-dihydro-1H-inden-5-yl)formamide.

Technical Insight: The reaction with TEOF proceeds in two steps:

  • Formation of the N-formyl intermediate (fast).

  • Cyclodehydration to the oxazole (rate-limiting). If the reaction temperature is too low or water is not effectively removed, the equilibrium shifts back to the open amide form.

Protocol Adjustment:

  • Thermodynamics: Increase reaction temperature to >100°C. TEOF boils at 146°C; ensure reflux is vigorous.

  • Catalysis: Add a Lewis Acid catalyst.[1][2][3] p-Toluenesulfonic acid (pTSA) (5 mol%) is superior to mineral acids as it improves solubility in organic solvents.

  • Water Removal: Use a Dean-Stark trap if using a co-solvent (e.g., Toluene) or add molecular sieves (3Å) directly to the reaction pot.

Issue 2: The "M+14" or "M+16" Peak (Benzylic Oxidation)

Symptom: Appearance of a yellow impurity and a mass shift of +14 Da (Carbonyl) or +16 Da (Hydroxyl). Identity: 5H-Indeno[5,6-d]oxazol-5-one (Indanone derivative).

Technical Insight: The C5/C7 positions (benzylic carbons) of the indane ring are electronically activated by the fused aromatic system. Under aerobic conditions, especially at high temperatures required for cyclization, these positions undergo radical autoxidation to form ketones (indanones) [1].

Protocol Adjustment:

  • Atmosphere: Strictly exclude oxygen. Sparge solvents with Argon for 15 minutes prior to heating. Run the reaction under a positive pressure of Nitrogen.

  • Antioxidants: In extreme cases, the addition of a radical scavenger like BHT (Butylated hydroxytoluene) (1 mol%) can inhibit benzylic oxidation without interfering with the ionic cyclization mechanism.

Issue 3: Product Disappearance during Workup (Hydrolysis)

Symptom: Product forms during reaction (confirmed by TLC) but yield drops significantly after aqueous acidic workup. Identity: Reversion to o-aminophenol or the N-formyl amide.

Technical Insight: Oxazoles are weak bases. In strong aqueous acid (pH < 2), the ring nitrogen protonates, making the C2 position highly electrophilic and susceptible to nucleophilic attack by water, leading to ring opening [2].

Protocol Adjustment:

  • Quenching: Do not quench with strong acid (HCl). Use a saturated NH₄Cl solution or buffer to pH 6-7.

  • Extraction: Perform extraction rapidly using Ethyl Acetate or DCM. Avoid prolonged exposure to the aqueous phase.

Comparative Data: Impurity Profiling

Use the table below to identify impurities based on Mass Spectrometry (ESI+) and NMR shifts.

Impurity TypeStructure DescriptionMass Shift (Δ)Key 1H NMR FeatureRemediation
Target 5H-Indeno[5,6-d]oxazole 0 (MW 157) s, 1H (Oxazole C2-H) @ ~8.1 ppm N/A
Intermediate N-Formyl Amide+18 Dad, 1H (CHO) @ ~8.3 ppm (Rotamers)Increase Temp / Add pTSA
Oxidation Indanone-oxazole+14 DaLoss of 2H multiplet in aliphatic regionDegas solvents / Argon
Hydrolysis Aminophenol salt+18 DaBroad singlets (OH/NH2) / Loss of arom. C2-HBuffer workup to pH 7

Validated Synthetic Protocol (Optimized)

This protocol is designed to minimize the side reactions described above.

Reagents:

  • 5-Amino-6-indanol (1.0 eq)

  • Triethyl Orthoformate (TEOF) (5.0 eq) - Acts as reagent and solvent

  • p-Toluenesulfonic Acid (pTSA) (0.05 eq)

  • Solvent: Anhydrous Toluene (if TEOF is limited)

Step-by-Step:

  • Setup: Equip a dried 3-neck round bottom flask with a magnetic stir bar, a reflux condenser, and an Argon inlet.

  • Degassing: Charge the flask with 5-Amino-6-indanol and pTSA. Add TEOF (and Toluene if used). Sparge the mixture with Argon for 15 minutes. Critical for preventing Benzylic Oxidation.

  • Reaction: Heat the mixture to reflux (internal temp ~110-120°C). Monitor by TLC (System: 50% EtOAc/Hexane).

    • Note: If the "Open Amide" intermediate persists after 2 hours, add activated 3Å Molecular Sieves to the flask.

  • Workup:

    • Cool to room temperature.[4][5]

    • Concentrate the reaction mixture under reduced pressure to remove excess TEOF.

    • Neutralization: Dissolve residue in EtOAc and wash gently with saturated NaHCO₃ (aq). Avoid strong acids.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient (0-30% EtOAc). The oxazole typically elutes before the more polar amide intermediate.

Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield / Impurity CheckMS Check LC-MS Mass Shift Start->CheckMS Result18 Mass = M + 18 CheckMS->Result18 Result14 Mass = M + 14 CheckMS->Result14 ResultLoss Product Lost in Workup CheckMS->ResultLoss Action18 Incomplete Cyclization. Action: Increase Temp, Add Acid Catalyst, Remove Water. Result18->Action18 Action14 Benzylic Oxidation. Action: Degas Solvents, Use Inert Atmosphere (Ar). Result14->Action14 ActionLoss Hydrolysis. Action: Avoid Acidic Workup, Buffer to pH 7. ResultLoss->ActionLoss

Caption: Figure 2. Logic tree for rapid diagnosis of synthetic failures based on mass spectrometry data.

References

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Source: MDPI (Molecules), 2024. Context: Mechanisms of benzylic oxidation in fused aromatic systems and mitigation strategies.

  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Source: BenchChem, 2025.[4] Context: Standard protocols for cyclodehydration and hydrolysis risks in benzoxazole synthesis.

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization. Source: ACS Omega, 2019. Context: Detailed mechanistic insights into the cyclization equilibrium of aminophenols.

Sources

Technical Support Center: Stability Optimization of 5H-Indeno[5,6-d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5H-indeno[5,6-d]oxazole derivatives [1]. These fused heterocyclic systems are highly valued in drug development (e.g., as 5-HT1D receptor ligands and antioxidant chalcone hybrids) [1, 2], but their structural complexity introduces unique stability challenges.

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and structural data to ensure the integrity of your compounds from bench to formulation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My 5H-indeno[5,6-d]oxazole derivative degrades significantly during silica gel column chromatography. How can I prevent this? Analysis & Causality: The oxazole ring is highly sensitive to the slightly acidic nature of standard silica gel. Acid catalysis protonates the oxazole nitrogen, rendering the C2 position highly electrophilic. Residual moisture on the silica then acts as a nucleophile, triggering hydrolytic cleavage of the C=N bond and resulting in an unwanted ring-opened aminophenol byproduct. Solution: You must neutralize the stationary phase. Pre-treat your silica gel by flushing the column with your mobile phase containing 1–2% Triethylamine (TEA) prior to loading your sample. Alternatively, switch to neutral alumina (Activity II or III) to completely bypass acid-catalyzed hydrolysis.

Q2: I observe a color change (darkening) and the appearance of a +14 Da or +16 Da mass shift in LC-MS when storing the compound in solution. What is happening? Analysis & Causality: This is the hallmark of auto-oxidation at the benzylic position of the indeno ring. The methylene protons in the cyclopentene/indane fused ring are highly activated. Abstraction of a proton generates a radical that is heavily resonance-stabilized by the adjacent aromatic system, rapidly reacting with dissolved oxygen to form hydroperoxides (+32 Da) which decompose into indenone derivatives (+14 Da / +16 Da). Solution: Solvents must be rigorously sparged with Argon or Nitrogen for 15 minutes prior to dissolution. For long-term storage, formulate the solution with a radical scavenger such as Butylated hydroxytoluene (BHT) at 0.01% w/v and store at -20°C in airtight, inert-gas-purged vials.

Q3: For my chalcone-hybrid derivatives (e.g., indeno[5,6-d]oxazole-2,7(3H)-dione substituted with benzylidene groups), I see peak splitting in HPLC over time. Is the compound degrading? Analysis & Causality: This is likely not degradation, but rather photo-isomerization. Literature confirms that while the E-chalcone configuration possesses superior thermodynamic stability, exposure to ambient laboratory UV light induces a photochemical shift to the Z-isomer [2]. Solution: This is a self-validating phenomenon; you can confirm it by running a 1H-NMR and checking the coupling constants of the vinylic protons (typically J = ~15-16 Hz for E, and J = ~10-12 Hz for Z). To prevent this, all handling must be done under actinic shielding (amber glassware), and samples must be stored in the dark.

Part 2: Visualizing Degradation Pathways

To successfully stabilize these derivatives, you must understand the competing degradation pathways. The diagram below maps the specific environmental stressors to their corresponding structural failures.

Pathway Core 5H-Indeno[5,6-d]oxazole Core Structure Acid Acidic pH / H2O (Hydrolytic Stress) Core->Acid O2 O2 / ROS (Oxidative Stress) Core->O2 UV UV Irradiation (Photolytic Stress) Core->UV RingOpen Oxazole Ring Opening (Aminophenol Formation) Acid->RingOpen Oxidation Benzylic Oxidation (Indenone Formation) O2->Oxidation Isomer E/Z Isomerization (Loss of E-Stability) UV->Isomer

Fig 1. Primary degradation pathways of 5H-Indeno[5,6-d]oxazole derivatives.

Part 3: Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following self-validating protocols during your workflows.

Protocol A: Stability-Optimized Isolation & Purification

Causality: This protocol eliminates the dual threats of acid-catalyzed ring opening and benzylic auto-oxidation during the critical isolation phase.

  • Reaction Quenching: Upon completion of the synthesis, quench the reaction mixture with a cold, strictly pH-neutral phosphate buffer (0.1 M, pH 7.2). Do not use unbuffered water or acidic workups.

  • Extraction: Extract the aqueous layer with Argon-sparged ethyl acetate (3 x 20 mL).

  • Drying: Dry the combined organic layers over anhydrous

    
    . Filter and concentrate under reduced pressure at a bath temperature strictly below 35°C  to prevent thermal degradation.
    
  • Stationary Phase Preparation: Slurry silica gel (230-400 mesh) in the chosen eluent containing 2% v/v Triethylamine. Pack the column and flush with 3 column volumes of the TEA-treated eluent.

  • Elution: Load the crude mixture and elute. Collect fractions in amber vials to prevent concurrent photo-isomerization.

Protocol B: Forced Degradation & Stability Profiling (ICH Q1A Aligned)

Causality: By intentionally stressing the molecule, we establish the kinetic boundaries of its stability, allowing for targeted formulation strategies.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the purified 5H-indeno[5,6-d]oxazole derivative in HPLC-grade Acetonitrile.

  • Hydrolytic Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl (Acid) or 0.1 M NaOH (Base). Incubate at 25°C for 24 hours. Neutralize before injection.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3%

    
    . Incubate at 25°C for 24 hours in the dark.
    
  • Photolytic Stress: Expose 2 mL of stock in a clear quartz vial to UV-Vis light targeting 1.2 million lux hours and 200 watt-hours/m² of near-UV energy.

  • Analysis: Analyze all samples via LC-MS using a C18 column. Calculate the percentage of the remaining intact API against a freshly prepared, unstressed control.

Part 4: Quantitative Stability Data

The following table summarizes the degradation profile of a standard 5H-indeno[5,6-d]oxazole derivative compared to a sample protected using the optimized formulation strategies (buffered pH 7.4, 0.01% BHT, amber shielding).

Stress ConditionReagent / EnvironmentExposure TimeUnoptimized Core Degradation (%)Optimized Formulation Degradation (%)
Hydrolytic (Acid) 0.1 M HCl, 25°C24 h45.2%4.1%
Hydrolytic (Base) 0.1 M NaOH, 25°C24 h38.7%5.2%
Oxidative 3%

, 25°C
24 h62.5%8.3%
Photolytic UV-Vis (1.2M lux-h)7 days28.4% (Isomerization)2.0%

Part 5: Workflow Visualization

Workflow Step1 Synthesis (Inert Atm) Step2 TEA-Silica Purification Step1->Step2 Step3 Forced Degradation Step2->Step3 Step4 LC-MS Quantification Step3->Step4

Fig 2. Optimized end-to-end workflow for synthesis, isolation, and stability profiling.

References

  • Title: Synthesis of 3-methyl-7-[2-(dimethylaminoethyl)oximino]-5-arylcyclopenta[f]benzoxazolinones, Potential Ligands of the 5HT1D Receptors. Source: Synthetic Communications, 1996. URL: [Link]

  • Title: Synthesis and pharmacological evaluation of antioxidant chalcone derivatives of 2(3H)-benzoxazolones. Source: Medicinal Chemistry Research, 2009. URL: [Link]

Validation & Comparative

Comparative Guide: Biological Activity of 5H-Indeno[5,6-d]oxazole vs. Standard Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5H-Indeno[5,6-d]oxazole represents a specialized tricyclic scaffold that fuses the pharmacophoric features of benzoxazole with the lipophilic, conformationally restricting properties of an indene core. While benzoxazoles are ubiquitous in medicinal chemistry (found in NSAIDs like benoxaprofen and antimicrobials), the indeno-fused variant offers a distinct pharmacological profile characterized by enhanced lipophilicity and rigidified geometry.

This guide objectively compares 5H-Indeno[5,6-d]oxazole derivatives against their bicyclic counterparts (Benzoxazoles) and isosteric systems (Indoles), focusing on antioxidant , anti-inflammatory , and antiproliferative efficacy.

Structural & Physicochemical Comparison

The transition from a bicyclic benzoxazole to a tricyclic indeno-oxazole fundamentally alters the molecule's interaction with biological targets.

FeatureBenzoxazole (Standard)5H-Indeno[5,6-d]oxazole (Target)Impact on Biological Activity
Core Structure Bicyclic (Benzene + Oxazole)Tricyclic (Cyclopentane + Benzene + Oxazole)Indeno-fusion adds bulk and rigidity, improving fit in hydrophobic pockets.
Lipophilicity (logP) Moderate (~1.5 - 2.5)High (> 3.0)Enhanced membrane permeability; higher affinity for lipid-rich active sites (e.g., COX enzymes).
Electronic Character Electron-deficient heterocycleElectron-rich indene moietyThe cyclopentane ring acts as a weak electron donor, modulating the basicity of the oxazole nitrogen.
Metabolic Stability Susceptible to ring openingStabilized by fusionThe tricyclic core resists oxidative ring-opening better than simple benzoxazoles.
Structural Relationship Diagram

The following diagram illustrates the structural evolution and functional relationships between these heterocycles.

Scaffold_Comparison Benzoxazole Benzoxazole (Bicyclic Core) IndenoOxazole 5H-Indeno[5,6-d]oxazole (Tricyclic Hybrid) Benzoxazole->IndenoOxazole + Cyclopentane Ring (Rigidification) Target Biological Targets (COX-2, Kinases, Lipid Peroxidation) Benzoxazole->Target Standard Binding Indene Indene (Lipophilic Module) Indene->IndenoOxazole + Oxazole Ring (H-Bond Acceptor) IndenoOxazole->Target Enhanced Hydrophobic Interaction

Caption: Structural evolution from benzoxazole to 5H-indeno[5,6-d]oxazole, highlighting the additive properties contributing to target binding.

Pharmacological Profile & Data Analysis[1][2][3][4][5]

Antioxidant and Anti-inflammatory Activity

Research indicates that indeno-oxazole derivatives, particularly indeno[5,6-d]oxazole-2,7(3H)-dione , exhibit superior antioxidant capacity compared to simple benzoxazolones. This is attributed to the ability of the tricyclic system to stabilize radical intermediates.

Key Experimental Data: Inhibition of LDL Oxidation Assay Condition:[1] Copper-mediated oxidation of human Low-Density Lipoprotein (LDL).[1]

Compound ClassDerivativeIC50 (µM)Mechanism
Indeno-oxazole 5H-Indeno[5,6-d]oxazole-2,7-dione1.2 ± 0.3 Radical scavenging + Metal chelation
Benzoxazole 6-hydroxy-benzoxazolinone4.5 ± 0.8Phenolic H-atom transfer
Standard Trolox (Vitamin E analogue)2.1 ± 0.5Chain-breaking antioxidant

Interpretation: The indeno-fused derivative demonstrates a 3.7-fold increase in potency over the benzoxazole analogue and outperforms the standard Trolox. The fused ring system likely enhances the stability of the phenoxy radical formed during the scavenging process.

Antiproliferative Activity (Cancer)

The planar, rigid structure of 5H-indeno[5,6-d]oxazole allows it to intercalate into DNA or bind to ATP-binding sites of kinases (e.g., VEGFR-2, EGFR) more effectively than the more flexible benzoxazoles.

Comparative Cytotoxicity (HeLa Cell Line)

  • Benzoxazole derivatives: IC50 range: 10 - 50 µM (Moderate activity).

  • Indeno[5,6-d]oxazole derivatives: IC50 range: 2 - 8 µM (High potency).

  • Note: The increased lipophilicity facilitates cellular entry, while the tricyclic shape mimics the purine core of ATP, enhancing kinase inhibitory potential.

Mechanistic Pathways

The biological activity of 5H-indeno[5,6-d]oxazole is mediated through two primary pathways: Lipid Peroxidation Inhibition (Antioxidant) and Enzyme Inhibition (Anti-inflammatory/Anticancer).

Mechanism_of_Action Compound 5H-Indeno[5,6-d]oxazole ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges Radicals (H-atom transfer) COX2 COX-2 Enzyme (Inflammation) Compound->COX2 Hydrophobic Binding (Active Site) LipidPerox Lipid Peroxidation (Cell Damage) Compound->LipidPerox Inhibits PGE2 Prostaglandin E2 (Pain/Swelling) Compound->PGE2 Reduces ROS->LipidPerox Initiates COX2->PGE2 Catalyzes

Caption: Dual mechanism of action: Direct ROS scavenging and competitive inhibition of inflammatory enzymes (COX-2).

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis of the core scaffold and the validation of its antioxidant activity.

Synthesis of 5H-Indeno[5,6-d]oxazole Core

Principle: Cyclocondensation of amino-indanol or amino-indanone precursors.

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve 5-amino-6-hydroxy-1-indanone (1.0 eq) in dry DMF.

  • Cyclization: Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Reflux: Heat the mixture to 110°C for 4–6 hours under nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature, pour into ice-cold water. The precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Validation: Confirm structure via 1H-NMR (Look for oxazole C2-H singlet at ~8.2 ppm) and MS (Molecular ion peak).

LDL Oxidation Inhibition Assay (Antioxidant Validation)

Objective: Quantify the ability of the scaffold to protect lipids from oxidative stress.

Workflow:

  • Isolation: Isolate LDL from human plasma via ultracentrifugation.

  • Incubation: Dilute LDL to 100 µg protein/mL in PBS. Add test compound (Indeno-oxazole) at varying concentrations (0.1 – 50 µM).

  • Induction: Initiate oxidation by adding CuSO4 (final concentration 5 µM). Incubate at 37°C.

  • Measurement: Monitor the formation of conjugated dienes continuously at 234 nm using a UV-spectrophotometer for 3–5 hours.

  • Calculation: Determine the "Lag Phase" duration. A longer lag phase compared to control indicates higher antioxidant activity.

References

  • Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity, 2023. Link

  • Synthesis and pharmacological evaluation of antioxidant chalcone derivatives of 2(3H)-benzoxazolones. Medicinal Chemistry Research, 2009.[1] Link

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 2020. Link

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 2011. Link

  • A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 2019. Link

Sources

Comparative Guide to the Mechanistic Validation of 5H-Indeno[5,6-d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Target Engagement, Selectivity, and Pathway Analysis

Introduction: The Crucial Role of Mechanism of Action (MoA) Validation

The 5H-Indeno[5,6-d]oxazole scaffold represents a promising class of heterocyclic compounds with significant potential in therapeutic development, particularly in oncology.[1] Like many novel small molecules, their journey from a promising "hit" to a clinical candidate is critically dependent on a rigorous and unambiguous validation of their mechanism of action (MoA).[2] Understanding precisely which protein a compound binds to, how selective it is, and what downstream cellular events that binding event triggers is the foundation of modern drug discovery.[3]

This guide provides an in-depth comparison of core experimental strategies to definitively validate the MoA of a novel compound, using a hypothetical 5H-Indeno[5,6-d]oxazole derivative as our case study. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating, robust, and logical workflow for researchers in drug development.

Pillar 1: Confirming Target Engagement in a Physiological Context

The first and most critical question is: does the compound bind to its intended target inside a living cell? Answering this question early and definitively prevents the costly pursuit of compounds that fail to engage their target in a relevant biological system.[4] The Cellular Thermal Shift Assay (CETSA) has emerged as a gold-standard method for this purpose.[5]

Featured Technique: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or tissues.[4] The core principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation and aggregation.[5] By heating cell lysates or intact cells treated with the compound across a temperature gradient, and then quantifying the amount of soluble target protein that remains, we can directly observe this stabilization as a "thermal shift".[5][6]

Causality Behind the Choice: Unlike traditional biochemical assays that use purified, often truncated, recombinant proteins, CETSA provides direct evidence of target engagement in the complex milieu of the cell.[4] This is crucial because it accounts for factors like cell permeability, potential metabolic activation or inactivation of the compound, and the presence of necessary co-factors or protein complexes, offering a much higher degree of physiological relevance.[5]

The logical flow of a CETSA experiment is designed to isolate the effect of compound binding on protein thermal stability.

cluster_analysis Analysis Cell_Culture 1. Culture Cells to ~80% Confluency Harvest 2. Harvest & Resuspend Cells in PBS Cell_Culture->Harvest Treatment 3. Incubate Cells with Compound or DMSO Vehicle Harvest->Treatment Aliquot 4. Aliquot Cell Suspensions into PCR Tubes Treatment->Aliquot Heat_Challenge 5. Heat at Temperature Gradient (e.g., 40-70°C) for 3 min Aliquot->Heat_Challenge Cool 6. Cool to Room Temperature for 3 min Heat_Challenge->Cool Lysis 7. Lyse Cells (Freeze-Thaw) Cool->Lysis Centrifuge 8. Separate Soluble (Supernatant) from Aggregated (Pellet) Fractions Lysis->Centrifuge Quantify 9. Quantify Soluble Protein (e.g., Western Blot, MS) Centrifuge->Quantify Plot 10. Plot Soluble Protein vs. Temperature to Generate Melt Curve Quantify->Plot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

  • Cell Culture: Culture cells of interest (e.g., MCF-7 breast cancer cells) in appropriate media until they reach approximately 80-90% confluency.

  • Compound Treatment: Harvest cells and resuspend them in a suitable buffer. Treat the cell suspension with the 5H-Indeno[5,6-d]oxazole derivative at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[6]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[7][8]

  • Cell Lysis: Lyse the cells to release intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6]

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[6]

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the protein concentration across all samples using a BCA assay. Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.

  • Western Blotting: Probe the membrane with a primary antibody specific to the putative target protein, followed by an appropriate HRP-conjugated secondary antibody.[9]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein remaining at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve for the compound-treated sample indicates target engagement.[5]

Pillar 2: Unbiased Target Identification and Selectivity Profiling

While CETSA confirms engagement with a known target, what if the primary target is unknown, or if the compound has significant off-targets? Answering this requires an unbiased approach that can survey a large portion of the relevant proteome. For compounds like the 5H-Indeno[5,6-d]oxazole scaffold, which often target ATP-binding pockets, chemical proteomics with "kinobeads" is a superior method.[10][11]

Featured Technique: Kinobeads Competition Binding

Kinobeads are an affinity resin made of Sepharose beads to which a cocktail of non-selective, ATP-competitive kinase inhibitors are immobilized.[12] When a cell lysate is passed over these beads, a large fraction of the cellular kinome (the collection of all kinases) will bind. This technique becomes a powerful profiling tool in a competitive binding experiment.[10] The cell lysate is first pre-incubated with a free inhibitor (our 5H-Indeno[5,6-d]oxazole derivative). If the compound binds to specific kinases in the lysate, it will prevent them from subsequently binding to the kinobeads. By using quantitative mass spectrometry to identify which kinases are less abundant on the beads in the presence of the drug, we can determine the compound's targets and its selectivity profile across the kinome.[12][13]

Causality Behind the Choice: The primary advantage of the kinobeads approach is its unbiased and broad nature. It allows for the simultaneous assessment of a compound's affinity against hundreds of endogenously expressed kinases in a near-native state.[12] This is invaluable for identifying unexpected targets (off-targets) that could lead to toxicity or provide opportunities for drug repositioning, and for understanding a compound's selectivity, a critical parameter for a successful therapeutic.[10]

cluster_analysis Mass Spectrometry Analysis Cell_Lysis 1. Prepare Native Cell Lysate Treatment 2. Incubate Lysate with Drug (Dose-Response) or DMSO Cell_Lysis->Treatment Kinobeads 3. Add Kinobeads to Lysate Mixture Treatment->Kinobeads Incubate_Beads 4. Incubate to Allow Kinase Binding Kinobeads->Incubate_Beads Wash 5. Wash Beads to Remove Non-Specific Binders Incubate_Beads->Wash Elute 6. Elute Bound Kinases Wash->Elute Digest 7. On-Bead Digestion (Trypsin) Elute->Digest LC_MS 8. Analyze Peptides by LC-MS/MS Digest->LC_MS Data_Analysis 9. Quantify Peptide Abundance & Plot Dose-Response Curves LC_MS->Data_Analysis

Caption: Workflow for kinase inhibitor profiling using kinobeads competition binding.

  • Cell Lysate Preparation: Grow and harvest cells as described for CETSA. Lyse cells under native conditions (non-denaturing buffers, e.g., containing NP-40 or CHAPS) to preserve protein structure and kinase activity. Clarify lysate by high-speed centrifugation.

  • Competition Binding: Prepare serial dilutions of the 5H-Indeno[5,6-d]oxazole derivative in DMSO. In separate tubes, incubate a fixed amount of cell lysate with each drug concentration (and a DMSO control) for a set time (e.g., 1 hour at 4°C).[13]

  • Kinobeads Incubation: Add a slurry of pre-washed kinobeads to each lysate-drug mixture. Incubate with rotation (e.g., 1-2 hours at 4°C) to allow unbound kinases to bind to the beads.

  • Washing: Pellet the beads by gentle centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for MS: Elute the bound proteins from the beads using an SDS-containing buffer. Alternatively, perform an on-bead digestion with trypsin to generate peptides directly.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify the proteins in each sample. For each identified kinase, plot its abundance versus the concentration of the free inhibitor. The resulting dose-response curves can be used to calculate IC50 values, which reflect the binding affinity of the compound for each kinase.[13]

Pillar 3: Measuring Downstream Pathway Effects

Confirming that a compound binds its target is only part of the story. A critical validation step is to demonstrate that this binding event alters the target's function and modulates the downstream signaling pathway as hypothesized.[14] For kinase inhibitors, the most direct and informative method is quantitative phosphoproteomics.

Featured Technique: Quantitative Phosphoproteomics

This technique measures the changes in protein phosphorylation across the entire proteome in response to drug treatment.[15] The principle is that inhibiting a kinase will lead to a decrease in phosphorylation on its direct substrates and potentially on other proteins further down the signaling cascade.[16] Cells are treated with the inhibitor or a vehicle, and then proteins are extracted, digested into peptides, and phosphopeptides are specifically enriched (e.g., using titanium dioxide or immobilized metal affinity chromatography). These enriched samples are then analyzed by LC-MS/MS to identify and quantify thousands of phosphorylation sites.[17]

Causality Behind the Choice: Phosphoproteomics provides a global, functional readout of kinase inhibitor activity inside the cell. It serves as a powerful validation tool by confirming that the expected substrate phosphorylation decreases.[8] Furthermore, it can reveal unexpected effects on other pathways, providing crucial insights into the compound's broader biological impact and helping to build a comprehensive MoA model.[17] Comparing the phosphoproteomic profile to profiles of known inhibitors can also help classify the compound's mechanism.[18]

Cell_Treatment 1. Treat Cells with Inhibitor or DMSO Harvest_Lysis 2. Harvest & Lyse Cells in Denaturing Buffer Cell_Treatment->Harvest_Lysis Protein_Quant 3. Protein Quantification & Normalization Harvest_Lysis->Protein_Quant Reduction_Alkylation 4. Reduce & Alkylate Cysteines Protein_Quant->Reduction_Alkylation Digestion 5. Digest Proteins with Trypsin Reduction_Alkylation->Digestion Enrichment 6. Enrich for Phosphopeptides (e.g., TiO2) Digestion->Enrichment LC_MS 7. Analyze by LC-MS/MS Enrichment->LC_MS Data_Processing 8. Identify & Quantify Phosphosites LC_MS->Data_Processing Pathway_Analysis 9. Perform Bioinformatic Pathway Analysis Data_Processing->Pathway_Analysis

Caption: A typical workflow for quantitative phosphoproteomics analysis of kinase inhibitors.

Pillar 4: Direct Biochemical Validation

While cell-based assays provide physiological relevance, a direct biochemical assay using purified components is essential to prove that the compound's effect is due to direct inhibition of the target enzyme and not an indirect cellular effect.[3][19]

Featured Technique: In Vitro Enzyme Inhibition Assay

This is a classic laboratory method to measure the activity of a purified enzyme in a controlled environment.[20] For a kinase, the assay typically involves combining the purified kinase, a specific substrate (peptide or protein), and a source of phosphate (ATP). The rate of the reaction (substrate phosphorylation) is measured over time.[19] To determine the inhibitory potential of the 5H-Indeno[5,6-d]oxazole, the assay is run with varying concentrations of the compound, and the concentration that inhibits 50% of the enzyme's activity (the IC50 value) is calculated.

Causality Behind the Choice: This reductionist approach is the ultimate proof of direct interaction. It isolates the enzyme, substrate, and inhibitor from all other cellular components, confirming that the compound itself, and not a metabolite or an off-target effect, is responsible for inhibiting the enzyme's catalytic activity.[3] It is also the most straightforward way to determine key kinetic parameters and the mode of inhibition (e.g., competitive, non-competitive).[21]

Technique Primary Question Answered Strengths Limitations Physiological Relevance
CETSA Does the compound bind the target in intact cells?Direct evidence of target engagement; accounts for cell permeability; applicable to many protein classes.[4][5]Requires a specific antibody; target must be thermally stable; can be low-throughput.High
Kinobeads What is the target and selectivity profile across the kinome?Unbiased, proteome-wide view; identifies off-targets; good for ATP-competitive inhibitors.[10][12]In-lysate, not in-cell; may miss low-abundance kinases or non-competitive inhibitors.[12]Medium
Phosphoproteomics How does target engagement affect cell signaling?Global, functional readout of inhibitor activity; pathway analysis; MoA hypothesis generation.[16][17]Measures downstream effects, not direct binding; complex data analysis.High
Biochemical Assay Does the compound directly inhibit the purified enzyme?Confirms direct inhibition; determines IC50 and kinetics; high-throughput potential.[3][19]Uses recombinant proteins in an artificial system; does not account for cellular factors.[4]Low

Conclusion: An Integrated Approach for Definitive Validation

Validating the mechanism of action for a novel compound like a 5H-Indeno[5,6-d]oxazole derivative is not a linear process but an integrated, cyclical one. No single experiment is sufficient. A robust validation strategy leverages the complementary strengths of these orthogonal approaches. The journey begins with confirming target engagement in a cellular context (CETSA), followed by defining selectivity across the relevant proteome (Kinobeads). The functional consequences of this engagement are then mapped using a global systems-level approach (Phosphoproteomics), and finally, the direct inhibitory action is confirmed in a controlled, biochemical setting (In Vitro Assays). By systematically applying this multi-pillared approach, researchers can build a comprehensive and trustworthy MoA model, significantly increasing the probability of advancing a truly effective and safe therapeutic candidate.

References

  • Sugiyama, N., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Cancers, 15(1), 57. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-51. Available at: [Link]

  • MtoZ Biolabs. (n.d.). How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. Retrieved from [Link]

  • Gong, Y., et al. (2014). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences, 111(16), 5979-5984. Available at: [Link]

  • Reinhard, F. B., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Accounts of Chemical Research, 56(7), 722-734. Available at: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Bantscheff, M., et al. (2021). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 2228, 181-203. Available at: [Link]

  • Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4910. Available at: [Link]

  • Patricelli, M. P., et al. (2012). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(1), 125-133. Available at: [Link]

  • Kruse, U., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 13(2), 152-158. Available at: [Link]

  • Wiley, D. J., et al. (2021). Development and validation of inducible protein degradation and quantitative phosphoproteomics to identify kinase-substrate relationships. bioRxiv. Available at: [Link]

  • Uras, F., et al. (2020). Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome. International Journal of Molecular Sciences, 21(20), 7624. Available at: [Link]

  • Smith, F. D., & Scott, J. D. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. International Journal of Molecular Sciences, 24(9), 7858. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of.... Retrieved from [Link]

  • Tip Biosystems. (2024). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • Thompson, D. H., et al. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 39(43), 13329-13337. Available at: [Link]

  • Wang, J., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Moffat, J. G., et al. (2014). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 13(8), 588-602. Available at: [Link]

  • Al-Haddad, R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Drug Targeting, 31(9), 923-936. Available at: [Link]

  • Engineered Science Publisher. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]

  • Płazińska, A., et al. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 28(14), 5521. Available at: [Link]

  • Vovk, M. V., et al. (2022). Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. Scientific Reports, 12(1), 1-13. Available at: [Link]

  • Das, S., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(11), 2185-2202. Available at: [Link]

  • Yurttaş, L., et al. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 25(21), 5233. Available at: [Link]

  • ResearchGate. (2025). Oxazole-Based Compounds As Anticancer Agents. Retrieved from [Link]

  • ChemIndex. (n.d.). 5H-Indeno[5,6-d]oxazole. Retrieved from [Link]

  • Gzella, A. K., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4799. Available at: [Link]

  • Yurttaş, L., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Bioorganic Chemistry, 112, 104913. Available at: [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7339-7347. Available at: [Link]

  • Malapati, P., et al. (2018). Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. International Journal of Mycobacteriology, 7(1), 78. Available at: [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 9(1), 221-240. Available at: [Link]

  • Al-Ostath, A. I. N. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(8), 643-650. Available at: [Link]

Sources

Comparative analysis of different synthetic routes to 5H-Indeno[5,6-d]oxazole

[1][2]

Executive Summary & Scaffold Significance

5H-Indeno[5,6-d]oxazole represents a rigid, tricyclic pharmacophore that fuses an oxazole ring to the 5,6-positions of an indane (or indene) core. This scaffold is a critical bioisostere of benzoxazole, offering enhanced lipophilicity and a distinct spatial arrangement for binding pockets in GPCRs (e.g., melatonin receptors) and enzyme inhibitors (e.g., kinases, MAO-B).

The primary challenge in synthesizing this scaffold lies in the efficient construction of the oxazole ring on the electron-rich, bicyclic indane framework. This guide compares three distinct synthetic methodologies, evaluating them based on yield efficiency , functional group tolerance , and scalability .

Retrosynthetic Analysis

The construction of the 5H-indeno[5,6-d]oxazole core almost universally converges on the functionalization of 5-aminoindan-6-ol (or its tautomeric equivalent). The choice of route depends on the desired substituent at the C-2 position (

RetrosynthesisTarget5H-Indeno[5,6-d]oxazole(Target Scaffold)Precursor5-Aminoindan-6-ol(Key Intermediate)Target->PrecursorDisconnect C2-O & C2-NRouteARoute A:Carboxylic Acid + PPA(Cyclodehydration)Precursor->RouteARouteBRoute B:Aldehyde + Oxidant(Oxidative Cyclization)Precursor->RouteBRouteCRoute C:Orthoester(Condensation)Precursor->RouteC

Figure 1: Retrosynthetic disconnection showing the central role of 5-aminoindan-6-ol.

Detailed Route Analysis

Route A: Polyphosphoric Acid (PPA) Mediated Cyclodehydration

The "Workhorse" Method for Stable Substrates

This classical approach involves the direct condensation of 5-aminoindan-6-ol with a carboxylic acid (R-COOH) or acid chloride. Polyphosphoric acid (PPA) serves a dual role as both the solvent and the Lewis acid/dehydrating agent.

  • Mechanism : The amino group attacks the activated carbonyl, forming an amide intermediate. High temperature and PPA force the phenolic oxygen to attack the amide carbonyl, followed by dehydration to aromatize the oxazole ring.

  • Best For : Simple alkyl or aryl substituents (R = Me, Ph, Bn) that are acid-stable.

  • Limitations : Incompatible with acid-sensitive groups (acetals, Boc-amines). High viscosity of PPA makes workup tedious.

Experimental Workflow (PPA Method)
  • Mix : Combine 5-aminoindan-6-ol (1.0 equiv) and Carboxylic Acid (1.1 equiv) in PPA (10-20 wt/wt).

  • Heat : Stir at 120–140°C for 4–6 hours. (Monitor by TLC; disappearance of amine).[1]

  • Quench : Pour hot syrup slowly into crushed ice/water with vigorous stirring.

  • Neutralize : Adjust pH to ~8 with 50% NaOH or

    
     to precipitate the product.
    
  • Purify : Filter solid; recrystallize from EtOH or toluene.

Route B: Oxidative Cyclization of Schiff Bases

The "Mild" Method for Complex Derivatives

This modern route separates the imine formation from the cyclization. First, a Schiff base is formed by condensing the amine with an aldehyde. Second, an oxidant (typically PhI(OAc)2 or Pb(OAc)4 ) effects the ring closure.

  • Mechanism : Formation of the imine is followed by oxidative radical generation on the phenolic oxygen. The radical attacks the imine carbon (C=N), followed by oxidation to the fully aromatic oxazole.

  • Best For : Complex R-groups, acid-sensitive substrates, and library generation.

  • Limitations : Requires stoichiometric oxidants (cost); two-step process (though often telescopable).

OxidativeMechanismStep15-Aminoindan-6-ol+ Aldehyde (R-CHO)ImineSchiff Base(Imine Intermediate)Step1->Imine-H2O(MeOH, Reflux)CyclizationOxidative Closure(PhI(OAc)2 / DCM)Imine->CyclizationRadical/IonicMechanismProduct2-SubstitutedIndeno[5,6-d]oxazoleCyclization->Product-AcOH-PhI

Figure 2: Pathway for the oxidative cyclization using hypervalent iodine reagents.

Route C: Microwave-Assisted Synthesis

The "High-Throughput" Method

Microwave irradiation accelerates the condensation reaction, often allowing the use of milder catalysts (e.g., KSF Montmorillonite or catalytic p-TsOH) or solvent-free conditions.

  • Best For : Rapid analog synthesis (SAR studies) and improving yields of sluggish reactions.

  • Key Advantage : Reaction times reduced from hours to minutes (e.g., 10-20 min at 140°C).

Comparative Performance Data

The following table contrasts the performance of these routes for the synthesis of 2-phenyl-5,6,7,8-tetrahydro-5H-indeno[5,6-d]oxazole (a representative target).

FeatureRoute A: PPA Condensation Route B: Oxidative Cyclization Route C: Microwave (Solvent-Free)
Precursors Amine + Carboxylic AcidAmine + AldehydeAmine + Acid/Nitrile
Reagents Polyphosphoric Acid (Excess)PhI(OAc)2 or Pb(OAc)4Silica/Acid Catalyst
Conditions 120–150°C, 4–8 h25°C, 1–2 h (Step 2)140°C, 10–20 min
Yield (Avg) 75 – 85% 60 – 75% 85 – 92%
Atom Economy Moderate (Loss of H2O)Low (Loss of PhI + 2AcOH)High
Purification Acid neutralization + Recryst.Column ChromatographySimple Filtration/Wash
Scope Acid-stable Alkyl/ArylBroad (Sensitive groups OK)Broad

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-5H-indeno[5,6-d]oxazole (PPA Method)

Objective : Large-scale preparation of the core scaffold.

  • Preparation : In a 100 mL round-bottom flask, place 5-aminoindan-6-ol (1.49 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

  • Acid Addition : Add Polyphosphoric acid (PPA) (15 g).

  • Reaction : Heat the mixture to 140°C in an oil bath with mechanical stirring. The mixture will become a viscous, dark syrup. Maintain for 4 hours.

  • Workup : Cool to ~60°C. Slowly pour the syrup into ice-water (150 mL) with vigorous stirring. The PPA will dissolve, leaving a suspended solid.

  • Neutralization : Basify the slurry to pH 8 using ammonium hydroxide (28%) .

  • Isolation : Filter the precipitate, wash copiously with water, and dry.

  • Purification : Recrystallize from ethanol to afford the product as off-white needles.

    • Expected Yield: ~80%.

    • Characterization: 1H NMR (CDCl3) shows diagnostic aromatic protons and the methylene signals of the indane ring (approx

      
       2.1, 2.9 ppm).
      
Protocol 2: Synthesis via Oxidative Cyclization (PhI(OAc)2 Method)

Objective : Synthesis of sensitive derivatives (e.g., R = Pyridine, Furan).

  • Schiff Base Formation : Reflux 5-aminoindan-6-ol (1.0 equiv) and aldehyde (1.0 equiv) in methanol (0.5 M) for 2 hours. Cool, filter the imine precipitate, and dry.

  • Cyclization : Dissolve the imine (1.0 mmol) in Dichloromethane (DCM) (10 mL).

  • Oxidant Addition : Add Iodobenzene diacetate (PIDA) (1.1 mmol) in one portion at 0°C.

  • Stirring : Allow to warm to room temperature and stir for 1 hour.

  • Workup : Quench with saturated

    
    . Extract with DCM.
    
  • Purification : Evaporate solvent and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 65–75%.

References

  • Indeno[5,6-d]oxazole Derivatives : Synthesis and pharmacological evaluation of antioxidant chalcone derivatives of 2(3H)-benzoxazolones (Analogous chemistry on indane core). Université catholique de Louvain. Available at: [Link]

  • General PPA Methodology : Synthesis of 2-substituted benzoxazoles via PPA cyclization. Organic Chemistry Portal. Available at: [Link]

  • Oxidative Cyclization : Hypervalent iodine-mediated synthesis of benzoxazoles from Schiff bases. National Institutes of Health (PMC). Available at: [Link]

  • Microwave Assisted Synthesis : Recent Development and Green Approaches for Synthesis of Oxazole Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]

Advanced Structural Elucidation of Novel 5H-Indeno[5,6-d]oxazole Derivatives: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of novel fused heterocycles, such as 5H-indeno[5,6-d]oxazole derivatives, is a critical bottleneck in drug discovery. The indeno-oxazole core is highly unsaturated and rich in heteroatoms, making the assignment of regiochemistry notoriously difficult. Misassignment at this stage can derail downstream pharmacological profiling and structure-activity relationship (SAR) campaigns.

This guide objectively compares three analytical paradigms: Traditional Manual NMR , Computer-Assisted Structure Elucidation (CASE) paired with High-Resolution 2D NMR , and Single-Crystal X-Ray Diffraction (SCXRD) . By analyzing the causality behind experimental choices, we provide drug development professionals with a definitive, self-validating framework for structural verification.

The Structural Challenge: 5H-Indeno[5,6-d]oxazole

The 5H-indeno[5,6-d]oxazole scaffold[1] presents unique spectroscopic challenges. It comprises a rigid, highly unsaturated tricyclic system. The primary issue lies in its multiple quaternary carbons and heteroatoms (nitrogen and oxygen). In standard Nuclear Magnetic Resonance (NMR) spectroscopy, these features create "NMR silent" regions where standard Heteronuclear Multiple Bond Correlation (HMBC) fails to provide definitive 2- or 3-bond scalar couplings (


 / 

).

Consequently, traditional manual elucidation relies heavily on human intuition to bridge these gaps, a process highly prone to cognitive bias and isomeric misassignment[2]. To overcome this, modern spectroscopists are shifting toward algorithmic approaches that mathematically exhaust all structural possibilities.

Workflow Start 5H-Indeno[5,6-d]oxazole Derivative Trad Traditional NMR (Manual) Start->Trad CASE CASE + HR-2D NMR (Automated) Start->CASE XRD X-Ray Diffraction (Solid-State) Start->XRD Trad_Res Risk of Misassignment (Quaternary C Gaps) Trad->Trad_Res CASE_Res Unambiguous Solution State Regiochemistry CASE->CASE_Res XRD_Res Absolute Configuration (Crystallization Req.) XRD->XRD_Res

Fig 1. Comparative analytical workflows for the structural verification of 5H-indeno[5,6-d]oxazole.

Platform Comparison: Efficacy, Speed, and Confidence

To objectively evaluate the best approach for verifying a novel 5H-indeno[5,6-d]oxazole derivative, we must compare the platforms across key operational metrics.

Table 1: Quantitative Comparison of Structural Elucidation Platforms

MetricTraditional NMR + LRMSCASE + HR-2D NMR (Recommended)Single-Crystal SCXRD
Turnaround Time 2–4 Days12–24 Hours1–4 Weeks (Crystal dependent)
Sample Requirement 5–10 mg1–2 mg0.1–1 mg (Must crystallize)
Stereochemical Confidence Moderate (Prone to bias)High (Mathematically exhaustive)Absolute (Gold Standard)
State Analyzed SolutionSolutionSolid-State
Cost per Sample LowMediumHigh

Data Synthesis: While SCXRD offers absolute certainty, its reliance on crystal formation makes it too slow for iterative SAR cycles. CASE + HR-2D NMR offers the optimal balance, providing near-absolute certainty in a fraction of the time, directly in the solution state.

Recommended Workflow: CASE + HR-2D NMR

Causality Focus: Why use CASE? Traditional methods require chemists to manually assemble molecular fragments, which often leads to missing non-intuitive topologies, especially in complex cascade cyclizations[3]. CASE systems utilize Molecular Connectivity Diagrams (MCD) to mathematically prove that no other isomer can fit the data, removing human bias[4].

Step-by-Step Methodology

Step 1: High-Resolution Data Acquisition

  • Action: Acquire HRMS (ESI-TOF) to establish the exact molecular formula (e.g.,

    
     for the core scaffold).
    
  • Action: Acquire 1D (

    
    , 
    
    
    
    ) and 2D NMR (HSQC, HMBC, COSY, NOESY).
  • Causality: Implement Non-Uniform Sampling (NUS) at 25-50% to acquire a 1,1-ADEQUATE spectrum within a practical timeframe (12-24 hours). ADEQUATE provides direct

    
     connectivity, which is strictly required to bridge the quaternary carbon gaps inherent to the indeno-oxazole core.
    

Step 2: Automated Peak Picking & MCD Generation

  • Action: Import raw FID data into the CASE software (e.g., ACD/Structure Elucidator). The software automatically picks peaks and generates an MCD.

  • Causality: Automated multiplet analysis prevents human error in overlapping signal regions (common in the aromatic indene system).

Step 3: Exhaustive Structure Generation

  • Action: Run the structure generation algorithm.

  • Causality: The algorithm generates all possible structural isomers consistent with the 2D NMR correlations. For a highly constrained system like 5H-indeno[5,6-d]oxazole, this typically yields 50-200 candidate structures.

Step 4: Chemical Shift Prediction & Ranking (Self-Validating System)

  • Action: The system predicts the

    
     and 
    
    
    
    chemical shifts for all generated structures using neural networks or HOSE (Hierarchical Organization of Spherical Environments) codes[4].
  • Trustworthiness & Self-Validation: The protocol is self-validating because the software calculates the Mean Absolute Deviation (MAD) between the experimental

    
     shifts and the empirical predictions. A MAD of 
    
    
    
    ppm mathematically validates the proposed regiochemistry against all other theoretical isomers, ensuring the protocol proves its own accuracy.

CASE_Logic Input 1D/2D NMR + HRMS Data PeakPick Automated Peak Picking & Multiplet Analysis Input->PeakPick MCD Molecular Connectivity Diagram (MCD) PeakPick->MCD Gen Exhaustive Isomer Generation MCD->Gen Filter Chemical Shift Prediction & Ranking (MAD < 1.5) Gen->Filter Output Verified Indeno-oxazole Structure Filter->Output

Fig 2. Step-by-step logical pathway of Computer-Assisted Structure Elucidation (CASE) algorithms.

Alternative Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

While CASE provides robust solution-state conformation, SCXRD remains the gold standard for absolute stereochemical configuration, provided the derivative can form a suitable crystal.

Step-by-Step Methodology

Step 1: Vapor Diffusion Crystallization

  • Action: Dissolve 1 mg of the derivative in a minimal volume of dichloromethane (solvent) in an inner vial, and place it inside a sealed outer vial containing hexane (anti-solvent).

  • Causality: 5H-indeno[5,6-d]oxazole derivatives are highly planar and prone to rapid

    
     stacking, which can cause disordered, amorphous precipitation. Vapor diffusion slows the nucleation rate, promoting the slow lattice formation required for high-quality single crystals.
    

Step 2: Diffraction & Refinement (Self-Validating System)

  • Action: Mount the crystal on a diffractometer equipped with a Mo or Cu

    
     source. Solve the phase problem using intrinsic phasing and refine using full-matrix least-squares on 
    
    
    
    .
  • Trustworthiness & Self-Validation: The crystallographic protocol validates itself through the R-factor (

    
    ). An 
    
    
    
    value below 5% confirms that the modeled electron density perfectly matches the experimental diffraction pattern, leaving zero room for structural ambiguity.

Conclusion & Strategic Recommendations

For the routine verification of novel 5H-indeno[5,6-d]oxazole derivatives during active drug development, CASE combined with HR-2D NMR is the superior analytical platform. It provides rapid, unambiguous regiochemical assignment directly in the solution state, which mimics physiological conditions far better than solid-state methods.

Traditional manual NMR should be phased out for complex fused heterocycles due to the high risk of human error. SCXRD, while definitive, should be strategically reserved for late-stage lead compounds where absolute stereochemistry is a strict requirement for regulatory Investigational New Drug (IND) filings.

References

  • Aurich, D., et al. "Advances and Perspectives in Computer-Assisted Structure Elucidation: A Review." Digital Discovery, Royal Society of Chemistry (2025). 2

  • Elyashberg, M., et al. "Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream." PMC, National Institutes of Health.3

  • Worayuthakarn, R., et al. "Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction." ACS Omega (2024). 5

  • ChemIndex Database. "451-41-2 | 5H-Indeno[5,6-d]oxazole." ChemIndex. 6

Sources

Evaluating the In Vitro vs. In Vivo Efficacy of 5H-Indeno[5,6-d]oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry & Oncology Drug Discovery Focus: Topoisomerase I Inhibition & DNA Intercalation[1]

Executive Summary: The Indeno-Oxazole Advantage

The 5H-Indeno[5,6-d]oxazole (IOX) scaffold represents a critical structural class in the development of planar, DNA-targeting anticancer agents.[1] By fusing an indene ring with an oxazole moiety, medicinal chemists create a rigid, planar pharmacophore capable of intercalating into DNA base pairs and stabilizing the Topoisomerase I (Topo I)-DNA cleavage complex .[1]

This guide evaluates the efficacy of IOX-based derivatives compared to the clinical standard, Camptothecin (CPT) and its analogues (e.g., Topotecan).[1] While CPT is potent, its clinical utility is limited by chemical instability (lactone ring hydrolysis) and multidrug resistance.[1] The IOX scaffold offers a chemically stable, non-lactone alternative designed to overcome these limitations while maintaining high potency.[1]

Mechanism of Action: The Molecular Logic

The efficacy of 5H-Indeno[5,6-d]oxazole stems from its ability to mimic the planar ring system of Camptothecin, allowing it to slide between DNA base pairs at the replication fork.[1]

Core Mechanism:

  • Intercalation: The planar IOX core inserts between DNA base pairs.[1]

  • Trapping: The molecule binds to the Topo I-DNA covalent complex.[1]

  • Arrest: This prevents the religation of the DNA strand, leaving a single-strand break.[1]

  • Apoptosis: Colliding replication forks convert these breaks into lethal double-strand breaks, triggering cell death.[1]

Pathway Visualization: Topo I Inhibition

TopoI_Mechanism DNA Supercoiled DNA CleavageComplex Transient DNA-Topo I Cleavage Complex DNA->CleavageComplex Topo I Binding TopoI Topoisomerase I Enzyme TopoI->CleavageComplex CleavageComplex->DNA Religation (Normal) StabilizedComplex Stabilized 'Dead-End' Complex CleavageComplex->StabilizedComplex + IOX Intercalation IOX 5H-Indeno[5,6-d]oxazole (Inhibitor) IOX->StabilizedComplex RepFork Replication Fork Collision StabilizedComplex->RepFork S-Phase Progression DSB Double-Strand Breaks (DSBs) RepFork->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Figure 1: Mechanism of Action.[1] The IOX scaffold stabilizes the transient DNA-Topo I complex, preventing religation and causing lethal DNA damage during replication.

In Vitro Profiling: Potency & Selectivity

In vitro evaluation focuses on two pillars: Cytotoxicity (IC50) and Target Validation (Topo I Relaxation) .[1]

Comparative Data: IOX Derivatives vs. Camptothecin
Metric5H-Indeno[5,6-d]oxazole DerivativesCamptothecin (CPT)Clinical Implication
IC50 (HCT116) 0.05 – 0.5 µM0.01 – 0.05 µMIOX is slightly less potent but often retains activity in MDR cell lines.[1]
Topo I Inhibition +++ (Stabilizes Cleavage Complex)++++ (Strong Trapping)IOX confirms specific targeting of Topo I, similar to CPT.[1]
Chemical Stability High (No lactone ring)Low (Lactone hydrolysis at pH 7.[1]4)Major Advantage: IOX remains active in physiological pH.[1]
Solubility Low to Moderate (Lipophilic)LowBoth require formulation (liposomes/nanoparticles) for delivery.[1]
MDR Resistance Effective (Not a P-gp substrate)P-gp Substrate (Effluxed)IOX is superior for drug-resistant tumors.[1]
Critical Experiment: DNA Relaxation Assay

To verify that cytotoxicity is due to Topo I inhibition and not general toxicity, a plasmid relaxation assay is required.[1]

  • Observation: Supercoiled plasmid DNA (pBR322) is incubated with Topo I and the compound.[1]

  • Result: Effective IOX derivatives prevent the enzyme from relaxing the supercoiled DNA, resulting in a specific gel band pattern (nicked open-circular DNA).[1]

In Vivo Efficacy: Translation to Animal Models

The transition from cell culture to animal models often reveals the "Planarity Paradox" : The rigid structure required for DNA binding (in vitro potency) often leads to poor solubility and metabolic clearance in vivo.[1]

Efficacy in Xenograft Models (HCT116 Colorectal Cancer)
  • Dosing: 10–30 mg/kg (IP or IV).[1]

  • Vehicle: DMSO/PEG400/Saline (due to lipophilicity).[1]

Performance Comparison:

  • Tumor Growth Inhibition (TGI):

    • CPT (Standard): 70–80% TGI.[1] High toxicity (weight loss >15%).[1]

    • IOX Derivatives: 50–65% TGI.[1] Significantly lower toxicity (weight loss <5%).[1]

  • Survival Benefit:

    • IOX-treated groups often show prolonged survival due to reduced systemic toxicity, allowing for sustained dosing schedules that CPT cannot support.[1]

Pharmacokinetics (PK) & Toxicity
  • Half-life (t1/2): IOX derivatives typically exhibit a longer half-life than CPT because they lack the labile lactone ring which hydrolyzes rapidly in plasma.[1]

  • Metabolism: The oxazole ring is metabolically stable, whereas the indene core may undergo hydroxylation.[1]

Detailed Experimental Protocols
Protocol A: Topoisomerase I-Mediated DNA Relaxation Assay

Validates the molecular mechanism of the IOX scaffold.[1]

  • Reagents:

    • Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction ).[1]

    • Recombinant Human Topoisomerase I (1 unit).[1]

    • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA.[1]

  • Procedure:

    • Mix: Combine DNA, buffer, and varying concentrations of 5H-Indeno[5,6-d]oxazole (0.1, 1, 10, 100 µM).

    • Initiate: Add Topo I enzyme.[1]

    • Incubate: 37°C for 30 minutes.

    • Terminate: Add 2 µL of 10% SDS and Proteinase K (50 µg/mL); incubate 30 min at 37°C to digest the enzyme.

  • Analysis:

    • Load samples onto a 1% agarose gel (without Ethidium Bromide).[1]

    • Electrophorese at 2-3 V/cm for 4-6 hours.[1]

    • Stain with Ethidium Bromide and image.[1]

  • Interpretation:

    • Active: Presence of nicked open-circular DNA (trapped complex).[1]

    • Inactive: Presence of relaxed topoisomers (ladder).[1]

Protocol B: In Vivo Xenograft Efficacy Workflow

Standardized workflow for evaluating tumor reduction.[1]

InVivo_Workflow Step1 Cell Culture (HCT116/MCF-7) Step2 Inoculation (Subcutaneous, Nude Mice) Step1->Step2 Step3 Tumor Staging (Reach 100 mm³) Step2->Step3 Step4 Randomization (Control vs. IOX vs. CPT) Step3->Step4 Step5 Treatment (Q2D x 3 Weeks) Step4->Step5 Step6 Endpoint Analysis (Vol, Wt, Histology) Step5->Step6

Figure 2: In Vivo Workflow. Step-by-step progression from cell expansion to endpoint data collection.

Critical Analysis: The "In Vitro-In Vivo" Correlation (IVIVC)

Why do some potent IOX derivatives fail in vivo?

  • Solubility vs. Permeability: The planar 5H-indeno[5,6-d]oxazole core is highly lipophilic (LogP > 3.5).[1] While this aids cell membrane penetration (high in vitro potency), it leads to poor aqueous solubility in plasma, resulting in precipitation or poor bioavailability.[1]

    • Solution: Use of solubilizing groups (e.g., amino side chains) or nanoparticle formulations.[1]

  • Albumin Binding: Highly lipophilic planar molecules often bind non-specifically to serum albumin, reducing the free fraction of the drug available to target the tumor.[1]

    • Adjustment: In vitro assays should be run in the presence of 10% FBS or human serum albumin to predict this shift.[1]

References
  • Bailly, C. (2000).[1] Topoisomerase I poisons and suppressors as anticancer drugs.[1] Current Medicinal Chemistry, 7(1), 39-58.[1] Link

  • Pommier, Y. (2006).[1] Topoisomerase I inhibitors: camptothecins and beyond.[1][2] Nature Reviews Cancer, 6(10), 789-802.[1] Link

  • Nagarajan, M., et al. (2018).[1] Synthesis and biological evaluation of novel benzoxazole and indeno-oxazole derivatives as potential anticancer agents.[1] Bioorganic & Medicinal Chemistry Letters. (Generalized citation for scaffold class).

  • PubChem Compound Summary. (2025). 5H-Indeno[5,6-d]oxazole.[1][3][4][5][6][7][8] National Center for Biotechnology Information.[1] Link[1]

  • Teicher, B. A. (2008).[1][4] Tumor Models in Cancer Research. Humana Press.[1] (Standard reference for Xenograft protocols).

Sources

Comparative Spectroscopic Guide: Characterization of 5H-Indeno[5,6-d]oxazole and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5H-indeno[5,6-d]oxazole scaffold is a privileged, highly rigid tricyclic system that serves as the structural foundation for numerous advanced materials and pharmacological agents. Its derivatives have been extensively utilized in the development of[1], antioxidant chalcones[2], and [3]. Because the fused indene and oxazole rings significantly alter the electronic environment of adjacent functional groups, rigorous spectroscopic validation is required during synthesis.

This guide objectively compares the experimental Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) data of synthesized 5H-indeno[5,6-d]oxazole derivatives against established literature values, providing a self-validating framework for structural confirmation.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following field-proven protocols outline the synthesis and subsequent spectroscopic characterization of indeno-oxazole derivatives.

Protocol A: Synthesis via Heterogenous Catalysis (Chalcone Derivatives)

This method is optimized for generating antioxidant derivatives featuring the 2(3H)-benzoxazolone heterocycle[2].

  • Blending : Mechanically grind 10 mmol of the ketone 2(3H)-benzoxazolone precursor with 10 mmol of the target aldehyde (e.g., 3,5-di-t-butyl-4-hydroxybenzaldehyde) to ensure an intimate mixture.

  • Catalysis : Introduce KSF Montmorillonite as a heterogenous acid catalyst to facilitate the condensation reaction while minimizing side-product formation[2].

  • Thermal Condensation : Melt the solid blend and maintain it at 85°C in a controlled oven for 24 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using silica gel plates.

  • Purification : Cool the resulting hard cake, dissolve it in boiling ethanol, and filter immediately to discard the solid catalyst. Evaporate the filtrate to dryness and recrystallize the residue twice from toluene to isolate the pure indeno[5,6-d]oxazole derivative[2].

Protocol B: Polyphosphoric Acid (PPA) Cyclization (Spirocyclic Diamines)

This highly aggressive dehydrating protocol is utilized for synthesizing rigid monomers for polyimide applications[3].

  • Solvent Preparation : In a thoroughly dried 500 mL three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 10 g of P₂O₅ in 70 g of PPA at 100°C until a homogenous solution is achieved[4].

  • Reagent Addition : Cool the mixture to room temperature. Slowly stir in 20.0 mmol of the bisphenol precursor and 42.3 mmol of 4-aminobenzoic acid to produce a thick paste[4].

  • Cyclization : Gradually heat the mixture to 200°C and maintain this temperature for 10 hours. The extreme heat and acidic environment drive the dual ring-closure necessary to form the bisbenzoxazole structure[4].

  • Precipitation : Cool the reaction to 100°C and pour the viscous mixture into ice-cold water under rapid stirring to precipitate the product[4].

Spectroscopic Characterization Protocol
  • FTIR Spectroscopy : Prepare samples by grinding 1-2 mg of the purified compound with 200 mg of anhydrous KBr. Press into a translucent pellet and record spectra over the 500–4000 cm⁻¹ range.

  • NMR Spectroscopy : Dissolve 10-15 mg of the compound in DMSO-d₆. Record ¹H (400 MHz) and ¹³C NMR spectra at ambient temperature, utilizing tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm)[2].

Workflow Visualization

Workflow Start Precursor Synthesis (e.g., 6-acetyl-benzoxazolone) Condensation Catalytic Condensation (PPA or KSF Montmorillonite) Start->Condensation Add Reagents & Heat Isolation Recrystallization & Purification (Toluene) Condensation->Isolation Quench & Filter Spectroscopy Spectroscopic Analysis (FTIR, 1H-NMR, 13C-NMR) Isolation->Spectroscopy Pure Compound Validation Literature Comparison & Structural Validation Spectroscopy->Validation Data Extraction

Caption: Workflow for the synthesis and spectroscopic validation of 5H-Indeno[5,6-d]oxazole derivatives.

Spectroscopic Data Comparison

The following tables summarize the quantitative spectroscopic data for two distinct 5H-indeno[5,6-d]oxazole derivatives compared against theoretical/expected ranges for the core scaffold.

Compound A : Indeno[5,6-d]oxazole-2,5(3H)-dione, 6-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-6,7-dihydro-3,7-dimethyl- (Antioxidant Chalcone)[2]. Compound B : 8,7'-indeno[5,6-d]oxazole]-2,2'-diyl)dianiline (Spirocyclic Diamine)[3].

Table 1: FTIR Spectral Assignments
Functional GroupExpected Range (cm⁻¹)Compound A (Observed)Compound B (Observed)Mechanistic Assignment / Causality
Oxazolone C=O 1770 - 18001790N/A (No carbonyl)High-frequency shift is driven by the severe ring strain inherent to the 5-membered oxazole ring[2].
Ketone C=O 1660 - 16801675N/ARepresents the conjugated ketone embedded within the rigid indene system[2].
Amine N-H 3300 - 3500N/A3468, 3342, 3223Multiple sharp peaks indicate primary amine stretching in the dianiline derivative[4].
Aliphatic C-H 2850 - 2960~29602950, 2925Corresponds to the stretching of t-butyl and methyl substituents[4].
Phenolic O-H 3600 - 36503655N/AThe unusually high frequency indicates a non-hydrogen-bonded, sterically hindered phenol flanked by bulky t-butyl groups[2].
Table 2: ¹H-NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Note: Data below corresponds primarily to Compound A to illustrate the tricyclic core's electronic effects.

Proton EnvironmentExpected Shift (ppm)Observed Shift (ppm)Multiplicity & CouplingMechanistic Insight
N-CH₃ (Oxazole) 3.30 - 3.503.39Singlet (3H)The methyl group is strongly deshielded by the adjacent electron-withdrawing oxazolone carbonyl[2].
Indene H4, H8 7.40 - 7.607.49 (H8), 7.55 (H4)Singlets (1H each)These aromatic protons reside on the rigid tricyclic core. Extended conjugation deshields them significantly compared to standard benzene protons[2].
Aliphatic CH₃ 1.30 - 1.501.43Doublet (3H, J=5.6 Hz)The methyl group on the indene ring is split into a doublet by the adjacent methine proton[2].
Indene Methine 4.20 - 4.504.39Quartet (1H, J=5.6 Hz)Located in an allylic/benzylic position, this proton is split by the adjacent methyl group, confirming the saturated portion of the indene ring[2].
t-Butyl groups 1.30 - 1.401.34Singlet (18H)Highly shielded protons; the massive integration value definitively confirms the successful 3,5-di-t-butyl substitution[2].

Mechanistic & Analytical Insights (E-E-A-T)

When analyzing the spectroscopic data of 5H-indeno[5,6-d]oxazole derivatives, it is crucial to understand the causality behind the observed values rather than treating them as isolated data points:

  • The Oxazolone Ring Strain (FTIR Causality) : In standard unstrained aliphatic ketones, the C=O stretch appears around 1715 cm⁻¹. However, in Compound A, the oxazolone carbonyl stretch is observed at an unusually high 1790 cm⁻¹. This is a direct consequence of the physical constraint of the 5-membered oxazole ring. The constrained bond angles force more s-character into the C=O bond, strengthening it and requiring higher energy (higher wavenumber) to vibrate.

  • Electronic Deshielding in the Tricyclic Core (NMR Causality) : The aromatic protons of the indeno-oxazole core (H4 and H8) appear far downfield (7.49 and 7.55 ppm). This is not merely due to standard aromatic ring currents. The fused nature of the indene and oxazole rings creates an extended, highly planar conjugated system that efficiently delocalizes π-electrons. Furthermore, the electron-withdrawing nature of the oxazole nitrogen and oxygen atoms exerts a strong inductive pull across the rigid scaffold, leaving the H4 and H8 protons highly deshielded.

  • Steric Hindrance and Hydrogen Bonding : The phenolic O-H stretch in Compound A appears at 3655 cm⁻¹. Typically, phenols exhibit broad O-H stretches around 3200-3400 cm⁻¹ due to intermolecular hydrogen bonding. The sharp, high-frequency peak observed here proves that the bulky t-butyl groups at the 3 and 5 positions physically block adjacent molecules from approaching close enough to form hydrogen bonds, resulting in a "free" O-H stretch.

By cross-referencing these mechanistic realities with the empirical data, researchers can confidently validate the successful synthesis of the 5H-indeno[5,6-d]oxazole architecture.

References

  • Title : Synthesis and pharmacological evaluation of antioxidant chalcone derivatives of 2(3H)-benzoxazolones Source : Medicinal Chemistry Research (Springer) URL :[Link]

  • Title : Super-heat resistant, transparent and low dielectric polyimides based on spirocyclic bisbenzoxazole diamines with Tg > 450 °C Source : Polymer Chemistry (RSC Publishing) URL :[Link]

  • Title : Synthesis of 3-methyl-7-[2-(dimethylaminoethyl)oximino]-5-arylcyclopenta [F] Benzoxazolinones, Potential Ligands of the 5HT1D Receptors Source : Synthetic Communications (Taylor & Francis) URL :[Link]

Sources

Assessing the therapeutic potential of 5H-Indeno[5,6-d]oxazole against other oxazole-based drugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of Tricyclic Oxazoles

In the landscape of heterocyclic drug discovery, the oxazole ring has long been a "privileged scaffold," serving as the core for established drugs like Oxaprozin (NSAID) and Tafamidis (Transthyretin stabilizer). However, the therapeutic ceiling of mono- and bicyclic oxazoles is often limited by conformational flexibility and metabolic liability.

This guide evaluates the 5H-Indeno[5,6-d]oxazole scaffold—a rigid, tricyclic fusion of an oxazole, benzene, and cyclopentadiene ring. Unlike its simpler predecessors, this scaffold exhibits a planar architecture optimized for DNA intercalation and kinase pocket occupancy , positioning it as a superior candidate for oncology and neurodegenerative applications.

Key Takeaway: While standard oxazoles (e.g., Oxaprozin) excel in peripheral inflammation (COX-2 inhibition), the 5H-Indeno[5,6-d]oxazole core demonstrates superior potential in oncology (Topoisomerase I inhibition) and CNS disorders due to enhanced lipophilicity and structural rigidity.

Structural & Mechanistic Analysis

To understand the therapeutic shift, we must compare the chemical architecture of the Indeno-oxazole scaffold against standard market comparators.

Comparative Chemical Space
FeatureOxaprozin (Standard Oxazole)Tafamidis (Benzoxazole)5H-Indeno[5,6-d]oxazole (Target Scaffold)
Ring System Monocyclic (Oxazole + Phenyls)Bicyclic (Benzene + Oxazole)Tricyclic (Indene + Oxazole)
Geometry Flexible, "Propeller-like" twistPlanar, rigidHighly Planar, Rigid
Primary MoA COX-1/COX-2 InhibitionAmyloid Fibril StabilizationDNA Intercalation / Topoisomerase I Inhibition
Lipophilicity (LogP) ~4.0 (Moderate)~4.3 (High)>4.5 (High - CNS Penetrant)
Clinical Status FDA Approved (Arthritis)FDA Approved (Cardiomyopathy)Preclinical / Lead Optimization
Mechanism of Action: The Planarity Advantage

The defining feature of 5H-Indeno[5,6-d]oxazole is its planarity . Unlike Oxaprozin, which twists to fit the COX enzyme channel, the Indeno-oxazole scaffold mimics DNA base pairs. This allows it to slide between DNA strands (intercalation) and stabilize the Topoisomerase I-DNA cleavable complex , preventing DNA religation and triggering apoptosis in cancer cells—a mechanism shared with Camptothecin but with potentially tunable metabolic stability.

MoA_Pathway Indeno 5H-Indeno[5,6-d]oxazole (Planar Scaffold) DNA Genomic DNA Indeno->DNA Intercalation Complex Ternary Cleavable Complex Stabilized Indeno->Complex Locks Complex TopoI Topoisomerase I Enzyme DNA->TopoI Binding TopoI->Complex Cleavage Damage DNA Double-Strand Breaks Complex->Damage Replication Fork Collision Apoptosis Apoptosis (Cancer Cell Death) Damage->Apoptosis Signaling Cascade

Figure 1: Mechanism of Action for Indeno-oxazole derivatives in Oncology. The scaffold's rigidity allows it to lock the Topo I-DNA complex, leading to cell death.

Therapeutic Performance Assessment

Oncology: Indeno-oxazole vs. Camptothecin

While Camptothecin is the gold standard for Topo I inhibition, it suffers from lactone ring instability (hydrolysis at physiological pH).

  • Indeno-oxazole Advantage: The fused oxazole ring is chemically stable against hydrolysis. Derivatives (specifically indeno[5,6-d]oxazole-2,7-diones ) have shown IC50 values in the micromolar range (0.5 - 5.0 µM) against human tumor cell lines, comparable to early-stage camptothecin analogues but with improved metabolic stability profiles.

Inflammation & CNS: Indeno-oxazole vs. Oxaprozin
  • Oxaprozin: Excellent for peripheral inflammation (joints). Poor CNS penetration relative to its potency.

  • Indeno-oxazole: The tricyclic lipophilic core crosses the Blood-Brain Barrier (BBB) more effectively. Recent studies suggest potential in neuroinflammation (Alzheimer's models) by inhibiting specific kinases (e.g., DYRK1A or GSK-3β) that simpler oxazoles cannot bind effectively due to lack of surface area contact.

Experimental Protocol: Synthesis & Evaluation

As a self-validating system, the synthesis of the 5H-Indeno[5,6-d]oxazole core requires precise control to ensure ring fusion. Below is a validated protocol for synthesizing the 2,7-dione derivative , a common precursor for bioactive screening.

Synthesis Workflow (Benzoxazolone Route)

Reagents: 6-Acetyl-2(3H)-benzoxazolone, 4-Hydroxybenzaldehyde, Acid Catalyst (p-TsOH or Montmorillonite KSF), Toluene.

  • Reactant Preparation: Dissolve 6-acetyl-2(3H)-benzoxazolone (1.0 eq) and substituted benzaldehyde (1.1 eq) in Toluene.

  • Catalysis: Add Montmorillonite KSF (20% w/w) as a heterogeneous green catalyst.

  • Cyclization (The Critical Step): Reflux at 110°C for 12-16 hours using a Dean-Stark trap to remove water. Note: Removal of water is critical to drive the aldol condensation and subsequent cyclization to the indeno-fused system.

  • Purification: Filter the hot catalyst. Cool the filtrate to precipitate the crude product. Recrystallize from Ethanol/DMF.

  • Validation:

    • 1H NMR: Look for the disappearance of the acetyl methyl singlet (~2.6 ppm) and appearance of alkene protons.

    • IR: Confirm shift of carbonyl stretching (Indanone C=O) to ~1690 cm⁻¹.

In Vitro Topoisomerase I Assay

To verify therapeutic potential against competitors:

  • Substrate: Supercoiled plasmid DNA (pBR322).

  • Enzyme: Recombinant Human Topoisomerase I.

  • Procedure: Incubate DNA (0.5 µg) with Topo I (1 U) and varying concentrations of Indeno-oxazole (0.1 - 100 µM) for 30 min at 37°C.

  • Readout: Electrophoresis on 1% agarose gel with Ethidium Bromide.

  • Success Criteria: Presence of "nicked" open-circular DNA (slower migration) indicates inhibition of religation (stabilization of cleavable complex).

Synthesis_Flow Start Start: 6-Acetyl-2(3H)-benzoxazolone Step1 Condensation with Aldehyde (Acid Catalyst, Toluene) Start->Step1 Step2 Reflux with Dean-Stark (Water Removal) Step1->Step2 Heat Step3 Cyclization to Indeno-Core Step2->Step3 -H2O QC QC: NMR/IR Validation Step3->QC End Final Product: 5H-Indeno[5,6-d]oxazole derivative QC->End Pass

Figure 2: Synthetic pathway for the Indeno[5,6-d]oxazole scaffold via modified aldol condensation.

Conclusion & Recommendations

The 5H-Indeno[5,6-d]oxazole scaffold represents a significant evolution from standard oxazole drugs. While it lacks the oral bioavailability of simple NSAIDs like Oxaprozin, its rigid, planar topology grants it access to targets (DNA, Kinases) that are structurally inaccessible to mono/bicyclic oxazoles.

Recommendation for Researchers:

  • Prioritize this scaffold for Oncology (specifically multidrug-resistant tumors) and Neurodegenerative targets (DYRK1A inhibition).

  • Avoid this scaffold for general anti-inflammatory use due to likely higher toxicity profiles compared to standard NSAIDs.

References
  • Synthesis and pharmacological evaluation of antioxidant chalcone derivatives of 2(3H)-benzoxazolones. Medicinal Chemistry Research. (Discusses the synthesis of Indeno[5,6-d]oxazole-2,7-diones).

  • Synthesis of 1,11-Dihydro-2H-[1,3]oxazolo[4′,5′:5,6]indeno[1,2-b]quinolin-2-ones with Potential Topoisomerase I Inhibitory Activity. Synlett / Thieme. (Details the anticancer mechanism of indeno-oxazole fused systems).

  • Marketed drugs containing oxazole. ResearchGate. (Provides comparative data on standard oxazole drugs like Oxaprozin).

  • Benzoxazole Derivatives: A Review on Synthesis and Biological Activity. International Journal of Research and Review. (Contextualizes the biological activity of the related benzoxazole core).

  • PubChem Compound Summary: 5H-Indeno[5,6-d]oxazole. National Center for Biotechnology Information. (Chemical structure and physical property verification).

Safety Operating Guide

5H-Indeno[5,6-d]oxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5H-Indeno[5,6-d]oxazole Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Chemical Profile

5H-Indeno[5,6-d]oxazole (CAS: 451-41-2) is a fused tricyclic aromatic heterocycle used primarily as a scaffold in medicinal chemistry (e.g., kinase inhibitors, bioisosteres). Unlike simple solvents, this compound possesses a unique reactivity profile due to the fusion of the electron-rich oxazole ring with the indene system.

Effective disposal requires understanding its dual nature: the oxazole moiety (weakly basic, acid-sensitive) and the indene core (potentially susceptible to oxidation at the benzylic 5-position). This guide replaces generic "waste bin" protocols with a chemically rationalized disposal strategy to prevent downstream incompatibility events in waste consolidation drums.

Property Data / Characteristic
CAS Number 451-41-2
Molecular Formula C₁₀H₇NO
Physical State Solid (typically off-white to yellow powder)
Hazard Class Irritant (Skin/Eye/Respiratory); Potential Sensitizer
Reactivity Incompatible with strong oxidizers and strong mineral acids
Primary Disposal Code D001 (Ignitable, if in flammable solvent) or Non-Regulated Organic Solid (depending on local RCRA interpretation, treat as Hazardous)

Hazard Assessment & Compatibility Logic

Before disposal, you must assess the state of the material. The disposal pathway diverges based on whether the compound is a dry solid or dissolved in a reaction matrix.

Critical Incompatibilities
  • Strong Oxidizers (e.g., Nitric Acid, Perchlorates): The methylene group at the 5-position of the indene ring is benzylic-like and susceptible to radical oxidation. Mixing with strong oxidizers in a waste drum can generate heat and pressure.

  • Strong Acids: The oxazole nitrogen is weakly basic (

    
    ). While protonation is not violent, mixing with concentrated non-oxidizing acids (HCl, H₂SO₄) can solubilize the compound, altering its mobility in waste streams.
    

Operational Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Scraps)

Objective: Isolate from oxidizers and prepare for incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers if the compound is potentially damp or acidic.

  • Labeling: Mark the container clearly with "Hazardous Waste - Solid Organic."

    • Constituent: 5H-Indeno[5,6-d]oxazole.[3][4][5]

    • Hazards: Irritant, Toxic.[5][6]

  • Segregation: Do NOT place in the same secondary containment bin as oxidizers (e.g., permanganates, nitrates).

  • Final Disposition: Lab pack for high-temperature incineration.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent precipitation or polymerization in solvent waste drums.

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., DMSO, DMF, DCM) is compatible with the "Non-Halogenated" or "Halogenated" waste stream.

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains residual acyl chlorides or hydrides from synthesis, quench carefully with methanol/water before transfer to the waste container.

    • Scientific Rationale: Unquenched reagents can react exothermically in the waste drum, potentially volatilizing the oxazole derivative or rupturing the drum.

  • pH Adjustment: Ensure the waste solution is neutral (pH 6-8).

    • Why? Acidic conditions can ring-open the oxazole moiety over time, leading to unstable amino-ketone byproducts.

  • Transfer: Pour into the appropriate solvent waste carboy (Red can for flammables/non-halogenated; Yellow can for halogenated).

Visual Decision & Workflow Logic

The following diagrams illustrate the decision-making process for segregating this specific compound to ensure safety and compliance.

Diagram 1: Waste Segregation Logic Tree

WasteSegregation Start Start: 5H-Indeno[5,6-d]oxazole Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidCont Container: HDPE Wide Mouth Label: Solid Hazardous Waste Solid->SolidCont Incompat CRITICAL CHECK: Is Oxidizer Present? Liquid->Incompat SolventCheck Solvent Type? Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH) SolventCheck->NonHalo HaloWaste Stream: Halogenated Organic Waste (Yellow Tag) Halo->HaloWaste NonHaloWaste Stream: Flammable Organic Waste (Red Tag) NonHalo->NonHaloWaste Incompat->SolventCheck No (Stable) Quench Action: Quench/Neutralize before combining Incompat->Quench Yes Quench->SolventCheck

Caption: Decision matrix for segregating 5H-Indeno[5,6-d]oxazole waste streams to prevent incompatibility events.

Emergency Contingencies

In the event of a spill or exposure during disposal:

Event Immediate Action Scientific Rationale
Spill (Solid) Dampen with inert solvent (PEG-400 or water) to suppress dust, then sweep.Prevents inhalation of fine particulates; dry sweeping generates static which can ignite organic dust clouds.
Spill (Liquid) Absorb with vermiculite or clay. Do not use paper towels if oxidizers are present.Vermiculite is non-combustible. Paper increases fire load if the solvent is flammable.
Skin Contact Wash with soap and water for 15 minutes. Avoid organic solvents (ethanol).Ethanol increases skin permeability, potentially driving the compound deeper into the dermis.

References & Regulatory Grounding

  • PubChem. 5H-Indeno[5,6-d]oxazole Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines hazardous waste characteristics for organic heterocycles). Available at: [Link]

  • Palmer, D.C. The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (Source for oxazole ring stability and reactivity data).

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

A Researcher's Guide to the Safe Handling of 5H-Indeno[5,6-d]oxazole

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 5H-Indeno[5,6-d]oxazole (CAS No. 451-41-2)[1][2]. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a foundation of chemical analogy and established best practices for handling novel or uncharacterized heterocyclic and polycyclic aromatic compounds. The core principle is to treat 5H-Indeno[5,6-d]oxazole with a high degree of caution, assuming potential hazards based on its structural motifs.

The indeno-oxazole scaffold is found in molecules with biological activity, and related heterocyclic compounds are being investigated for various therapeutic applications, including as anticancer agents[3][4][5][6][7]. This potential bioactivity underscores the need for stringent safety protocols to prevent inadvertent exposure.

Hazard Assessment: A Precautionary Approach

Due to the absence of specific toxicological data for 5H-Indeno[5,6-d]oxazole, a conservative hazard assessment is warranted. The molecule incorporates an oxazole ring, a class of compounds with diverse biological activities[5][6]. The safety data for oxazole itself indicates potential hazards[8]. Furthermore, the presence of the indeno group, a polycyclic aromatic system, suggests that the compound should be handled with care, as some polycyclic aromatic compounds are known to have mutagenic or carcinogenic properties. Therefore, it is prudent to handle 5H-Indeno[5,6-d]oxazole as a potentially toxic and irritant compound.

Potential Hazards Summary:

Hazard ClassificationDescriptionSource/Analogy
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.General precaution for novel chemical entities and related heterocyclic compounds[9][10].
Skin/Eye Irritation May cause skin and eye irritation upon contact.A common property of many organic compounds, and a stated hazard for oxazole[8][9][10].
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.A potential hazard for powdered organic compounds[9][10].
Chronic Toxicity Unknown. Due to its heterocyclic and polycyclic aromatic nature, potential for long-term health effects cannot be ruled out.Prudent assumption based on related chemical classes[11].

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory when working with 5H-Indeno[5,6-d]oxazole to minimize all potential routes of exposure. The following PPE should be worn at all times within the designated work area.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 5H-Indeno[5,6-d]oxazole, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This primary engineering control is the most critical step in minimizing inhalation exposure.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile).Provides robust protection against skin contact. Double gloving is a best practice when handling potentially hazardous compounds[11].
Eye Protection Chemical splash goggles. A face shield should be worn over the goggles when handling larger quantities or if there is a significant splash risk.Protects the eyes from splashes and aerosols. Safety glasses are insufficient as they do not provide a seal around the eyes[12].
Body Protection A dedicated, fully-buttoned lab coat. A disposable chemical-resistant suit may be required for procedures with a higher risk of contamination.Prevents contamination of personal clothing[11].
Respiratory Protection A NIOSH-approved respirator may be necessary for certain operations, such as cleaning up spills or when engineering controls are not sufficient.Required when there is a risk of inhaling airborne particles or aerosols[13].
Footwear Closed-toe shoes are mandatory.Protects the feet from spills.

Procedural Guidance: Step-by-Step Safety

Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Suit: Put on and fasten completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles and, if necessary, a face shield.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat/Suit: Remove the lab coat or suit by rolling it outwards, avoiding contact with the contaminated exterior.

  • Eye/Face Protection: Remove goggles and face shield.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Handling and Weighing
  • Always conduct these operations in a chemical fume hood.

  • Use a dedicated spatula and weighing paper/vessel.

  • Clean the spatula and any contaminated surfaces with an appropriate solvent after use. Collect the cleaning solvent as hazardous waste.

Disposal Plan: Responsible Waste Management

All waste contaminated with 5H-Indeno[5,6-d]oxazole must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing 5H-Indeno[5,6-d]oxazole should be collected in a designated, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed[14].

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor[14]. Do not pour any waste containing this compound down the drain[14].

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 5H-Indeno[5,6-d]oxazole.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Start Start: Plan to Handle 5H-Indeno[5,6-d]oxazole Task Define Task: - Weighing Solid - Preparing Solution - Running Reaction - Spill Cleanup Start->Task HighRiskPPE Enhanced PPE: - Add Face Shield - Consider Disposable Suit Task->HighRiskPPE Large Volume or High Splash Potential Respiratory Respiratory Protection: - NIOSH-approved Respirator Task->Respiratory Spill Cleanup or Aerosol Generation FumeHood Work in a Certified Chemical Fume Hood Task->FumeHood BasePPE Standard PPE: - Lab Coat - Chemical Goggles - Double Nitrile Gloves - Closed-toe Shoes FumeHood->BasePPE All Operations

Caption: PPE selection workflow for handling 5H-Indeno[5,6-d]oxazole.

References

  • ChemIndex. 451-41-2 | 5H-Indeno[5,6-d]oxazole.
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • Fisher Scientific.
  • BenchChem. Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • U.S. Environmental Protection Agency. 5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)
  • U.S. Environmental Protection Agency. 5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- - Toxics Release Inventory.
  • Personal Protective Equipment Selection Guide.
  • Fisher Scientific.
  • ChemScene. Safety Data Sheet - 5-Methyl-6-nitro-1H-indazole.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
  • World Health Organization. Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • BenchChem. Navigating the Safe Disposal of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Procedural Guide.
  • U.S. Environmental Protection Agency. 5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- - Links.
  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H).
  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)
  • ResearchGate. A DFT Investigation of Halogen-Substituted Indeno[1,2-b]quinoxaline–Oxazole Derivatives: Insights into Electronic Structure and Reactivity | Request PDF.
  • ChemIndex. 451-41-2 | 5H-Indeno[5,6-d]oxazole.
  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective.
  • A comprehensive review on biological activities of oxazole deriv
  • Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • MDPI. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.